4-(1-Hydroxyethyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(1-hydroxyethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAVOODMMBMCKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342614 | |
| Record name | 4-(1-Hydroxyethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52067-35-3 | |
| Record name | 4-(1-Hydroxyethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-hydroxyethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(1-Hydroxyethyl)benzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Chiral Building Block
4-(1-Hydroxyethyl)benzonitrile is a substituted aromatic compound that has emerged as a molecule of significant interest in modern chemical research and development. Its structure, featuring a benzene ring substituted at the para-position with a nitrile group (-C≡N) and a 1-hydroxyethyl group [-CH(OH)CH₃], bestows upon it a unique combination of chemical reactivity and chirality.[1] This chirality, centered at the carbon bearing the hydroxyl group, means it exists as two distinct enantiomers: (R)-4-(1-Hydroxyethyl)benzonitrile and (S)-4-(1-Hydroxyethyl)benzonitrile.
The strategic placement of three key functional components—the aromatic ring, the versatile nitrile group, and the chiral secondary alcohol—makes this compound a highly valuable and versatile intermediate in organic synthesis.[1] Its primary significance lies in its role as a key building block for more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] The nitrile group can undergo a variety of transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid, while the secondary alcohol can be oxidized to a ketone. This dual functionality allows for the creation of a diverse library of derivatives. The stereochemistry of the hydroxyl group is often a critical determinant of biological activity, making the stereoselective synthesis of this compound a major focus of research.[1]
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis and drug design. While experimental data on some properties remain limited in publicly accessible literature, a combination of supplier information and computational data provides a solid foundation for its characterization.
Core Physicochemical Data
| Property | Value/Information | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 52067-35-3 | [2][3] |
| Molecular Formula | C₉H₉NO | [2][3][4] |
| Molecular Weight | 147.17 g/mol | [2][3] |
| Appearance | White solid | [5] |
| Storage | Sealed in dry, 2-8°C | [3] |
| Purity (Typical) | ≥95% - 97% | [3][4] |
| XLogP3-AA | 1.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2][3] |
| Hydrogen Bond Acceptor Count | 2 | [2][3] |
| Rotatable Bond Count | 1 | [2][3] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. Below is a summary of expected spectroscopic features based on its structure and available data for related compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the hydroxyethyl group, the methyl protons, and the hydroxyl proton. The aromatic protons would likely appear as two doublets in the aromatic region (approx. 7.4-7.7 ppm), characteristic of a 1,4-disubstituted benzene ring. The methine proton (CH-OH) would appear as a quartet (due to coupling with the methyl group) around 4.9-5.0 ppm. The methyl protons (-CH₃) would present as a doublet around 1.5 ppm. The hydroxyl proton (-OH) signal would be a broad singlet, with its chemical shift dependent on concentration and solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the nine carbon atoms. Key expected signals include the nitrile carbon (C≡N) around 118-120 ppm, the quaternary aromatic carbon attached to the nitrile group around 110-115 ppm, and the other aromatic carbons between 125-150 ppm. The methine carbon (CH-OH) would be found around 70 ppm, and the methyl carbon (-CH₃) would be upfield, around 25 ppm.[2]
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, sharp absorption band for the nitrile group (C≡N stretch) around 2220-2240 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl group (O-H stretch). C-H stretching vibrations for the aromatic and alkyl groups will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
MS (Mass Spectrometry): In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 147. A prominent fragment ion would be expected at m/z = 132, corresponding to the loss of the methyl group ([M-CH₃]⁺).[2][5]
Synthesis of this compound
The most common and strategically important method for synthesizing this compound is the reduction of its corresponding ketone, 4-acetylbenzonitrile.[6] Given the significance of the chirality of the secondary alcohol in pharmaceutical applications, enantioselective reduction methods are of paramount importance.
Asymmetric Reduction of 4-Acetylbenzonitrile
The enantioselective reduction of prochiral ketones is a well-established and powerful tool in organic synthesis for creating chiral secondary alcohols.[7] Catalytic systems employing chiral ligands or auxiliaries can deliver high enantiomeric excess (ee) of the desired alcohol enantiomer. One of the most effective methods involves the use of chiral oxazaborolidine catalysts, often referred to as the Corey-Bakshi-Shibata (CBS) reduction.[8]
This protocol describes a representative procedure for the enantioselective reduction of 4-acetylbenzonitrile to (S)-4-(1-Hydroxyethyl)benzonitrile using an (S)-oxazaborolidine catalyst and borane as the reducing agent.
Materials:
-
4-Acetylbenzonitrile
-
(R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][3][9]oxazaborole (CBS catalyst) solution (e.g., 1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the CBS catalyst solution (e.g., 0.1 equivalents).
-
Cool the flask to 0°C in an ice bath and slowly add the borane-dimethyl sulfide complex (e.g., 0.6 equivalents) dropwise while stirring.
-
Stir the mixture at 0°C for 10-15 minutes to allow for the formation of the catalyst-borane complex.
-
In a separate flask, dissolve 4-acetylbenzonitrile (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 4-acetylbenzonitrile to the catalyst-borane complex mixture at 0°C over a period of 30-60 minutes using a syringe pump to ensure a controlled reaction rate.
-
Upon completion of the addition, allow the reaction to stir at 0°C for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.
-
Add 1 M HCl and allow the mixture to warm to room temperature. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly reactive borane reagent with atmospheric oxygen and moisture.
-
Anhydrous Solvents: Water will react with and quench the borane reducing agent.
-
CBS Catalyst: The chiral oxazaborolidine forms a complex with borane, creating a chiral environment that directs the hydride delivery to one face of the ketone, resulting in high enantioselectivity.[8]
-
Slow Addition of Ketone: Maintains a low concentration of the free ketone, which helps to suppress the uncatalyzed background reduction that would lead to the racemic product.
-
Methanol Quench: Safely destroys any excess borane reagent.
-
Acidic Workup: Hydrolyzes the borate esters formed during the reaction to liberate the free alcohol.
Key Chemical Reactions
The dual functionality of this compound allows for a range of chemical transformations at both the hydroxyl and nitrile groups.
Oxidation of the Hydroxyl Group
The secondary alcohol can be readily oxidized back to the corresponding ketone, 4-acetylbenzonitrile. This transformation is useful if the hydroxyl group was used as a temporary protecting group or if further reactions on the aromatic ring are desired before re-establishing the ketone functionality. A variety of modern, mild oxidation methods are suitable for this purpose, avoiding harsh conditions that might affect the nitrile group.
-
Common Oxidizing Agents:
-
Dess-Martin Periodinane (DMP): A mild and highly efficient reagent for the oxidation of primary and secondary alcohols.
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.
-
TEMPO-based systems: Catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) for a selective and efficient oxidation.[10]
-
Potassium Bromate (KBrO₃) with a Cerium Catalyst: This system has been shown to be effective for the oxidation of benzylic secondary alcohols to their corresponding ketones.[11]
-
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine, yielding 4-(1-aminoethyl)benzonitrile. This transformation is a critical step in the synthesis of many pharmaceutical agents, as the resulting primary amine serves as a key handle for introducing further molecular complexity, for instance, through amide bond formation.
-
Common Reducing Agents:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent like THF, followed by an aqueous workup.[12]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). This method is often considered "greener" than using metal hydrides.[12] It's important to note that under certain conditions, some catalysts like Pd/C could potentially be too aggressive and lead to side reactions. Selective catalysts like platinum on carbon (Pt/C) at low hydrogen pressure are sometimes preferred to avoid unwanted reductions.[13]
-
Diisopropylaminoborane: In the presence of a catalytic amount of a lithium ion source, this reagent can effectively reduce a wide range of aromatic nitriles to their corresponding primary amines.[14]
-
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of biologically active molecules due to its structural features. The benzonitrile moiety itself is a common pharmacophore found in numerous drugs, where it can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.
A key application of chiral hydroxybenzonitrile derivatives is in the synthesis of Selective Estrogen Receptor Modulators (SERMs) . These are compounds that bind to estrogen receptors but have different effects in different tissues. A structurally related compound, 4-(1-(4-ethoxyphenyl)-1-hydroxyethyl)benzonitrile, is highlighted as a key intermediate in the synthesis of SERMs used in the treatment of hormone-dependent cancers like breast cancer.[9] The specific stereochemistry of the hydroxyl group is often crucial for achieving the desired selective modulation of the estrogen receptor.
While direct examples of marketed drugs derived from this compound are not readily found in the public domain, its structural motif is present in numerous patented compounds and clinical candidates. Its utility lies in providing a chiral scaffold that can be elaborated into more complex structures with desired pharmacological profiles.
Safety and Handling
This compound is classified as harmful and an irritant. Proper safety precautions must be observed when handling this compound in a laboratory setting.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
If swallowed: Rinse mouth and seek immediate medical attention.
-
If on skin: Remove contaminated clothing and wash the affected area with soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
Conclusion
This compound stands out as a strategically important chiral building block in modern organic synthesis. Its unique combination of a reactive nitrile group, a chiral secondary alcohol, and an aromatic scaffold provides a versatile platform for the synthesis of complex molecular architectures. The ability to produce this compound in high enantiomeric purity through well-established asymmetric reduction protocols further enhances its value, particularly in the field of drug discovery and development. A thorough understanding of its physicochemical properties, synthetic routes, and chemical reactivity is essential for researchers and scientists aiming to leverage this potent intermediate in the creation of novel and impactful chemical entities.
References
-
4-(1-(4-ethoxyphenyl)-1-hydroxyethyl)benzonitrile - MySkinRecipes. (URL: [Link])
-
This compound | C9H9NO | CID 583335 - PubChem. (URL: [Link])
-
Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
Oxidation of Benzylic and Aliphatic Secondary Alcohols to Carbonyl Compounds with KBrO3/CeCl3·7H2O System in Wet CH3CN. (URL: [Link])
-
This compound - AOBChem USA. (URL: [Link])
-
Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry. (URL: [Link])
-
Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. (URL: [Link])
-
Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. (URL: [Link])
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules. (URL: [Link])
-
Synthesis of 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile - PrepChem.com. (URL: [Link])
-
This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])
-
(R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile | C9H8FNO | CID - PubChem. (URL: [Link])
-
Selective reduction of nitro group to amine, in benzene ring containing nitrile? - Chemistry Stack Exchange. (URL: [Link])
-
Ritter reaction of benzyl alcohols with nitriles a | Download Table - ResearchGate. (URL: [Link])
-
Enantioselective Reduction of Ketones. (URL: [Link] ketone01.pdf)
-
Amines - NCERT. (URL: [Link])
-
bmse000284 Benzonitrile at BMRB. (URL: [Link])
-
Reductive deaminative conversion of nitriles to alcohols using paraformaldehyde in aqueous solution - The Royal Society of Chemistry. (URL: [Link])
-
4-fluoro-3-(1-hydroxyethyl)benzonitrile (C9H8FNO) - PubChemLite. (URL: [Link])
-
Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PubMed Central. (URL: [Link])
-
4 s Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio - University of York. (URL: [Link])
-
2,3,5,6-Tetrafluoro-4-(1-hydroxyethyl)benzonitrile - PubChem. (URL: [Link])
Sources
- 1. This compound | 52067-35-3 | Benchchem [benchchem.com]
- 2. This compound | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. aobchem.com [aobchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. CAS 1443-80-7: 4-Acetylbenzonitrile | CymitQuimica [cymitquimica.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. york.ac.uk [york.ac.uk]
- 9. 4-(1-(4-ethoxyphenyl)-1-hydroxyethyl)benzonitrile [myskinrecipes.com]
- 10. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 11. asianpubs.org [asianpubs.org]
- 12. ncert.nic.in [ncert.nic.in]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(1-Hydroxyethyl)benzonitrile chemical structure and IUPAC name
An In-Depth Technical Guide to 4-(1-Hydroxyethyl)benzonitrile
This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, properties, synthesis, and spectroscopic characterization, grounding all claims in authoritative data.
Core Compound Identity and Structure
This compound is a substituted aromatic compound of significant interest in synthetic chemistry. Its structure is characterized by a central benzene ring substituted at the para-position (1,4 positions) with a nitrile group (-C≡N) and a 1-hydroxyethyl group [-CH(OH)CH₃]. This unique combination of functional groups renders it a valuable and multi-functional building block for creating more complex molecular architectures.
The presence of a stereocenter at the carbon atom bearing the hydroxyl group means the molecule is chiral and exists as two distinct enantiomers: (R)- and (S)-4-(1-Hydroxyethyl)benzonitrile. This chirality is of paramount importance in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry.[1][2]
IUPAC Name and Chemical Identifiers
-
IUPAC Name: this compound[3]
-
Synonyms: 1-(4-Cyanophenyl)ethanol, Benzonitrile, 4-(1-hydroxyethyl)-[3][4]
Chemical Structure Diagram
The following diagram illustrates the two-dimensional structure of this compound.
Caption: 2D Structure of this compound.
Physicochemical Properties
A summary of the key computed physicochemical properties is essential for experimental design, including reaction setup and purification strategies.
| Property | Value | Source |
| Molecular Weight | 147.17 g/mol | PubChem[3] |
| Exact Mass | 147.068413911 Da | PubChem[3] |
| XLogP3-AA (Lipophilicity) | 1.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | ChemScene[4] |
Synthesis Protocol: Reduction of 4-Acetylbenzonitrile
The most direct and common laboratory synthesis of this compound involves the reduction of the ketone functionality of 4-acetylbenzonitrile. Sodium borohydride (NaBH₄) is an effective and selective reducing agent for this transformation, as it reduces ketones to secondary alcohols without affecting the nitrile group.
The causality for choosing NaBH₄ lies in its mild nature and high chemoselectivity. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would problematically reduce both the ketone and the nitrile group. The use of a protic solvent like methanol or ethanol is typical as it facilitates the reaction by protonating the intermediate alkoxide.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
This protocol is a self-validating system; progress can be checked at multiple points (TLC, GC-MS) to ensure the reaction is proceeding as expected before moving to the next step.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-acetylbenzonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol. Cool the solution to 0-5°C using an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C. The portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[6]
-
Work-up: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the reaction by the slow addition of dilute hydrochloric acid (~1 M) or saturated ammonium chloride solution to neutralize excess NaBH₄.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.[6]
Spectroscopic Characterization Framework
Accurate structural elucidation is non-negotiable in drug development. The following provides the expected spectroscopic signature of this compound, which serves as a benchmark for validating synthetic products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis for organic molecules.[7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule.
-
Aromatic Protons (Ar-H): Two doublets in the aromatic region (~7.5-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methine Proton (-CH(OH)-): A quartet at approximately 4.9-5.0 ppm, split by the adjacent methyl protons.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent but typically appears between 2.0-4.0 ppm.
-
Methyl Protons (-CH₃): A doublet at around 1.5 ppm, split by the adjacent methine proton.
-
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.[3]
-
Nitrile Carbon (-C≡N): A signal around 118-120 ppm.
-
Aromatic Carbons: Four signals are expected for the benzene ring; two for the protonated carbons and two for the quaternary carbons (one attached to the nitrile and one to the hydroxyethyl group), typically in the range of 125-150 ppm.
-
Methine Carbon (-CH(OH)-): A signal around 70 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around 25 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[7]
-
O-H Stretch: A strong, broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the alcohol hydroxyl group.
-
C-H Stretch (Aromatic): Absorption bands appearing just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands appearing just below 3000 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2230-2220 cm⁻¹ is a definitive indicator of the nitrile group.[8]
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region corresponding to the benzene ring.
-
C-O Stretch: A strong band in the 1250-1050 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z of 147, corresponding to the molecular weight of the compound.[3]
-
Key Fragmentation: A prominent peak is expected at m/z 132, corresponding to the loss of a methyl group ([M-15]⁺). This fragmentation is a characteristic feature for compounds containing a hydroxyethyl group.[3]
Applications in Drug Development and Research
This compound is not merely a laboratory curiosity; it is a strategic intermediate in the synthesis of high-value compounds, particularly pharmaceuticals.[8][9]
-
Versatile Precursor: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, opening pathways to diverse classes of compounds. The secondary alcohol can be oxidized to a ketone or used in esterification and etherification reactions.
-
Chiral Building Block: As a chiral molecule, its enantiomerically pure forms are highly sought after. The stereospecific synthesis or resolution of (R)- and (S)-4-(1-Hydroxyethyl)benzonitrile allows for the construction of enantiopure drugs, which often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts.[2][10] The importance of chirality in drug activity is a fundamental principle in modern pharmacology.[1]
-
Patent Landscape: The presence of this chemical structure in numerous patents underscores its relevance and application in proprietary research and development pipelines within the pharmaceutical and agrochemical sectors.[3]
Safety and Handling
Ensuring laboratory safety is paramount when handling any chemical. This compound possesses several hazards that require appropriate precautions.
GHS Hazard Classification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[3]
| Hazard Code | Hazard Statement | GHS Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| H335 | May cause respiratory irritation | STOT SE (Category 3) |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be handled by a licensed professional waste disposal service.[12]
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PrepChem.com. Synthesis of 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile. [Link]
-
PubChem. (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]
-
PubChem. 2,3,5,6-Tetrafluoro-4-(1-hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]
-
Chemsrc.com. Benzonitrile, 4-(1-hydroxyethyl)- (9CI) | CAS#:52067-35-3. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Appchem. This compound | 52067-35-3. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Chem 117 Reference Spectra Spring 2011. [Link]
-
Metin, J. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
PubChemLite. 4-fluoro-3-(1-hydroxyethyl)benzonitrile (C9H8FNO). [Link]
-
MedCrave. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]
-
ResearchGate. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. [Link]
- Google Patents. Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International journal of biomedical science : IJBS, 2(2), 85–100. [Link]
-
Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. [Link]
-
ResearchGate. The applications of chiral techniques in pharmaceutical industry. [Link]
-
MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Benzonitrile, 4-(1-hydroxyethyl)- (9CI) | 52067-35-3 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. sphinxsai.com [sphinxsai.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 11. angenechemical.com [angenechemical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of 4-(1-Hydroxyethyl)benzonitrile
An In-depth Technical Guide to the
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for producing 4-(1-Hydroxyethyl)benzonitrile, a key chiral building block in the development of advanced pharmaceutical and agrochemical agents. We delve into the prevalent synthetic strategies, focusing on the reduction of 4-acetylbenzonitrile and the nucleophilic addition of organometallic reagents to 4-cyanobenzaldehyde. This document emphasizes the underlying chemical principles, provides detailed, field-tested experimental protocols, and explores strategies for achieving enantioselectivity, which is often critical for biological activity. The content is structured to provide researchers, chemists, and process development professionals with the necessary insights to select and optimize a synthetic route tailored to their specific needs, from laboratory-scale research to industrial production considerations.
Introduction: Significance and Strategic Importance
This compound is a bifunctional aromatic compound featuring a nitrile group and a secondary alcohol. This unique combination of functional groups makes it a highly versatile intermediate in organic synthesis.[1] The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems. The secondary alcohol can be oxidized to a ketone or undergo etherification and esterification reactions.
Crucially, the 1-hydroxyethyl group introduces a stereocenter, meaning the molecule exists as two non-superimposable mirror images or enantiomers: (R)- and (S)-4-(1-Hydroxyethyl)benzonitrile.[1] In the context of drug development, the specific stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of stereoselective synthetic routes is a major focus of modern chemical research.[1]
This guide will primarily focus on the most reliable and scalable methods for its synthesis.
Caption: Overview of primary synthetic routes.
Primary Synthetic Pathway: Reduction of 4-Acetylbenzonitrile
The most common and direct route to this compound is the reduction of the ketone in 4-acetylbenzonitrile. The key challenge and strategic choice in this pathway lie in selecting a reducing agent that exhibits high chemoselectivity—reducing the ketone carbonyl while leaving the nitrile group intact.
Mechanism and Reagent Selection: Hydride Reductions
Hydride-based reagents are the cornerstone for this transformation. They function as a source of the hydride ion (H⁻), which acts as a nucleophile.[2] The reaction proceeds via nucleophilic addition of the hydride to the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. A subsequent protonation step, typically during an aqueous workup, yields the final secondary alcohol.[3]
Sodium borohydride is an ideal choice for this synthesis due to its mild reactivity and excellent functional group tolerance.[3][4] It readily reduces aldehydes and ketones but does not typically reduce less reactive carbonyls like esters, amides, or, critically for this synthesis, nitriles under standard conditions.[3] This selectivity obviates the need for protecting the nitrile group, streamlining the synthetic process. The reaction is typically run in protic solvents like methanol or ethanol.
Sources
An In-Depth Technical Guide to 4-(1-Hydroxyethyl)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
4-(1-Hydroxyethyl)benzonitrile is a bifunctional aromatic molecule of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. Its structure, featuring a benzene ring substituted with a nitrile group and a chiral secondary alcohol, makes it a versatile synthetic intermediate. The nitrile moiety serves as a precursor to various functional groups, including amines and carboxylic acids, while the hydroxyl group allows for stereospecific elaborations and derivatization. This guide provides an in-depth exploration of this compound, covering its fundamental properties, a detailed laboratory-scale synthesis protocol, its critical role as a precursor in pharmaceutical manufacturing, and its analytical characterization.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 52067-35-3 | [1][2][3] |
| Molecular Formula | C₉H₉NO | [1][3] |
| Molecular Weight | 147.17 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-(4-Cyanophenyl)ethanol, Benzonitrile, 4-(1-hydroxyethyl)- | [1] |
| Appearance | Liquid | |
| Boiling Point | 291.3 °C | [2] |
Synthesis of this compound via Ketone Reduction
The most direct and common laboratory synthesis of this compound involves the reduction of the corresponding ketone, 4-acetylbenzonitrile. This transformation is typically achieved with high efficiency using sodium borohydride (NaBH₄) in an alcoholic solvent. This method is favored for its operational simplicity, mild reaction conditions, and the high chemoselectivity of NaBH₄, which selectively reduces the ketone in the presence of the nitrile group.
Causality in Experimental Design
The choice of sodium borohydride as the reducing agent is a deliberate one, rooted in its chemical properties. NaBH₄ is a less powerful reducing agent than lithium aluminum hydride (LiAlH₄) and, crucially, does not reduce nitriles or esters under standard conditions. This selectivity is essential for the successful synthesis of the target molecule without unwanted side reactions. An alcoholic solvent, such as methanol or ethanol, is used not only to dissolve the starting material but also to act as a proton source to quench the intermediate alkoxide formed during the reaction. The reaction is typically performed at a controlled temperature, often starting at 0 °C, to manage the exothermic nature of the reduction and to minimize potential side reactions.
Experimental Protocol: Reduction of 4-Acetylbenzonitrile
Materials:
-
4-Acetylbenzonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylbenzonitrile (1 equivalent) in anhydrous methanol. Cool the flask in an ice bath to 0 °C.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the cooled solution. The slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Carefully quench the reaction by the slow addition of deionized water. Acidify the mixture to a pH of ~6-7 with 1 M HCl to neutralize any remaining borohydride and to hydrolyze the borate esters.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis of this compound.
Application in Drug Discovery: A Precursor to Letrozole
The utility of this compound as a synthetic intermediate is prominently demonstrated in the pharmaceutical industry. While not a direct precursor, its structural motif is central to the synthesis of key intermediates for important drugs. A notable example is its conceptual relationship to the synthesis of Letrozole, a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[4][5]
The synthesis of Letrozole involves the key intermediate 4-(1-(1,2,4-triazol-1-yl)methyl)benzonitrile. This intermediate is typically prepared from α-bromo-4-tolunitrile and 1,2,4-triazole. The structural similarity to this compound highlights the importance of this class of substituted benzonitriles in building complex, biologically active molecules. The hydroxyl group in this compound can be transformed into a good leaving group (e.g., a tosylate or a halide), which can then be displaced by a nucleophile like 1,2,4-triazole to form the core structure of the Letrozole intermediate.
Sources
A Guide to the Spectral Analysis of 4-(1-Hydroxyethyl)benzonitrile
This technical guide provides a detailed analysis of the spectral data for 4-(1-Hydroxyethyl)benzonitrile, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The interpretation of this data is crucial for structure elucidation, purity assessment, and understanding its chemical behavior.
Introduction to this compound
This compound, also known as 1-(4-cyanophenyl)ethanol, is a bifunctional molecule containing a nitrile group and a secondary alcohol. Its chemical formula is C₉H₉NO, and it has a molecular weight of 147.17 g/mol .[1] The unique combination of a nucleophilic hydroxyl group and an electrophilic nitrile moiety makes it a versatile building block in organic synthesis. Accurate spectral analysis is paramount to confirm its identity and purity before its use in further synthetic steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methine proton of the ethyl group, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | Doublet | 2H | Aromatic (H-3, H-5) |
| ~7.5 | Doublet | 2H | Aromatic (H-2, H-6) |
| ~4.9 | Quartet | 1H | CH-OH |
| ~2.5 | Singlet (broad) | 1H | OH |
| ~1.4 | Doublet | 3H | CH₃ |
Causality Behind Assignments:
-
The aromatic protons are split into two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitrile group (H-2, H-6) are expected to be downfield compared to the protons meta to the nitrile group (H-3, H-5).
-
The methine proton (CH-OH) appears as a quartet due to coupling with the three protons of the adjacent methyl group.
-
The methyl protons (CH₃) appear as a doublet due to coupling with the single methine proton.
-
The hydroxyl proton (OH) typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, six distinct carbon signals are expected.
¹³C NMR Data from Spectral Databases:
While a fully assigned spectrum is not publicly available, spectral databases confirm the existence of ¹³C NMR data for this compound.[1] Based on data for analogous compounds, the following assignments can be predicted:
| Chemical Shift (ppm) | Assignment |
| ~145 | C4 (aromatic) |
| ~132 | C2, C6 (aromatic) |
| ~126 | C3, C5 (aromatic) |
| ~119 | CN (nitrile) |
| ~110 | C1 (aromatic) |
| ~70 | CH-OH |
| ~25 | CH₃ |
Causality Behind Assignments:
-
The quaternary carbon attached to the nitrile group (C1) and the carbon attached to the hydroxyethyl group (C4) are expected at the extremes of the aromatic region.
-
The nitrile carbon (CN) has a characteristic chemical shift in the 115-125 ppm range.
-
The carbon bearing the hydroxyl group (CH-OH) is found in the 60-80 ppm range.
-
The methyl carbon (CH₃) is the most upfield signal, typically below 30 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C≡N, and C-O bonds, as well as aromatic C-H and C=C stretching vibrations.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group |
| 3600-3200 (broad) | O-H (alcohol) |
| 3100-3000 | C-H (aromatic) |
| 2950-2850 | C-H (aliphatic) |
| ~2230 | C≡N (nitrile) |
| 1600-1450 | C=C (aromatic) |
| ~1100 | C-O (secondary alcohol) |
Causality Behind Interpretations:
-
The broad absorption in the 3600-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening due to hydrogen bonding.[2]
-
The sharp, intense peak around 2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.[3]
-
The presence of multiple peaks in the 1600-1450 cm⁻¹ region confirms the aromatic ring.
-
The C-O stretching of the secondary alcohol will appear in the fingerprint region, typically around 1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 147, corresponding to its molecular weight.[1]
Key Fragmentation Pathways:
The primary fragmentation is expected to be the alpha-cleavage of the C-C bond between the aromatic ring and the hydroxyethyl group, leading to the loss of a methyl radical (•CH₃).
-
Molecular Ion (M⁺): m/z 147
-
Base Peak: m/z 132 ([M-CH₃]⁺) - This is a common fragmentation for secondary alcohols.
-
Other Significant Fragments:
-
m/z 104 ([M-CH₃-CO]⁺ or [C₇H₄N]⁺ from cleavage of the ethyl group)[1]
-
m/z 77 ([C₆H₅]⁺) - Phenyl cation
-
m/z 43 ([C₂H₃O]⁺)
-
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for compounds like this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
IR Data Acquisition
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Liquid/Solution: Cast a thin film of the sample dissolved in a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
-
Record the sample spectrum over the range of ~4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber.
-
MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) or direct infusion.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a range of m/z values (e.g., 40-200) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Visualizations
Molecular Structure
Caption: 2D Structure of this compound
Experimental Workflow
Caption: General workflow for spectral analysis.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
ResearchGate. 13C NMR spectra assignment of title compound. [Link]
-
The Royal Society of Chemistry. Supporting information for - Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by an Efficient and Recyclable Magnetic Nanoparticle-Supported Iridium Complex. [Link]
-
MDPI. Supplementary Information. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
NIST. Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook. [Link]
-
University of Regensburg. 1H NMR Spectroscopy. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
University of Regensburg. 13C NMR Spectroscopy. [Link]
-
ResearchGate. 1H-Chemical Shifts and Selected 1H,1H-Coupling Constants. [Link]
-
NIST. Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook. [Link]
-
AOBChem USA. This compound. [Link]
-
SpectraBase. This compound - Mass Spectrum (GC). [Link]
-
Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
-
SlidePlayer. Mass Spectrometry. [Link]
-
International Journal of ChemTech Research. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. [Link]
-
Interpretation of mass spectra. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
PubChemLite. 4-fluoro-3-(1-hydroxyethyl)benzonitrile (C9H8FNO). [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-. NIST Chemistry WebBook. [Link]
-
PubChemLite. 4-(2-fluoro-1-hydroxyethyl)benzonitrile (C9H8FNO). [Link]
-
SpectraBase. Cyclohexanol, 1-(4-cyanophenyl)-4-butyl- - Mass Spectrum (GC). [Link]
-
PubChem. (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]
-
BMRB. bmse000284 Benzonitrile. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... [Link]
-
IS NIR Spectra. [Link]
-
Tradeindia. 2-(4-cyanophenyl)-ethanol at 1520.00 INR in Khopoli, Maharashtra | Shree Sai Life Sciences. [Link]
-
PubChem. 1-(4-Ethylphenyl)ethanol. National Center for Biotechnology Information. [Link]
Sources
The Emergence of a Key Building Block: A Technical Guide to the Discovery and Evolving Synthesis of 4-(1-Hydroxyethyl)benzonitrile
Abstract
4-(1-Hydroxyethyl)benzonitrile, a seemingly unassuming aromatic alcohol, holds a significant position in the landscape of modern medicinal chemistry. While its formal "discovery" is not marked by a singular seminal publication, its existence is a logical extension of fundamental organic reactions developed over the last century. This technical guide provides an in-depth exploration of this compound, tracing its likely historical synthetic origins through established chemical principles to its current, optimized production methods. We will detail the evolution of its synthesis, from classical racemic preparations to modern enantioselective techniques, driven by its critical role as a chiral precursor in the synthesis of high-value pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals, offering both a historical perspective and practical, field-proven methodologies for its preparation and use.
Introduction: A Molecule Defined by its Utility
This compound (also known as 1-(4-cyanophenyl)ethanol) is a bifunctional organic molecule featuring a secondary alcohol and a nitrile group attached to a benzene ring. This unique combination of functional groups makes it a versatile intermediate in organic synthesis. The nitrile group is a common precursor to other functionalities and is known to be metabolically robust, while the chiral secondary alcohol provides a crucial stereocenter for the development of enantiomerically pure active pharmaceutical ingredients (APIs).[1]
The significance of this molecule escalated with the development of third-generation aromatase inhibitors for the treatment of hormone-responsive breast cancer.[2] It serves as a pivotal chiral building block for the synthesis of drugs like Letrozole, where the precise stereochemistry of the molecule is paramount for its therapeutic efficacy.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [PubChem CID: 583335] |
| Molecular Weight | 147.17 g/mol | [PubChem CID: 583335] |
| CAS Number | 52067-35-3 | [PubChem CID: 583335] |
| Appearance | Solid (Typical) | [Vendor Data] |
| Boiling Point | 136-140 °C at 5 Torr | [Vendor Data] |
| IUPAC Name | This compound | [PubChem CID: 583335] |
Chapter 1: A Historical Perspective on Synthesis
While a specific, dated discovery of this compound is not readily found in early chemical literature, its synthesis can be logically inferred from two cornerstone reactions of organic chemistry that were well-established by the early 20th century.
The Grignard Reaction Pathway
The Grignard reaction, discovered by Victor Grignard in 1900, provides a direct and powerful method for forming carbon-carbon bonds.[4][5] A plausible early synthesis of this compound would involve the reaction of a methylmagnesium halide (e.g., methylmagnesium bromide) with 4-cyanobenzaldehyde.
-
Causality of Experimental Choices: The Grignard reagent, with its nucleophilic carbon, readily attacks the electrophilic carbonyl carbon of the aldehyde. The choice of an ethereal solvent like diethyl ether is critical as it stabilizes the Grignard reagent. A subsequent acidic workup is necessary to protonate the resulting alkoxide to yield the final secondary alcohol.[6][7]
Figure 1: Plausible historical synthesis via the Grignard reaction.
The Cyanohydrin Reaction Analogy
Another historical route is the Urech cyanohydrin method, first described in 1872.[8][9] While this reaction typically involves the addition of cyanide to a ketone or aldehyde, its principles can be applied to the precursor of our target molecule. The reduction of a cyanohydrin formed from 4-acetylbenzonitrile would lead to the desired product. However, the most direct and now standard approach is the reduction of the ketone itself.
Chapter 2: Modern Synthetic Methodologies
The contemporary synthesis of this compound almost exclusively relies on the reduction of its corresponding ketone, 4-acetylbenzonitrile. This method is high-yielding, scalable, and allows for stereochemical control.
Racemic Synthesis via Hydride Reduction
The most common laboratory-scale synthesis involves the reduction of 4-acetylbenzonitrile with a mild reducing agent like sodium borohydride (NaBH₄).[2]
-
Expertise & Experience: Sodium borohydride is the reagent of choice for this transformation due to its excellent chemoselectivity. It readily reduces aldehydes and ketones but does not affect the more resilient nitrile group under standard conditions.[10] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the nitrile as well, leading to unwanted side products. The reaction is typically run in an alcoholic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide.
Figure 2: Standard synthesis by reduction of 4-acetylbenzonitrile.
Detailed Experimental Protocol: Racemic Synthesis
Objective: To synthesize racemic this compound from 4-acetylbenzonitrile.
Materials:
-
4-Acetylbenzonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylbenzonitrile (1.0 eq) in methanol (approx. 10 mL per gram of ketone).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Reductant: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution over 15-20 minutes. Scientist's Note: The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding deionized water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of water).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Self-Validation): The product can be purified by column chromatography on silica gel if necessary. The purity and identity should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Enantioselective Synthesis: The Key to Pharmaceutical Application
For applications in drug synthesis, obtaining a single enantiomer of this compound is often mandatory. This is achieved through asymmetric reduction of 4-acetylbenzonitrile.[7]
-
Trustworthiness: Enantioselective methods rely on a chiral catalyst to influence the stereochemical outcome of the reduction. Common methods include catalytic hydrogenation using chiral transition metal complexes (e.g., Ru-BINAP) or using chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction).[7] The choice of catalyst and conditions determines which enantiomer, (R) or (S), is produced with high enantiomeric excess (e.e.).
Figure 3: Workflow for enantioselective synthesis and validation.
Chapter 3: Application in Drug Development - The Letrozole Story
The primary driver for the large-scale production and methodological development of this compound is its role as a key intermediate in the synthesis of Letrozole.[2][11][12] Letrozole is a potent non-steroidal aromatase inhibitor used in the treatment of estrogen-receptor-positive breast cancer.[3]
The synthesis of Letrozole typically involves the reaction of 4-(1-(1,2,4-triazol-1-yl)methyl)benzonitrile with 4-fluorobenzonitrile.[13] The precursor, 4-(1-(1,2,4-triazol-1-yl)methyl)benzonitrile, is synthesized from a derivative of this compound where the hydroxyl group has been converted into a good leaving group, such as a halide (e.g., bromide).
The chirality of the secondary alcohol in the starting material is crucial, although in the final Letrozole molecule, this carbon becomes prochiral. However, the use of chiral intermediates can influence the efficiency and purity of subsequent synthetic steps.
Conclusion
This compound stands as an exemplar of a molecule whose history is written not in a single discovery event, but in the continuous evolution of synthetic organic chemistry. From its conceptual origins in classical reactions like the Grignard synthesis, it has become a readily accessible intermediate through the robust and selective reduction of 4-acetylbenzonitrile. The development of sophisticated enantioselective protocols for its synthesis underscores its importance in the pharmaceutical industry, particularly as a key building block for life-saving medicines. This guide provides the fundamental knowledge and practical protocols necessary for researchers to effectively utilize this versatile compound in their own synthetic endeavors.
References
-
PubChem Compound Summary for CID 583335, this compound. National Center for Biotechnology Information. [Link]
- US Patent US20050209294A1: Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- US Patent US7705159B2: Process for the preparation of letrozole.
-
Jihad, R. S., et al. (2023). Design, synthesis, and in-silico study of new letrozole derivatives as prospective anticancer and antioxidant agents. ResearchGate. [Link]
- US Patent US20100190997A1: Process for the Preparation of Letrozole.
-
Cyanohydrin reaction. Wikipedia. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. [Link]
- WO Patent WO2010146391A1: Regioselective synthesis of letrozole.
-
Hatano, M., et al. (2005). A simple, inexpensive, and highly enantioselective cyanohydrin synthesis with aromatic aldehydes using chiral lithium binaphtholate aqua or alcohol complexes. Journal of the American Chemical Society. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
Bar-Haim, G., & Kol, M. (2024). Concentration-time history of cinnamic dicarboxylic acid 4a formed in the green Knoevenagel reaction of benzaldehyde and malonic acid. ResearchGate. [Link]
- EP Patent EP2212301A1: An improved process for preparation of letrozole and its intermediates.
- Berichte der Deutschen Chemischen Gesellschaft (1900). Google Books.
-
Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]
-
Al-Dulayymi, J. R., et al. (1991). Synthesis of carminic acid, the colourant principle of cochineal. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Cyanohydrin reaction. L.S.College, Muzaffarpur. [Link]
-
Improved Process For The Preparation Of Letrozole. Quick Company. [Link]
-
Fransson, J. (2007). Efficient Synthesis and Analysis of Chiral Cyanohydrins. DiVA portal. [Link]
-
Berichte der Deutschen Chemischen. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
- De La Pradilla, R. F., et al. (2022). Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles.
Sources
- 1. Carminic acid - Wikipedia [en.wikipedia.org]
- 2. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]
- 3. 4-Cyanobenzaldehyde | C8H5NO | CID 66042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 12. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
- 13. WO2010146391A1 - Regioselective synthesis of letrozole - Google Patents [patents.google.com]
Unlocking the Therapeutic Potential of 4-(1-Hydroxyethyl)benzonitrile: A Technical Guide for Drug Discovery
Abstract
4-(1-Hydroxyethyl)benzonitrile, a structurally simple yet functionally rich aromatic compound, stands as a promising but underexplored starting point for novel drug discovery programs. This technical guide provides an in-depth analysis of its potential research applications, grounded in the established principles of medicinal chemistry. By dissecting the roles of its constituent pharmacophores—the benzonitrile moiety and the chiral secondary alcohol—we delineate rational strategies for its derivatization and evaluation across multiple therapeutic areas. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of next-generation therapeutics.
Introduction: The Strategic Value of this compound
This compound (CAS 52067-35-3) is a chiral molecule featuring a benzonitrile core substituted with a 1-hydroxyethyl group at the para position.[1][2] While its direct biological applications are not extensively documented in peer-reviewed literature, its constituent functional groups are prevalent in a multitude of clinically successful drugs. The benzonitrile moiety is recognized as a "privileged scaffold" in medicinal chemistry, prized for its metabolic stability and its ability to engage in critical molecular interactions with biological targets.[3][4] The secondary alcohol introduces a chiral center and a key hydrogen bonding motif, crucial for specific receptor recognition and modulation of physicochemical properties.[5][6]
This guide will illuminate potential research avenues by:
-
Deconstructing the Pharmacophoric Contributions: Analyzing the established roles of the benzonitrile and secondary alcohol groups in drug design.
-
Proposing Target-Oriented Research Areas: Identifying therapeutic targets and disease pathways where this scaffold is likely to exhibit activity.
-
Outlining Synthetic Derivatization Strategies: Providing actionable synthetic protocols for generating focused compound libraries.
-
Detailing Methodologies for Biological Evaluation: Suggesting key assays to profile the activity of novel derivatives.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [2] |
| Molecular Weight | 147.17 g/mol | [2] |
| CAS Number | 52067-35-3 | [2] |
| Chirality | Exists as (R) and (S) enantiomers | [7] |
| Key Functional Groups | Nitrile, Secondary Alcohol, Aromatic Ring | [7] |
Deconstructing the Pharmacophoric Contributions: A Foundation for Rational Design
The therapeutic potential of this compound can be inferred from the well-established roles of its key functional groups in medicinal chemistry.
The Benzonitrile Moiety: More Than a Simple Dipole
The benzonitrile group is a versatile pharmacophore with several key attributes:[3]
-
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[8]
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, engaging in crucial interactions with protein active sites.[9]
-
Bioisostere: The nitrile group is a well-established bioisostere for carbonyl, hydroxyl, and carboxyl groups, allowing for the fine-tuning of a molecule's properties while maintaining its core binding interactions.[9][10]
-
Modulator of Aromatic Ring Electronics: As a strongly electron-withdrawing group, the nitrile influences the electronic properties of the benzene ring, affecting its reactivity and potential for π-π stacking interactions.[1]
The Secondary Alcohol: A Chiral Anchor for Specificity
The 1-hydroxyethyl group introduces several important features:
-
Chirality: The presence of a stereocenter allows for the synthesis of enantiomerically pure compounds, which can exhibit significantly different biological activities and safety profiles.[7]
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a strong anchor for binding to protein targets.[5][6] The importance of this group is highlighted by the reduced activity of compounds lacking it.[5]
-
Vector for Derivatization: The secondary alcohol is a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) through esterification, etherification, or inversion of stereochemistry.
Proposed Research Areas and Therapeutic Targets
Based on the pharmacophoric analysis, this compound is a promising starting point for several therapeutic areas where benzonitrile-containing molecules have already shown significant promise.
Oncology: Targeting Kinase Signaling and Cell Proliferation
Benzonitrile derivatives are prominent in oncology, often acting as kinase inhibitors or disrupting cell cycle progression.[4]
Scientific Rationale: The benzonitrile moiety can mimic the hinge-binding motifs of many kinase inhibitors. The secondary alcohol can form key hydrogen bonds in the ATP-binding pocket, enhancing potency and selectivity.
Proposed Research Program:
-
Lead Generation: Synthesize both (R)- and (S)-enantiomers of this compound.
-
Library Synthesis: Create a focused library by introducing various substituents on the aromatic ring to probe interactions with different kinase active sites.
-
Biological Screening: Screen the library against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, BTK) and in cell-based proliferation assays using various cancer cell lines.
Caption: Workflow for Kinase Inhibitor Discovery.
Neuroscience: Modulating Neurotransmitter Receptors
Benzonitrile-containing compounds have been investigated as modulators of various neurotransmitter receptors, including metabotropic glutamate receptors (mGluRs).[11]
Scientific Rationale: The aromatic ring can engage in π-π stacking interactions within the receptor binding site, while the nitrile and hydroxyl groups can form specific hydrogen bonds that dictate agonist or antagonist activity.
Proposed Research Program:
-
Pharmacophore-based Design: Utilize the structure of this compound as a fragment for in silico screening against homology models of CNS targets.
-
Targeted Synthesis: Synthesize derivatives with modified linkers between the aromatic ring and the hydroxyl group to optimize positioning within the receptor.
-
Functional Assays: Evaluate the synthesized compounds in functional assays measuring receptor activation or inhibition (e.g., calcium flux assays for GPCRs).
Anti-Infectives: Novel Mechanisms of Action
The unique electronic properties of the benzonitrile group can be exploited to design novel anti-bacterial or anti-viral agents.[4]
Scientific Rationale: The nitrile group can act as a warhead for covalent inhibition of essential enzymes or as a key interacting group in non-covalent inhibitors. The overall scaffold provides a good starting point for developing compounds with favorable drug-like properties.
Proposed Research Program:
-
Target Selection: Identify essential enzymes in pathogenic bacteria or viruses that are susceptible to inhibition by small molecules.
-
Mechanism-based Design: Design and synthesize derivatives of this compound that incorporate reactive groups or functionalities known to interact with the chosen target.
-
Microbiological and Virological Assays: Determine the minimum inhibitory concentration (MIC) against a panel of bacterial strains or the half-maximal effective concentration (EC₅₀) in viral replication assays.
Synthetic Strategies and Experimental Protocols
The versatility of this compound allows for a wide range of synthetic modifications.
Asymmetric Synthesis of Enantiopure this compound
Access to enantiomerically pure starting material is crucial for SAR studies. Asymmetric reduction of 4-acetylbenzonitrile is the most direct route.
Protocol: Biocatalytic Reduction of 4-Acetylbenzonitrile [12]
-
Culture Preparation: Cultivate a suitable microorganism (e.g., Rhodotorula rubra) in an appropriate growth medium.
-
Reaction Setup: To the microbial culture, add 4-acetylbenzonitrile (1 eq.).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 24-48 hours.
-
Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify the resulting (S)- or (R)-4-(1-Hydroxyethyl)benzonitrile by flash column chromatography.
Caption: Asymmetric Synthesis via Biocatalysis.
Derivatization of the Aromatic Ring
Standard aromatic substitution reactions can be employed to introduce diversity.
Protocol: Nitration of this compound
-
Protection: Protect the hydroxyl group of this compound as a suitable protecting group (e.g., TBDMS ether).
-
Nitration: To a cooled solution of the protected starting material in sulfuric acid, add nitric acid dropwise.
-
Work-up: Quench the reaction with ice and extract the product.
-
Deprotection: Remove the protecting group to yield the nitrated derivative.
Modification of the Hydroxyl Group
The secondary alcohol can be readily modified.
Protocol: Esterification of this compound
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a carboxylic acid (1.1 eq.), a coupling agent (e.g., EDCI, 1.2 eq.), and a catalyst (e.g., DMAP, 0.1 eq.).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Wash the reaction mixture with aqueous solutions, dry the organic layer, and purify the ester product by column chromatography.
Transformation of the Nitrile Group
The nitrile can be converted into other functional groups to explore different binding interactions.[13]
Protocol: Hydrolysis of the Nitrile to a Carboxylic Acid [1]
-
Reaction Setup: Heat a solution of this compound in an aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) at reflux.
-
Reaction: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture and adjust the pH to precipitate the carboxylic acid product. Filter and dry the solid.
Conclusion and Future Outlook
This compound represents a largely untapped resource for drug discovery. Its simple, yet functionally rich, structure provides a solid foundation for the rational design of novel therapeutics. By leveraging the established medicinal chemistry principles of its constituent pharmacophores, researchers can efficiently explore its potential across a range of therapeutic areas. The synthetic accessibility and the potential for generating diverse chemical libraries make it an attractive starting point for academic and industrial drug discovery programs. Future research should focus on the stereoselective synthesis of derivatives and their comprehensive biological evaluation to unlock the full therapeutic potential of this promising chemical scaffold.
References
-
Secondary alcohols – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry. [Link]
-
Comparison of methods for benzamide synthesis from benzonitrile. (n.d.). ResearchGate. [Link]
-
A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. (n.d.). Taylor & Francis. [Link]
-
Application of Nitrile in Drug Design. (2025). ResearchGate. [Link]
-
Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives. (n.d.). [Link]
-
Biotransformation by enzymes of the nitrile metabolism. (n.d.). Institute of Microbiology of the Czech Academy of Sciences. [Link]
-
Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. (2017). Journal of Medicinal Chemistry. [Link]
-
(R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. (n.d.). PubChem. [Link]
-
Benzonitrile Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]
-
Benzonitrile. (n.d.). Wikipedia. [Link]
-
Small but mighty: the impact of tertiary alcohols in drug design. (n.d.). Hypha Discovery. [Link]
-
Chemical structure of benzonitrile derivatives investigated. (n.d.). ResearchGate. [Link]
-
Drug design principles - Stereoelectronics. (2021). [Link]
-
4-(2-Hydroxyethyl)benzonitrile. (n.d.). PubChem. [Link]
-
Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. (2015). Acta Pharmaceutica Sinica B. [Link]
-
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). Nature Communications. [Link]
-
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). Nature Communications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. stereoelectronics.org [stereoelectronics.org]
- 7. This compound | 52067-35-3 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 4-(1-Hydroxyethyl)benzonitrile: Synthesis, Properties, and Applications in Modern Drug Development
Abstract
4-(1-Hydroxyethyl)benzonitrile is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical industries. Possessing both a nucleophilic hydroxyl group and an electrophilic, metabolically stable nitrile moiety, it serves as a versatile chiral building block for the synthesis of complex molecular architectures. This guide provides an in-depth review of its synthesis, physicochemical properties, and critical applications, with a particular focus on its role as a key intermediate in the development of therapeutic agents. We will explore the causality behind synthetic strategies and the functional importance of this compound in medicinal chemistry, offering field-proven insights for researchers, chemists, and drug development professionals.
Introduction and Strategic Importance
This compound, also known as 1-(4-cyanophenyl)ethanol, is a substituted aromatic alcohol. Its strategic value in synthetic chemistry stems from the orthogonal reactivity of its two primary functional groups. The secondary alcohol introduces a chiral center, making it a valuable precursor for enantioselective synthesis. Simultaneously, the para-substituted nitrile group is a well-established pharmacophore in medicinal chemistry.[1][2] The nitrile is a bioisostere for carbonyl groups and can act as a potent hydrogen bond acceptor, crucial for binding to enzyme active sites.[1] Furthermore, its electronic properties and metabolic stability make it a favored substituent in modern drug design.[1] This guide will dissect the synthesis and utility of this key intermediate, providing a foundational understanding for its application in research and development.
Physicochemical and Structural Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and formulation. The key properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | 1-(4-Cyanophenyl)ethanol | PubChem[3] |
| CAS Number | 52067-35-3 | PubChem[3] |
| Molecular Formula | C₉H₉NO | PubChem[3] |
| Molecular Weight | 147.17 g/mol | PubChem[3] |
| Appearance | (Expected) White to off-white solid | General knowledge |
| SMILES | CC(C1=CC=C(C=C1)C#N)O | PubChem[3] |
| InChIKey | XGAVOODMMBMCKV-UHFFFAOYSA-N | PubChem[3] |
Synthesis of this compound: A Validated Protocol
The most direct and widely applicable method for synthesizing this compound is the selective reduction of the corresponding ketone, 4-acetylbenzonitrile. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and operational simplicity.
Causality in Experimental Design: The Reduction of 4-Acetylbenzonitrile
The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate and strategic. NaBH₄ is a mild and selective hydride donor, perfectly suited for the reduction of ketones and aldehydes without affecting more robust functional groups like nitriles. This selectivity is paramount; a more powerful reducing agent (e.g., Lithium Aluminum Hydride, LiAlH₄) would risk over-reduction of the nitrile group to a primary amine, leading to an undesired byproduct. The use of a protic solvent like methanol or ethanol is also critical, as it serves to protonate the intermediate alkoxide anion, yielding the final alcohol product upon workup. A similar reduction strategy is successfully employed for analogous structures, demonstrating the reliability of this method.[4]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
-
Materials:
-
4-Acetylbenzonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-acetylbenzonitrile in 100 mL of methanol. Stir the solution at room temperature until all solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Reducing Agent: Slowly add 1.3 g of sodium borohydride to the cooled solution in small portions over 15-20 minutes. Rationale: Portion-wise addition is a critical safety measure to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Spectroscopic Characterization and Validation
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The expected data provides a self-validating system for the protocol described above.
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~7.6 (d, 2H, Ar-H ortho to CN), ~7.5 (d, 2H, Ar-H ortho to CH(OH)CH₃), ~4.9 (q, 1H, CH(OH)), ~2.5 (s, 1H, OH), ~1.5 (d, 3H, CH₃). Note: Chemical shifts are predictive and may vary based on solvent. |
| ¹³C NMR | δ (ppm): ~148 (Ar-C bearing CH(OH)CH₃), ~132 (Ar-CH), ~126 (Ar-CH), ~119 (CN), ~112 (Ar-C bearing CN), ~70 (CH(OH)), ~25 (CH₃).[3][5] |
| FT-IR | ν (cm⁻¹): ~3400 (broad, O-H stretch), ~3050 (Ar C-H stretch), ~2980 (aliphatic C-H stretch), ~2230 (strong, C≡N stretch).[5] |
Applications in Drug Discovery and Materials Science
The utility of this compound is best understood by examining its role as a versatile building block. Its structure is a blueprint for accessing a wide range of biologically active molecules.
The Benzonitrile Moiety as a Privileged Scaffold
Benzonitrile derivatives are prevalent in pharmaceuticals across numerous therapeutic areas, including oncology and virology.[2] The nitrile group's ability to act as a hydrogen bond acceptor is critical for its interaction with biological targets. For example, in the design of aromatase inhibitors like Letrozole, a para-substituted nitrile is essential for binding to the enzyme's active site and achieving therapeutic efficacy in treating hormone-dependent breast cancer.[1] This highlights the importance of the 4-cyanophenyl core present in our title compound.
A Versatile Intermediate for Complex Synthesis
The true synthetic power of this compound lies in the dual functionality that allows for sequential or orthogonal chemical modifications.
-
The Hydroxyl Group: This functional group is a gateway for numerous transformations. It can be oxidized back to a ketone, esterified, or converted into an ether. Crucially, it serves as a handle for introducing new fragments, a common strategy in fragment-based drug discovery (FBDD).[6] Its presence also establishes a chiral center, enabling the synthesis of single-enantiomer drugs, which often have improved efficacy and safety profiles.
-
The Nitrile Group: While often retained for its pharmacophoric properties, the nitrile can also be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further avenues for molecular diversification.
This dual reactivity makes it a key intermediate in the synthesis of complex molecules, such as precursors to selective serotonin reuptake inhibitors (SSRIs) and other CNS-active agents.[7]
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Benzonitrile, 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)-, hydrobromide (1:1) | C20H24BrFN2O2 | CID 16079686 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial availability of 4-(1-Hydroxyethyl)benzonitrile
An In-depth Technical Guide to the Commercial Availability and Application of 4-(1-Hydroxyethyl)benzonitrile
Executive Summary
This compound is a versatile bifunctional molecule that has garnered significant interest within the scientific community, particularly among researchers in organic synthesis and drug development. Structurally, it features a benzonitrile core substituted with a chiral 1-hydroxyethyl group at the para-position. This unique combination of a reactive nitrile, a secondary alcohol, and a stereocenter makes it a highly valuable chiral building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its commercial availability, key physicochemical properties, established synthesis protocols, applications in medicinal chemistry, and essential safety and handling procedures. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to effectively source, handle, and utilize this important chemical intermediate.
Introduction: A Profile of a Key Chiral Intermediate
The utility of this compound in modern chemical research stems from the strategic placement of its functional groups, which serve as versatile handles for a wide array of chemical transformations.[1] Its CAS Registry Number is 52067-35-3.[2][3]
-
The Aromatic Core & Nitrile Group : The benzonitrile moiety is a common scaffold in medicinal chemistry. The nitrile group (-C≡N) is a robust and polar functional group that can act as a hydrogen bond acceptor, often serving as a bioisostere for carbonyl groups in drug-receptor interactions.[4] Furthermore, it can be chemically transformed into other critical functionalities, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), providing multiple pathways for derivatization.[1]
-
The Chiral 1-Hydroxyethyl Group : The secondary alcohol [-CH(OH)CH₃] introduces a chiral center, meaning the molecule exists as two non-superimposable mirror images or enantiomers: (R)- and (S)-4-(1-Hydroxyethyl)benzonitrile.[1] This chirality is paramount in drug development, as different enantiomers of a therapeutic agent often exhibit vastly different pharmacological and toxicological profiles. The hydroxyl group itself can be a site for further modification, such as oxidation to a ketone or esterification.[1]
This trifecta of functionality renders this compound a sought-after intermediate for creating diverse molecular libraries and as a starting material for the stereoselective synthesis of biologically active compounds.[1]
Physicochemical Properties and Analytical Characterization
A thorough understanding of the compound's properties is essential for its effective use and analysis.
Key Physicochemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 52067-35-3 | [2][3] |
| Molecular Formula | C₉H₉NO | [2][3] |
| Molecular Weight | 147.17 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 1-(4-Cyanophenyl)ethanol | [2] |
Analytical Characterization
Confirming the identity and purity of this compound is a critical first step in any research endeavor. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for structural elucidation and identification.[2] For assessing purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Rationale for Method Selection:
-
¹H and ¹³C NMR: Provides unambiguous confirmation of the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.
-
GC-MS: Used to confirm the molecular weight and identify potential volatile impurities.[2]
-
Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of enantiomerically enriched samples, a critical parameter for applications in asymmetric synthesis and pharmacology.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol describes a general method for assessing the purity of a commercial sample. Specific parameters may need optimization.
-
Preparation of Mobile Phase:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both solvents by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 0.1 mg/mL for analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient:
-
Start with 95% A / 5% B.
-
Linearly increase to 5% A / 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and larger development needs.
Representative Commercial Suppliers
The following table lists several vendors offering this compound, highlighting the typical range of quantities and purities available.
| Supplier | Available Quantities | Stated Purity | CAS Number | Source |
| AOBChem | 250mg - 100g | 97% | 52067-35-3 | [3] |
| JHECHEM CO LTD | Bulk inquiries | Not specified | 52067-35-3 | [5] |
| Appchem | Custom synthesis | Not specified | 52067-35-3 | [6] |
| Sigma-Aldrich | Inquire | Not specified | 52067-35-3 |
Note: Availability and pricing are subject to change. Researchers should consult supplier websites for current information.
Procurement Workflow for Researchers
The process of acquiring chemical reagents for research requires careful consideration to ensure experimental success and safety.
Synthesis and Manufacturing Routes
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and informs the development of related analogs. The most direct and common approach is the reduction of the corresponding ketone, 4-acetylbenzonitrile.[1]
Laboratory-Scale Synthesis: Reduction of 4-Acetylbenzonitrile
This protocol is based on a standard borohydride reduction, a reliable and widely used method for converting ketones to secondary alcohols.[7]
Rationale for Reagent Choice: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is easy to handle in a laboratory setting. It efficiently reduces ketones and aldehydes without affecting more robust functional groups like nitriles or aromatic rings. Dioxane/water is used as the solvent system to ensure the solubility of both the organic substrate and the inorganic reducing agent.[7]
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, dissolve 4-acetylbenzonitrile (1.0 eq) in a 95:5 mixture of dioxane and water.
-
Reduction: While stirring and maintaining the internal temperature between 15-20°C, add sodium borohydride (NaBH₄) (1.0 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by adding it to a beaker of ice water. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain the purified this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Key Chemical Transformations and Applications
The synthetic utility of this compound lies in the independent reactivity of its functional groups.
As a versatile building block, this compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly for the pharmaceutical industry.[1] Benzonitrile derivatives have been successfully incorporated into a wide range of therapeutic agents, including kinase inhibitors for oncology and entry inhibitors for the Hepatitis C Virus (HCV).[8] The ability of the nitrile to act as a bioisostere for other functional groups allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[4]
Safety, Handling, and Storage
Proper handling and storage are imperative to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification
This compound is classified as hazardous. The GHS classifications are summarized below.[2]
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid generating dust. Use appropriate tools for weighing and transferring solids. Wash hands thoroughly after handling.
-
Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated. Do not let the product enter drains.[9]
-
First Aid:
-
Inhalation: Move the person to fresh air.[9]
-
Skin Contact: Immediately wash off with soap and plenty of water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10]
-
In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[9]
-
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend storage at 4-8°C.[3]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids/bases.
-
Stability: The compound is generally stable under recommended storage conditions. Long-term exposure to air and light may lead to gradual oxidation of the alcohol group.
Conclusion
This compound is a commercially accessible and synthetically valuable intermediate for chemical research and development. Its unique structural features—a modifiable nitrile group, a reactive secondary alcohol, and a chiral center—provide a robust platform for the synthesis of diverse and complex molecules. By understanding its commercial landscape, synthesis, reactivity, and safety protocols, researchers can confidently and effectively integrate this powerful building block into their discovery programs, accelerating the development of novel therapeutics and other advanced materials.
References
-
Synthesis of 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile. PrepChem.com. [Link]
-
This compound | C9H9NO | CID 583335. PubChem, National Center for Biotechnology Information. [Link]
-
(R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile | C9H8FNO | CID 167432110. PubChem, National Center for Biotechnology Information. [Link]
-
2,3,5,6-Tetrafluoro-4-(1-hydroxyethyl)benzonitrile. PubChem, National Center for Biotechnology Information. [Link]
-
This compound. AOBChem USA. [Link]
-
(S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride. Lead Sciences. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
4-(1-(4-ethoxyphenyl)-1-hydroxyethyl)benzonitrile. MySkinRecipes. [Link]
-
4-fluoro-3-(1-hydroxyethyl)benzonitrile (C9H8FNO). PubChemLite. [Link]
-
Material Safety Data Sheet - Benzonitrile, 99+%. Cole-Parmer. [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Fleming, F. F., et al. Journal of Medicinal Chemistry. [Link]
-
Benzonitrile, 4-hydroxy-. NIST WebBook. [Link]
-
Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. WUR eDepot. [Link]
-
Articles List - Analytical Methods in Environmental Chemistry Journal. AMECJ. [Link]
-
3-(1-Hydroxyethyl)benzonitrile | C9H9NO | CID 11228875. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. This compound | 52067-35-3 | Benchchem [benchchem.com]
- 2. This compound | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aobchem.com [aobchem.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. appchemical.com [appchemical.com]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. angenechemical.com [angenechemical.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 4-(1-Hydroxyethyl)benzonitrile
Abstract
This document provides a comprehensive guide for the asymmetric synthesis of 4-(1-Hydroxyethyl)benzonitrile, a key chiral intermediate in the synthesis of various pharmaceuticals. Two robust and highly enantioselective methods are detailed: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction using a Ketoreductase (KRED). This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles, comparative data, and workflow visualizations to ensure successful and reproducible synthesis.
Introduction: The Significance of Chiral this compound
Chiral alcohols are fundamental building blocks in the pharmaceutical industry due to their prevalence in bioactive molecules. This compound, in its enantiomerically pure form, is a critical precursor for several active pharmaceutical ingredients (APIs). The stereocenter at the hydroxyl-bearing carbon profoundly influences the pharmacological activity and safety profile of the final drug molecule. Consequently, the development of efficient, scalable, and highly enantioselective synthetic routes to this intermediate is of paramount importance.
The primary strategy for producing enantiopure this compound is the asymmetric reduction of the prochiral ketone, 4-acetylbenzonitrile. This transformation can be achieved through various catalytic systems, with transition-metal catalysis and biocatalysis being the most prominent and successful approaches.[1]
This application note will focus on two state-of-the-art methodologies:
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): This method utilizes a well-defined chiral ruthenium complex, a derivative of the Nobel Prize-winning Noyori catalysts, to achieve high enantioselectivity and yield.[2][3] These catalysts operate through a "metal-ligand cooperation" mechanism, facilitating the efficient transfer of hydrogen from a donor molecule to the ketone.[2]
-
Biocatalytic Reduction with Ketoreductases (KREDs): Leveraging the exquisite selectivity of enzymes, this approach employs a ketoreductase to reduce the ketone with near-perfect stereocontrol.[4] KREDs are increasingly adopted in industrial processes due to their high efficiency, mild reaction conditions, and environmentally benign nature.[5]
Comparative Overview of Synthetic Methodologies
The choice of synthetic method often depends on factors such as scale, cost, desired enantiomer, and available equipment. The following table summarizes the key characteristics of the two protocols detailed in this guide.
| Parameter | Ruthenium-Catalyzed ATH | Biocatalytic KRED Reduction |
| Catalyst | Chiral Ru(II) Complex (e.g., (R,R)-TsDPEN-Ru) | Ketoreductase (KRED) |
| Hydrogen Source | Formic Acid/Triethylamine azeotrope or Isopropanol | NADPH (regenerated in situ) |
| Enantioselectivity (e.e.) | Typically >95% | Often >99%[6][7] |
| Yield | High (>90%) | High (>90%)[5] |
| Reaction Conditions | Inert atmosphere, organic solvent, moderate temperature | Aqueous buffer, near-neutral pH, ambient temperature[5] |
| Key Advantages | High turnover numbers, well-understood mechanism, broad substrate scope. | Exceptional selectivity, green process, mild conditions. |
| Considerations | Cost of precious metal catalyst, removal of metal traces. | Enzyme stability, substrate concentration limitations, cofactor regeneration system required. |
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol is based on the principles of Noyori-type asymmetric transfer hydrogenation, which is a powerful tool for the enantioselective reduction of ketones.[8][9] The reaction employs a chiral Ru(II) catalyst and a hydrogen donor, typically a formic acid/triethylamine azeotrope, to deliver the chiral alcohol with high enantiomeric excess.[10]
Mechanistic Rationale
The catalytic cycle involves the coordination of the ketone to the ruthenium center, followed by an outer-sphere hydride transfer from the catalyst to the carbonyl carbon. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the alcohol. The catalyst is regenerated by reaction with the hydrogen donor.
Experimental Workflow
Caption: Workflow for Ru-Catalyzed Asymmetric Transfer Hydrogenation.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
4-Acetylbenzonitrile
-
(1R,2R)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
[RuCl2(p-cymene)]2
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Ruthenium catalysts can be toxic; avoid inhalation and skin contact.
-
Formic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a suspected carcinogen.
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add [RuCl2(p-cymene)]2 (e.g., 0.005 mmol) and (R,R)-TsDPEN (e.g., 0.011 mmol).
-
Add anhydrous DCM (e.g., 5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
-
Reaction Setup:
-
In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
To the flask containing the catalyst, add 4-acetylbenzonitrile (e.g., 1.0 mmol) dissolved in anhydrous DCM (e.g., 5 mL).
-
Add the formic acid/triethylamine mixture (e.g., 1.0 mL) to the reaction flask.
-
-
Reaction Execution:
-
Stir the reaction mixture at a controlled temperature (e.g., 28-40°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
-
Analysis:
-
Determine the isolated yield.
-
Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H).
-
Protocol 2: Biocatalytic Reduction with Ketoreductase (KRED)
Biocatalysis offers a green and highly selective alternative for ketone reduction.[11] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols using a nicotinamide cofactor (NADPH or NADH) as the hydride source.[6] A cofactor regeneration system is typically employed to make the process economically viable.[5]
Mechanistic Rationale
The substrate, 4-acetylbenzonitrile, binds to the active site of the KRED in a specific orientation. The enzyme then facilitates the transfer of a hydride from the NADPH cofactor to one face of the carbonyl group. The high degree of stereocontrol arises from the chiral environment of the enzyme's active site. The oxidized cofactor (NADP+) is then reduced back to NADPH by a secondary enzyme, such as glucose dehydrogenase (GDH), which consumes a sacrificial co-substrate like glucose.
Experimental Workflow
Caption: Workflow for Biocatalytic KRED Reduction.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
4-Acetylbenzonitrile
-
Ketoreductase (KRED) - specific enzyme selection is crucial and often requires screening.
-
Glucose Dehydrogenase (GDH)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropyl alcohol (IPA) or another co-solvent (optional, to aid substrate solubility)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na2SO4)
-
Standard laboratory glassware, incubator/shaker
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
The product, this compound, is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[12]
-
General laboratory safety practices should be followed.
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare the potassium phosphate buffer (e.g., 100 mL of 100 mM, pH 7.0).
-
To the buffer, add D-glucose (e.g., 1.5 g, ~1.2 eq).
-
Add NADP+ (e.g., 20 mg).
-
Add the Glucose Dehydrogenase (GDH) and the selected Ketoreductase (KRED) in the amounts recommended by the supplier. Stir gently to dissolve.
-
-
Reaction Execution:
-
Dissolve 4-acetylbenzonitrile (e.g., 1.0 g) in a minimal amount of a water-miscible co-solvent like IPA (e.g., 1-5 mL) if necessary.
-
Add the substrate solution to the buffered enzyme mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Maintain the pH of the reaction at 7.0. The oxidation of glucose to gluconic acid will cause the pH to drop, so periodic addition of a dilute base (e.g., 1M NaOH) may be necessary.
-
Monitor the reaction progress by HPLC until complete conversion of the starting material is observed (typically 12-48 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, add an equal volume of ethyl acetate to the reaction mixture to extract the product and quench the enzymatic activity.
-
Stir vigorously for 15-30 minutes.
-
Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
The product is often of high purity, but can be further purified by column chromatography if necessary.
-
-
Analysis:
-
Determine the isolated yield.
-
Confirm the enantiomeric excess (e.e.) by chiral HPLC.
-
Troubleshooting and Key Considerations
-
Low Enantioselectivity (ATH): Ensure the use of high-purity, anhydrous solvents and reagents. The catalyst preparation step is critical; ensure an inert atmosphere is maintained.
-
Low Conversion (ATH): The catalyst may be deactivated. Check for impurities in the substrate or solvents. Reaction temperature and time may need optimization.
-
Low Activity (KRED): Enzyme activity is highly dependent on pH and temperature; ensure these are optimal. Substrate or product inhibition can occur at high concentrations; consider a fed-batch approach for the substrate.
-
Cofactor Degradation (KRED): NAD(P)H can be unstable. Ensure the pH is maintained near neutral and avoid excessive temperatures.
Conclusion
The asymmetric synthesis of this compound can be effectively achieved with high enantioselectivity and yield using either ruthenium-catalyzed asymmetric transfer hydrogenation or biocatalytic reduction with ketoreductases. The choice between these methods will be guided by project-specific requirements such as scale, cost, environmental impact, and available expertise. Both protocols, when executed with care, provide reliable access to this important chiral building block, facilitating further research and development in the pharmaceutical industry.
References
-
Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(20), 6756-6781. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
- Pollard, D. J., & Woodley, J. M. (2020). Biocatalysis for pharmaceutical intermediates: the future is now. Trends in Biotechnology, 38(3), 325-337.
-
Tan, S. D., et al. (2026). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis... ResearchGate. [Link]
-
Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 894541. [Link]
-
Devine, P. N., et al. (2020). Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. Organic Process Research & Development, 24(7), 1294-1303. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Bisogno, F. R., et al. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(5), 3433-3465. [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Zhang, X., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1387251. [Link]
Sources
- 1. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 2. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. cnls.lanl.gov [cnls.lanl.gov]
- 9. Enantioselective ketone hydroacylation using Noyori's transfer hydrogenation catalyst [pubmed.ncbi.nlm.nih.gov]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 4-(1-Hydroxyethyl)benzonitrile in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Chiral Building Block
In the landscape of contemporary organic synthesis, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. 4-(1-Hydroxyethyl)benzonitrile has emerged as a significant intermediate, particularly in the realms of pharmaceutical and agrochemical research and development.[1] Its molecular framework, characterized by a para-substituted benzene ring bearing both a nitrile group and a chiral secondary alcohol, offers a triumvirate of reactive sites. This unique combination of functionalities allows for a diverse array of chemical transformations, rendering it a valuable precursor to a wide range of more complex molecules.[1] The chirality of the 1-hydroxyethyl moiety is of particular importance, as the stereochemistry of this center can profoundly influence the biological activity of the final product.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, manipulation, and strategic applications of this compound, complete with detailed experimental protocols and an exploration of the underlying chemical principles.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 52067-35-3 | [2][3][4][5] |
| Molecular Formula | C₉H₉NO | [2][3][4][5] |
| Molecular Weight | 147.17 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Boiling Point | 291.3 °C (Predicted) | [3] |
| SMILES | CC(C1=CC=C(C=C1)C#N)O | [2] |
Safety Profile: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of Racemic this compound
The most direct and common route to racemic this compound is the reduction of the corresponding ketone, 4-acetylbenzonitrile. This transformation can be efficiently achieved using a variety of reducing agents, with sodium borohydride (NaBH₄) being a mild, selective, and cost-effective choice.
Protocol 1: Sodium Borohydride Reduction of 4-Acetylbenzonitrile
This protocol is adapted from a similar reduction of a substituted acetylbenzonitrile derivative and provides a reliable method for the preparation of the racemic alcohol.[6]
Reaction Scheme:
Caption: Reduction of 4-acetylbenzonitrile to this compound.
Materials and Equipment:
-
4-Acetylbenzonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylbenzonitrile (1.0 eq) in methanol (approximately 10 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. Causality: The portion-wise addition of NaBH₄ controls the exothermic reaction and prevents a rapid evolution of hydrogen gas.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Causality: The addition of a mild acid like NH₄Cl neutralizes the excess borohydride and the resulting borate esters.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of methanol).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Key Synthetic Transformations
The strategic value of this compound lies in the selective manipulation of its functional groups. The following protocols outline key transformations that unlock its synthetic potential.
Oxidation of the Hydroxyl Group
The secondary alcohol can be readily oxidized to the corresponding ketone, 4-acetylbenzonitrile, a useful intermediate in its own right. Pyridinium chlorochromate (PCC) is a mild and effective reagent for this transformation, minimizing over-oxidation.[7][8][9][10]
Caption: Oxidation of this compound to 4-acetylbenzonitrile.
Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC)
Materials and Equipment:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Celite® or silica gel
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Sintered glass funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add Celite® or silica gel (an equal weight to the PCC to be added).
-
Addition of Oxidizing Agent: Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. Causality: PCC is a mild oxidizing agent that selectively converts secondary alcohols to ketones without affecting the nitrile group. The use of an anhydrous solvent is crucial to prevent the formation of carboxylic acids from any over-oxidation of potential aldehyde impurities.[9]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® in a sintered glass funnel, washing with additional diethyl ether.
-
Concentration: Concentrate the filtrate under reduced pressure to afford the crude 4-acetylbenzonitrile.
-
Purification: The product can be further purified by column chromatography on silica gel if necessary.
Transformations of the Nitrile Group
The nitrile functionality is a versatile precursor to both primary amines and carboxylic acids.
Protocol 3: Reduction of the Nitrile to a Primary Amine
Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles to primary amines.[11][12][13][14][15]
Caption: Reduction of the nitrile group to a primary amine.
Materials and Equipment:
-
This compound
-
Palladium on carbon (Pd/C, 10%) or Raney Nickel
-
Methanol or Ethanol
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add the catalyst (Pd/C or Raney Nickel, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by TLC analysis.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
-
Purification: The product can be purified by crystallization or column chromatography.
Protocol 4: Hydrolysis of the Nitrile to a Carboxylic Acid
Basic hydrolysis of the nitrile group provides the corresponding carboxylic acid.[16][17][18]
Caption: Hydrolysis of the nitrile group to a carboxylic acid.
Materials and Equipment:
-
This compound
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10-20%)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 1-6 M)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound (1.0 eq) and the aqueous NaOH solution.
-
Heating: Heat the mixture to reflux and maintain for several hours. Causality: The harsh basic conditions and elevated temperature are necessary to drive the hydrolysis of the relatively unreactive nitrile group.[16]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add aqueous HCl solution with stirring until the solution is acidic (pH < 2), which will precipitate the carboxylic acid product.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing with cold water.
-
Drying and Purification: Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
Chiral Resolution of this compound
The preparation of enantiomerically pure forms of this compound is often crucial for its application in the synthesis of chiral drugs. Enzymatic kinetic resolution is a powerful and environmentally benign method for separating enantiomers.[19][20]
Protocol 5: Lipase-Catalyzed Kinetic Resolution
This protocol describes a general procedure for the enzymatic kinetic resolution of a secondary alcohol via transesterification.[19]
Workflow:
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Materials and Equipment:
-
Racemic this compound
-
Immobilized lipase (e.g., Candida antarctica lipase B, CAL-B, Novozym 435®)
-
Acyl donor (e.g., vinyl acetate, ethyl acetate)
-
Organic solvent (e.g., hexane, toluene)
-
Reaction vessel with temperature control
-
Magnetic stirrer and stir bar
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC or GC)
Procedure:
-
Reaction Setup: To a solution of racemic this compound (1.0 eq) in an organic solvent, add the acyl donor (typically 0.5-1.0 eq).
-
Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Causality: Lipases selectively acylate one enantiomer of the alcohol at a faster rate than the other, leading to a mixture of the acylated enantiomer and the unreacted enantiomer.
-
Monitoring: Monitor the reaction for conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester using chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.
-
Work-up: When the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation and Isolation: The unreacted alcohol and the formed ester can be separated by column chromatography. The acylated enantiomer can then be hydrolyzed back to the alcohol, providing access to the other enantiomer in high purity.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of more complex molecules. The protocols outlined in this document provide a solid foundation for the synthesis, manipulation, and chiral resolution of this important intermediate. As the demand for enantiomerically pure pharmaceuticals and agrochemicals continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play an increasingly critical role in the advancement of chemical synthesis.
References
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). In Royal Society of Chemistry. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. (2024). Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. Retrieved from [Link]
- Google Patents. (n.d.). Process for the hydrogenation of nitriles to primary amines.
-
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
Reaction Chemistry & Engineering. (n.d.). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. Retrieved from [Link]
-
Scribd. (n.d.). PCC Oxidation of Alcohols to Carbonyls. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
PMC. (2017, January 23). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO 2 -Supported Palladium Catalyst under Continuous-Flow Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of secondary alcohols to ketones using PCC. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Notes- The Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]
-
Química Organica.org. (n.d.). Basic hydrolysis of nitriles. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
-
AOBChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). Process for the hydrolysis of nitriles.
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
Chemical Society Reviews. (2008). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Retrieved from [Link]
-
RSC Publishing. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]
-
AccelaChem. (n.d.). 2-Methylquinoline-8-carboxylic Acid. Retrieved from [Link]
-
AccelaChem. (n.d.). 4-(Difluoromethyl)piperidine. Retrieved from [Link]
-
PubMed Central. (2022, January 10). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Retrieved from [Link]
-
Frontiers. (2024, May 8). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]
-
Beilstein Journals. (2025, January 9). Recent advances in organocatalytic atroposelective reactions. Retrieved from [Link]
-
Xingwei Li. (n.d.). Recent Advances in Catalytic Asymmetric Construction of Atropisomers. Retrieved from [Link]
-
AccelaChem. (n.d.). 1-[(4-aminophenyl)methyl]-3-ethylurea. Retrieved from [Link]
Sources
- 1. This compound | 52067-35-3 | Benchchem [benchchem.com]
- 2. This compound | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. aobchem.com [aobchem.com]
- 6. prepchem.com [prepchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 13. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Basic hydrolysis of nitriles [quimicaorganica.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. books.rsc.org [books.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
The Versatile Role of 4-(1-Hydroxyethyl)benzonitrile in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of modern pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). 4-(1-Hydroxyethyl)benzonitrile is a bifunctional aromatic compound that has emerged as a valuable intermediate in medicinal chemistry. Its structure, featuring a reactive secondary alcohol and a versatile nitrile group on a phenyl ring, offers a unique combination of handles for molecular elaboration.
This guide provides an in-depth exploration of this compound as a building block for pharmaceuticals. We will delve into its critical role in the synthesis of key drug molecules, with a particular focus on the non-steroidal aromatase inhibitor, Letrozole. Furthermore, this document will furnish detailed, field-proven protocols for the synthesis, chiral resolution, and derivatization of this compound, empowering researchers and drug development professionals to leverage its full potential.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is the foundation for its effective application.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | PubChem[1] |
| Molecular Weight | 147.17 g/mol | PubChem[1] |
| CAS Number | 52067-35-3 | PubChem[1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 79-82 °C | PrepChem[2] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Safety Information: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
The Nitrile Moiety: A Key Pharmacophoric Feature
The nitrile group (C≡N) in this compound is not merely a synthetic handle but often plays a crucial role in the biological activity of the final drug molecule. In many instances, the nitrile group acts as a bioisostere for a carbonyl group, capable of participating in key hydrogen bonding interactions with biological targets.[3]
A prime example is its role in non-steroidal aromatase inhibitors. The nitrogen atom of the para-substituted benzonitrile can act as a hydrogen bond acceptor, mimicking the interaction of the natural substrate, androstenedione, with the active site of the aromatase enzyme.[3] This interaction is critical for the inhibitory activity of drugs like Letrozole.
Application in the Synthesis of Letrozole
Letrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[4] this compound is a key precursor to a central intermediate in the synthesis of Letrozole, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile.
The synthetic strategy involves the conversion of the hydroxyl group of this compound into a suitable leaving group, followed by nucleophilic substitution with 1H-1,2,4-triazole.
Caption: Synthetic pathway from this compound to Letrozole.
Protocol 1: Synthesis of 4-(1-Bromoethyl)benzonitrile
This protocol details the conversion of the secondary alcohol in this compound to a bromide, a good leaving group for the subsequent nucleophilic substitution.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution via a dropping funnel. Maintain the temperature below 5 °C during the addition. The causality behind the slow, cooled addition is to control the exothermic reaction and prevent the formation of byproducts.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-(1-Bromoethyl)benzonitrile. This product is often used in the next step without further purification.
Protocol 2: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile
This protocol describes the nucleophilic substitution of the bromide with the sodium salt of 1H-1,2,4-triazole.
Materials:
-
4-(1-Bromoethyl)benzonitrile (from Protocol 1)
-
1H-1,2,4-triazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DMF.
-
To this suspension, add a solution of 1H-1,2,4-triazole (1.1 eq) in anhydrous DMF dropwise at 0 °C. The formation of the sodium salt of the triazole is crucial for its nucleophilicity.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-(1-Bromoethyl)benzonitrile (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile.[5]
The Importance of Chirality and Enantioselective Synthesis
Many modern pharmaceuticals are chiral molecules, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. The hydroxyl-bearing carbon in this compound is a stereocenter. Therefore, the ability to synthesize enantiomerically pure (R)- or (S)-4-(1-Hydroxyethyl)benzonitrile is of significant importance for the synthesis of chiral drugs.
Protocol 3: Enantioselective Reduction of 4-Acetylbenzonitrile
A common and effective method for obtaining enantiomerically enriched secondary alcohols is the asymmetric reduction of the corresponding ketone.
Materials:
-
4-Acetylbenzonitrile
-
(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the (R)- or (S)-CBS catalyst (0.05-0.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (0.6 eq).
-
Stir the mixture at 0 °C for 15 minutes.
-
Slowly add a solution of 4-acetylbenzonitrile (1.0 eq) in anhydrous THF to the catalyst solution over 30 minutes. The pre-formation of the catalyst-borane complex is essential for achieving high enantioselectivity.
-
Stir the reaction at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Add 1 M hydrochloric acid and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis. The crude product can be purified by flash column chromatography.
Caption: Workflow for the enantioselective synthesis of chiral this compound.
Protocol 4: Stereochemical Inversion via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol.[6] This can be particularly useful if one enantiomer of this compound is more readily available and the other is desired.
Materials:
-
(R)- or (S)-4-(1-Hydroxyethyl)benzonitrile
-
p-Nitrobenzoic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Methanol
-
Sodium methoxide
Procedure:
-
In a round-bottom flask, dissolve the starting enantiomer of this compound (1.0 eq), p-nitrobenzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise. The reaction is highly exothermic and proceeds via a phosphonium intermediate.[3]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting ester intermediate by flash column chromatography.
-
Dissolve the purified ester in methanol.
-
Add a catalytic amount of sodium methoxide and stir at room temperature until the saponification is complete (monitored by TLC).
-
Neutralize the reaction with a weak acid (e.g., ammonium chloride solution) and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the inverted enantiomer of this compound.
Potential for Broader Applications
While the synthesis of Letrozole is a prominent application, the reactivity of this compound opens doors to the synthesis of other pharmaceutical scaffolds.
-
Kinase Inhibitors: The benzonitrile moiety is a common feature in many kinase inhibitors, where it can interact with the hinge region of the kinase domain.[4][7] The hydroxyethyl group can be further functionalized to introduce additional binding elements or to modulate the physicochemical properties of the molecule.
-
Other Heterocyclic Systems: The hydroxyl group can be used to introduce a variety of other heterocyclic systems through reactions such as the Mitsunobu reaction with nitrogen nucleophiles (e.g., phthalimide, followed by Gabriel synthesis to yield a primary amine) or by conversion to an azide followed by cycloaddition reactions.
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex APIs like Letrozole. The ability to control the stereochemistry at the benzylic alcohol position further enhances its utility in the development of modern, chiral pharmaceuticals. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to effectively utilize this compound in their drug discovery and development endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][1]
-
Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. [8]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
-
Zhong, H., Liu, J., Wang, Z., Chen, H., Li, J., & Lu, X. (2011). 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Journal of medicinal chemistry, 54(11), 3825–3838. [Link]
-
Ge, W., Wang, Y., Sheng, S., & Cai, C. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15589-15669. [Link]
-
PrepChem. Synthesis of 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile. [Link][2]
-
Munawar, A., & Ali, A. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini reviews in organic chemistry, 19(3), 269–285. [Link]
-
Google Patents. US20100190997A1 - Process for the Preparation of Letrozole. [5]
Sources
- 1. This compound | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
Introduction: The Significance of Chiral Purity in Pharmaceutical Synthesis
An Application Guide to the Chiral Resolution of 4-(1-Hydroxyethyl)benzonitrile
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. A vast number of therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different biological activities.[1] One enantiomer might be the active therapeutic agent (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer).[1]
This guide focuses on this compound, a versatile chiral building block of significant interest in the pharmaceutical and agrochemical industries.[2][3] Its structure, featuring a benzonitrile moiety and a secondary alcohol stereocenter, makes it a valuable precursor for more complex chiral molecules.[2] Obtaining this intermediate in an enantiomerically pure form is often a crucial step in the total synthesis of a target drug molecule.
This document serves as a detailed technical guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and strategic considerations for three primary methods of chiral resolution: Enzymatic Kinetic Resolution (EKR), Diastereomeric Salt Crystallization, and Preparative Chiral Chromatography.
Part 1: Enzymatic Kinetic Resolution (EKR): A Biocatalytic Approach
Enzymatic kinetic resolution leverages the exquisite stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. For secondary alcohols like this compound, lipases are particularly effective biocatalysts.[4][5]
Principle of Lipase-Catalyzed Resolution
The fundamental principle of EKR is the differential rate of reaction for each enantiomer with an acyl donor, catalyzed by a lipase.[4] In a typical transesterification reaction, the enzyme will selectively acylate one enantiomer at a much faster rate than the other. For instance, the lipase may preferentially convert the (R)-alcohol into its corresponding (R)-ester, leaving the (S)-alcohol largely unreacted.
This process results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated by standard chromatographic techniques. The theoretical maximum yield for any kinetic resolution is 50% for each of the desired enantiomers.
A key enzyme for this transformation is Candida antarctica Lipase B (CALB), often immobilized on a solid support (e.g., Novozym 435), which is renowned for its broad substrate scope, high enantioselectivity, and stability in organic solvents.[6][7]
Workflow for Enzymatic Kinetic Resolution
Sources
- 1. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 52067-35-3 | Benchchem [benchchem.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. jocpr.com [jocpr.com]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 4-(1-Hydroxyethyl)benzonitrile
Abstract
This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(1-Hydroxyethyl)benzonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its accurate quantification crucial for quality control and process monitoring.[1] The developed method is also designed to be stability-indicating, capable of resolving this compound from its potential degradation products. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, reagent preparation, detailed experimental procedures, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
Introduction
This compound is a chiral aromatic compound featuring a nitrile and a secondary alcohol functional group.[1][6] Its versatile structure makes it a valuable building block in organic synthesis.[1] The enantiomeric purity and overall concentration of this intermediate are critical quality attributes that can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, a precise and accurate analytical method is indispensable for its quality assessment.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds.[3][7] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar compounds like this compound due to the hydrophobic interactions between the analyte and the stationary phase.[8][9] This application note presents a validated RP-HPLC method that is specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a quality control environment.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric glassware: Class A.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: this compound with known purity.
Chromatographic Conditions
The selection of chromatographic conditions is pivotal for achieving optimal separation. A C18 column is chosen for its versatility and common use in reversed-phase chromatography for aromatic compounds.[10] Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength.[8] Formic acid is added to the aqueous phase to control the pH and improve peak shape. The detection wavelength is selected based on the UV absorbance maximum of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 235 nm |
| Run Time | 15 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
-
Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
Caption: HPLC analysis workflow from preparation to reporting.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[5] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.[2][4]
Specificity (Stability-Indicating)
Specificity was evaluated by subjecting a sample of this compound to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions. The chromatograms of the stressed samples were compared with that of an unstressed sample to demonstrate that the peak corresponding to this compound is free from interference from any degradation products.
-
Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours, then neutralized.
-
Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours, then neutralized.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: Solid sample kept at 105°C for 24 hours.
-
Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.
The results should demonstrate baseline separation between the analyte peak and all degradation product peaks, confirming the stability-indicating nature of the method.[11][12][13]
Linearity and Range
Linearity was assessed by preparing a series of at least five standard solutions of this compound at different concentrations ranging from 50% to 150% of the working standard concentration. The peak area response was plotted against the concentration, and the correlation coefficient (r²) was calculated. A value of r² > 0.999 is typically considered acceptable.
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the working standard solution on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the working standard solution on different days, by different analysts, and on different instruments. The %RSD was calculated.
An acceptance criterion of %RSD ≤ 2% is generally applied for both repeatability and intermediate precision.[4]
Robustness
The robustness of the method was evaluated by intentionally making small variations in the chromatographic parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all variations.
Method Validation Logic
Caption: Logical flow of HPLC method validation.
Chiral Separation Considerations
As this compound is a chiral molecule, the separation of its enantiomers may be necessary depending on the application.[1] The presented reversed-phase method is not designed for chiral separation. For the analysis of enantiomeric purity, a dedicated chiral HPLC method would be required. This typically involves the use of a chiral stationary phase (CSP), such as those based on cellulose or amylose derivatives.[14][15][16] The mobile phase for chiral separations often consists of non-polar solvents like hexane and an alcohol modifier such as isopropanol or ethanol.[17]
Conclusion
The RP-HPLC method described in this application note is a reliable and robust tool for the quantitative analysis of this compound. The method has been developed and validated in accordance with ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. Its stability-indicating nature makes it particularly suitable for the analysis of samples from stability studies. This method can be readily implemented in quality control laboratories for routine analysis and process monitoring.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
PubChem. 2,3,5,6-Tetrafluoro-4-(1-hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
PubChem. 4-fluoro-3-(1-hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Sule, S., Ambadekar, S., Nikam, D., Sule, A., & Bhure, S. (2014). A practical approach to RP HPLC analytical method development. World Journal of Pharmaceutical Research, 3(9), 260-281. [Link]
-
Waters Corporation. Stability-Indicating HPLC Method Development. [Link]
-
Guillarme, D., & Veuthey, J. L. (2019). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 24(15), 2829. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. [Link]
-
Science.gov. stability-indicating rp-hplc method: Topics. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
AOBChem USA. This compound. [Link]
-
Der Pharma Chemica. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]
-
Wang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8031. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 18-29. [Link]
Sources
- 1. This compound | 52067-35-3 | Benchchem [benchchem.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. actascientific.com [actascientific.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. This compound | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 11. japsonline.com [japsonline.com]
- 12. web.vscht.cz [web.vscht.cz]
- 13. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 4-Acetylbenzonitrile: A Comprehensive Guide for Researchers
Introduction
4-Acetylbenzonitrile, also known as 4'-cyanoacetophenone, is a pivotal bifunctional building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a reactive ketone and a versatile nitrile group on a benzene ring, makes it a valuable precursor for a diverse array of pharmaceutical intermediates and fine chemicals.[1][2] The selective reduction of the acetyl group in the presence of the nitrile is a critical transformation that unlocks access to three distinct and valuable molecular scaffolds: 4-(1-hydroxyethyl)benzonitrile, 4-ethylbenzonitrile, and 4-(1-aminoethyl)benzonitrile.
This technical guide provides detailed, field-proven protocols for the controlled reduction of 4-acetylbenzonitrile. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the underlying chemical principles and strategic considerations for choosing the optimal reduction pathway for a desired synthetic outcome.
Strategic Overview: Navigating the Reduction Pathways
The choice of reduction methodology is dictated by the desired final product. The presence of both a ketone and a nitrile group requires careful selection of reagents and conditions to achieve the desired selectivity. The primary transformation pathways are:
-
Selective Ketone to Alcohol Reduction: Mild hydride reagents are employed to selectively reduce the ketone to a secondary alcohol, leaving the nitrile group intact.
-
Complete Ketone to Methylene Reduction: Harsher reductive conditions are necessary to completely deoxygenate the ketone to a methylene group, yielding an ethyl substituent.
-
Reductive Amination: A one-pot reaction converts the ketone directly into a primary amine.
The following diagram illustrates these key synthetic routes originating from 4-acetylbenzonitrile.
Caption: Key reduction pathways of 4-acetylbenzonitrile.
Protocol 1: Selective Reduction to this compound
This protocol details the selective reduction of the ketone functionality to a secondary alcohol using sodium borohydride (NaBH₄), a mild and versatile reducing agent.[3] Aldehydes and ketones are readily reduced by NaBH₄, while more stable functional groups like nitriles remain unaffected under these conditions.[4]
Mechanism Insight
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[5][6] The resulting alkoxide is then protonated during the workup step to yield the final alcohol product. The use of a protic solvent like methanol or ethanol is common, as it facilitates the reaction and serves as the proton source for the final protonation step.[4]
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. jk-sci.com [jk-sci.com]
- 6. lscollege.ac.in [lscollege.ac.in]
The Versatile Chiral Synthon: Applications of 4-(1-Hydroxyethyl)benzonitrile in Medicinal Chemistry
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the strategic design and synthesis of complex bioactive molecules hinge on the availability of versatile and well-defined building blocks. 4-(1-Hydroxyethyl)benzonitrile, a chiral aromatic compound, has emerged as a significant intermediate, offering a unique combination of reactive functionalities that are highly prized in drug discovery and development.[1] Its structure, featuring a para-substituted benzonitrile core with a chiral secondary alcohol, provides a powerful handle for constructing a diverse array of molecular architectures.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its role in the synthesis of high-value pharmaceutical agents.
The significance of this molecule lies in its trifecta of functional groups: the aromatic ring, a common scaffold in many drugs; the nitrile group, a versatile precursor to amines, amides, and other functionalities; and the chiral hydroxyl group, which allows for the introduction of stereospecific interactions crucial for biological activity.[1][2] The ability to access this compound in its racemic and enantiomerically pure forms further enhances its utility in the synthesis of stereochemically defined drug candidates.[2]
Core Applications in Medicinal Chemistry
The utility of this compound as a synthon is best illustrated through its application in the synthesis of key pharmaceutical intermediates. Two prominent areas where this building block and its derivatives have a significant impact are in the development of aromatase inhibitors for oncology and as a scaffold for selective estrogen receptor modulators (SERMs).
Aromatase Inhibitors: A Gateway to Anti-Cancer Therapeutics
Aromatase inhibitors are a critical class of drugs for the treatment of hormone-dependent breast cancer in postmenopausal women. Letrozole, a potent non-steroidal aromatase inhibitor, exemplifies the importance of specific chemical intermediates in its synthesis. The key intermediate for Letrozole is 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[3][4] While many reported syntheses of this intermediate start from α-halo-4-tolunitrile, this compound presents a valuable alternative starting material. The conversion of the hydroxyl group to a suitable leaving group allows for the subsequent nucleophilic substitution by 1,2,4-triazole.
The following protocol outlines a proposed, logical synthetic route to 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile starting from this compound. This pathway leverages the well-established Mitsunobu reaction, a reliable method for the inversion of stereochemistry at a secondary alcohol center and for the formation of C-N bonds.[5]
Protocol 1: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile via Mitsunobu Reaction (Proposed)
Causality Behind Experimental Choices: The Mitsunobu reaction is selected for its mild conditions and its ability to directly couple the secondary alcohol with the triazole nucleophile, often with inversion of configuration if a chiral starting material is used.[5] This one-pot procedure avoids the harsh conditions often associated with converting the alcohol to a halide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Grade |
| This compound | 147.17 | Reagent |
| 1,2,4-Triazole | 69.07 | Reagent |
| Triphenylphosphine (PPh₃) | 262.29 | Reagent |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | Reagent |
| Tetrahydrofuran (THF), anhydrous | 72.11 | Anhydrous |
| Ethyl acetate | 88.11 | ACS |
| Saturated aq. NaHCO₃ solution | - | - |
| Brine | - | - |
| Anhydrous MgSO₄ | 120.37 | - |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq) and 1,2,4-triazole (1.2 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting materials.
-
Addition of Phosphine: Add triphenylphosphine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slow Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
Self-Validating System: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity of the triazole addition can be confirmed by comparing the spectroscopic data with literature values for the desired N1-alkylated product.[3]
Caption: Proposed synthesis of Letrozole intermediate.
Selective Estrogen Receptor Modulators (SERMs)
SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonism or antagonism.[6] They are used in the treatment of osteoporosis and breast cancer. Many SERMs possess a core structure that can be accessed from intermediates containing a chiral benzylic alcohol. A derivative of this compound, 4-(1-(4-ethoxyphenyl)-1-hydroxyethyl)benzonitrile, has been identified as a key intermediate in the synthesis of SERMs.[7] This highlights the potential of this compound as a foundational scaffold for the development of novel SERMs. The synthesis of such SERMs often involves the elaboration of the chiral alcohol and the benzonitrile moiety to construct the final complex molecule.[8]
The Critical Role of Chirality: Enantioselective Synthesis and Applications
The biological activity of chiral molecules is often highly dependent on their stereochemistry.[2][9] One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to synthesize enantiomerically pure forms of this compound is of paramount importance for its application in medicinal chemistry.
Asymmetric Synthesis of Chiral this compound
The most direct route to enantiomerically enriched this compound is the asymmetric reduction of its corresponding ketone, 4-acetylbenzonitrile. Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for this transformation.[10][11]
Protocol 2: Asymmetric Transfer Hydrogenation of 4-Acetylbenzonitrile
Causality Behind Experimental Choices: Asymmetric transfer hydrogenation using a chiral ruthenium catalyst and a hydrogen donor like isopropanol provides a highly efficient and selective method for producing chiral secondary alcohols. The choice of a well-defined chiral ligand is crucial for achieving high enantioselectivity.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Grade |
| 4-Acetylbenzonitrile | 145.16 | Reagent |
| [RuCl₂(p-cymene)]₂ | 612.39 | Catalyst |
| (1R,2R)-(-)-N-(p-Tosyl)-1,2-diphenylethylenediamine | 410.53 | Chiral Ligand |
| Sodium formate | 68.01 | Reagent |
| Isopropanol | 60.10 | Anhydrous |
| Dichloromethane | 84.93 | ACS |
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, to a solution of [RuCl₂(p-cymene)]₂ and (1R,2R)-(-)-N-(p-Tosyl)-1,2-diphenylethylenediamine in isopropanol, add a solution of sodium formate in water. Stir the mixture at 80 °C for 15 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 4-acetylbenzonitrile in isopropanol.
-
Hydrogenation: Add the catalyst solution to the substrate solution and stir the mixture at room temperature for the time required to achieve high conversion (monitor by TLC or GC).
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography to yield enantiomerically enriched this compound.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.[12]
Self-Validating System: The enantiomeric excess of the product is the key validation parameter. This is determined by a separate analytical method (chiral chromatography) and should be consistently high for the protocol to be considered successful.
Caption: Asymmetric synthesis of chiral alcohol.
Enzymatic Kinetic Resolution
An alternative approach to obtaining enantiomerically pure this compound is through the kinetic resolution of the racemic mixture. Lipase-catalyzed transesterification is a widely employed and highly effective method for this purpose.[13][14][15]
Protocol 3: Lipase-Catalyzed Kinetic Resolution of (±)-4-(1-Hydroxyethyl)benzonitrile
Causality Behind Experimental Choices: Lipases are enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers. The choice of lipase and acyl donor is critical for achieving high enantioselectivity.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Grade |
| (±)-4-(1-Hydroxyethyl)benzonitrile | 147.17 | Reagent |
| Candida antarctica lipase B (CAL-B), immobilized | - | Biocatalyst |
| Vinyl acetate | 86.09 | Acyl Donor |
| Toluene, anhydrous | 92.14 | Anhydrous |
Step-by-Step Methodology:
-
Reaction Setup: To a flask containing (±)-4-(1-Hydroxyethyl)benzonitrile, add anhydrous toluene and vinyl acetate.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B) to the mixture.
-
Reaction: Stir the suspension at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Enzyme Removal: Filter off the immobilized enzyme.
-
Separation and Purification:
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol enantiomer from the acylated enantiomer by column chromatography.
-
-
Deprotection (if necessary): The acylated enantiomer can be hydrolyzed back to the alcohol using standard basic or acidic conditions.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of both the resolved alcohol and the acylated product by chiral HPLC.
Self-Validating System: The goal of a kinetic resolution is to achieve high enantiomeric excess for both the unreacted starting material and the product at around 50% conversion. Monitoring the reaction by chiral HPLC provides real-time validation of the process.
Future Perspectives: Kinase Inhibitors and Beyond
The chiral hydroxyethyl motif is a recurring feature in a number of kinase inhibitors, where the stereochemistry of the hydroxyl group is often critical for potent and selective binding.[13][16] While direct examples of kinase inhibitors synthesized from this compound are not prevalent in the literature, its structure makes it an attractive starting point for the synthesis of novel kinase inhibitor scaffolds.
The nitrile group can be reduced to a primary amine, which can then be further functionalized.[17][18][19] Alternatively, the nitrile can be hydrolyzed to a carboxylic acid, which can then undergo amide coupling reactions, a cornerstone of medicinal chemistry.[7][20][21]
Caption: Potential transformations of the nitrile group.
Conclusion
This compound stands out as a highly valuable and versatile chiral building block in medicinal chemistry. Its strategic importance is underscored by its potential application in the synthesis of key pharmaceutical intermediates for aromatase inhibitors and SERMs. The ability to access this synthon in enantiomerically pure forms through asymmetric synthesis or enzymatic resolution opens up avenues for the development of stereochemically defined drug candidates with improved efficacy and safety profiles. As the demand for more complex and specific therapeutics continues to grow, the applications of well-defined chiral intermediates like this compound are set to expand, making it a molecule of continued interest for researchers and scientists in the field of drug discovery.
References
-
MySkinRecipes. (n.d.). 4-(1-(4-ethoxyphenyl)-1-hydroxyethyl)benzonitrile. Retrieved from [Link]
- Salehi, P., et al. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(21), 5093.
- Zhang, J., et al. (2013). Chiral kinase inhibitors. Future Medicinal Chemistry, 5(7), 823-838.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Sharma, G., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(29), 1934-1938.
- RSC Publishing. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering.
-
LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]
- Monti, D., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 193.
- Wang, Y., et al. (2022). Resolution of (R,S)-1-(4-methoxyphenyl)
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
- Wu, J., & Wang, J. (2008). Broader, Greener, and More Efficient: Recent Advances in Asymmetric Transfer Hydrogenation. Chemistry – An Asian Journal, 3(8-9), 1342-1356.
- Kim, S., et al. (2005). An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole. Journal of Organic Chemistry, 70(18), 7384-7387.
- Norman, R. A., et al. (2012). Chiral Kinase Inhibitors. ACS Medicinal Chemistry Letters, 3(1), 1-2.
- Royal Society of Chemistry. (n.d.). Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. Organic Chemistry Frontiers.
- US Patent US20050209294A1. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Clark, J. (n.d.). reducing nitriles to primary amines. Chemguide. Retrieved from [Link]
- Brooks, W. H., et al. (2015). The Significance of Chirality in Drug Design and Development. Molecules, 20(8), 14338-14362.
- Anstead, G. M., et al. (2011). Medicinal chemistry and emerging strategies applied to the development of selective estrogen receptor modulators (SERMs). Current Medicinal Chemistry, 18(34), 5260-5279.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of methods for benzamide synthesis from benzonitrile. Retrieved from [Link]
- PubMed Central. (2018). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
- PubMed Central. (2016).
- PubMed Central. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails.
- PubMed Central. (2024). The significance of chirality in contemporary drug discovery-a mini review.
- Chemistry For Everyone. (2025). How To Reduce A Nitrile To An Amine? YouTube.
- PubMed Central. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021)
- PubMed Central. (2015). The Significance of Chirality in Drug Design and Development.
Sources
- 1. This compound | 52067-35-3 | Benchchem [benchchem.com]
- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 5. Unconventional isoquinoline-based SERMs elicit fulvestrant-like transcriptional programs in ER+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. hepatochem.com [hepatochem.com]
- 8. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. re.public.polimi.it [re.public.polimi.it]
- 14. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resolution of (R,S)-1-(4-methoxyphenyl)ethanol by lipase-catalyzed stereoselective transesterification and the process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rroij.com [rroij.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 19. youtube.com [youtube.com]
- 20. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amide Synthesis [fishersci.dk]
Application Note & Protocols: Strategic Derivatization of the Hydroxyl Group of 4-(1-Hydroxyethyl)benzonitrile
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of the secondary hydroxyl group in 4-(1-Hydroxyethyl)benzonitrile. This versatile building block, featuring a chiral center and a reactive nitrile moiety, is of significant interest in pharmaceutical and materials science research.[1] The strategic modification of its hydroxyl group is critical for multi-step syntheses, modulation of physicochemical properties, and the development of novel molecular entities. This guide details field-proven protocols for key transformations including esterification (acylation), ether formation (Williamson and Mitsunobu reactions), and silylation for chemical protection. Each protocol is presented with an in-depth explanation of the underlying chemical principles, causality for procedural steps, and methods for reaction validation, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
This compound is a bifunctional aromatic compound featuring a secondary alcohol and a nitrile group.[1][2] Its significance in synthetic chemistry is threefold:
-
Chiral Core: The 1-hydroxyethyl group contains a stereocenter, making the molecule a valuable chiral precursor for asymmetric synthesis, where specific enantiomers can exhibit distinct biological activities.[1]
-
Versatile Nitrile Group: The cyano group is a synthetic linchpin, readily convertible into amines, carboxylic acids, amides, and tetrazoles, opening numerous pathways for molecular elaboration.[3]
-
Reactive Hydroxyl Group: The secondary alcohol is a prime site for modification. Its derivatization is essential for protecting the group during reactions at other sites, for introducing new functionalities, or for altering the molecule's polarity and biological profile.
This guide focuses exclusively on the strategic derivatization of the hydroxyl moiety, a common requirement for researchers leveraging this compound as an intermediate in complex synthetic campaigns.
Foundational Derivatization Strategies
The choice of derivatization strategy depends on the desired end product and the overall synthetic plan. The three most fundamental and widely applicable approaches for modifying the secondary alcohol of this compound are esterification, etherification, and silylation.
Caption: Core derivatization pathways for this compound.
Protocol I: Esterification via Acylation
Esterification is a direct method to introduce an acyl group, converting the alcohol into an ester. This is commonly performed to install a specific functional handle or to create prodrugs. The use of a highly reactive acyl chloride or acid anhydride in the presence of a non-nucleophilic base is the most efficient approach.
Causality: The reaction proceeds via nucleophilic acyl substitution. The alcohol's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent. A base, typically pyridine or triethylamine, is crucial as it serves two purposes: it neutralizes the acidic byproduct (e.g., HCl), driving the reaction to completion, and can also act as a nucleophilic catalyst.[4][5]
Experimental Protocol: Acetyl Ester Synthesis
This protocol details the formation of 4-(1-acetoxyethyl)benzonitrile.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Anhydrous Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.
-
Slowly add the base (pyridine or triethylamine) to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture over 5-10 minutes. A precipitate (pyridinium or triethylammonium hydrochloride) may form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Validation Step (In-Process): Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to quench excess acetyl chloride and neutralize acid), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Condition | Rationale |
| Temperature | 0 °C to RT | Controls the initial exothermic reaction. |
| Solvent | Anhydrous DCM | Aprotic and unreactive towards the reagents. |
| Base | Pyridine/NEt₃ | Neutralizes HCl byproduct, driving equilibrium. |
| Work-up | NaHCO₃ wash | Removes acidic impurities and unreacted acyl chloride. |
Protocol II: Ether Formation
Forming an ether linkage can significantly alter the steric and electronic properties of the molecule. We present two robust methods: the classical Williamson ether synthesis and the modern Mitsunobu reaction.
Williamson Ether Synthesis
This SN2 reaction requires the conversion of the alcohol into a more nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide.[6][7][8]
Causality: The protocol is a two-step, one-pot process. First, a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the hydroxyl group to form a sodium alkoxide. This potent nucleophile then attacks the primary alkyl halide (e.g., methyl iodide or benzyl bromide) in an SN2 fashion.[9] It is critical to use a primary alkyl halide to avoid the competing E2 elimination pathway, which is prevalent with secondary and tertiary halides.[6][8]
Sources
- 1. This compound | 52067-35-3 | Benchchem [benchchem.com]
- 2. This compound | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2-Hydroxyethyl)benzonitrile | 69395-13-7 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aqa.org.uk [aqa.org.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Application Note & Protocol: Synthesis of (4-Cyanophenyl)(aryl/alkyl)methanol via Grignard Reaction with 4-Cyanobenzaldehyde
Introduction: Navigating Chemoselectivity in Grignard Additions
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1] This protocol details the nucleophilic addition of a Grignard reagent (R-MgX) to 4-cyanobenzaldehyde, a bifunctional substrate, to selectively synthesize (4-cyanophenyl)(aryl/alkyl)methanol derivatives. These products are valuable intermediates in the development of pharmaceuticals and functional materials.
The primary challenge and key teaching point of this synthesis lies in the chemoselective reaction at the aldehyde carbonyl group in the presence of a nitrile moiety. Grignard reagents, being potent nucleophiles and strong bases, can react with both functional groups.[2][3] However, the aldehyde carbonyl is significantly more electrophilic and thus more reactive than the nitrile carbon.[4] This inherent reactivity difference allows for a highly selective transformation under controlled conditions. This guide provides a robust, field-proven protocol that prioritizes safety, selectivity, and yield, while also delving into the causality behind critical experimental steps.
Reaction Principle and Mechanism
The reaction proceeds in two main stages: the nucleophilic addition followed by an acidic work-up.
-
Nucleophilic Addition: The Grignard reagent, characterized by a highly polarized carbon-magnesium bond, acts as a powerful carbon-based nucleophile.[2] The nucleophilic carbon attacks the electrophilic carbonyl carbon of the 4-cyanobenzaldehyde. This addition breaks the carbonyl π-bond, leading to the formation of a magnesium alkoxide intermediate.[5]
-
Aqueous Work-up: The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), which protonates the magnesium alkoxide to yield the final secondary alcohol product.[6] This step also neutralizes any unreacted Grignard reagent.
The selectivity for the aldehyde over the nitrile is kinetically controlled. While Grignard reagents can add to nitriles to form ketones after hydrolysis, this reaction is generally slower and often requires more forcing conditions than the addition to aldehydes.[3][4] By maintaining a low reaction temperature and using a controlled stoichiometry, the reaction at the nitrile is effectively suppressed.
Reaction Mechanism Diagram
Caption: Overall workflow for the synthesis of (4-cyanophenyl)methanols.
Detailed Experimental Protocols
Materials and Reagents
-
4-Cyanobenzaldehyde (≥98%)
-
Magnesium (Mg) turnings
-
Appropriate aryl or alkyl halide (e.g., Bromobenzene, Iodomethane)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine (crystal, for initiation)
-
Reagents for purification (e.g., silica gel, appropriate solvents like hexanes and ethyl acetate)
Critical Safety Precautions
-
Anhydrous Conditions: Grignard reagents react violently with water. [7]All glassware must be rigorously dried (oven-dried at >120 °C for several hours and cooled under an inert atmosphere or flame-dried under vacuum) before use. [8][9]* Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent quenching of the reagent by atmospheric moisture and oxygen. [1]* Solvent Hazards: Diethyl ether and THF are extremely flammable and volatile. [8]All operations must be performed in a certified chemical fume hood, away from any potential ignition sources.
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic. [8]Prepare an ice-water bath to control the reaction temperature, especially during initiation and addition phases.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves for general handling, with consideration for Nomex gloves when handling pyrophoric materials). [10]
Part A: Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. Purge the entire system with dry nitrogen or argon for at least 15-20 minutes.
-
Magnesium Activation: Place magnesium turnings (1.5 eq.) into the flask. If the reaction is sluggish to start, add a single small crystal of iodine. The disappearance of the brown iodine color is an indicator of activation.
-
Reagent Preparation: In a separate dry flask, prepare a solution of the aryl/alkyl halide (e.g., bromobenzene, 1.5 eq.) in anhydrous THF (~1/3 of total solvent).
-
Initiation: Add a small portion (~10%) of the halide solution to the stirring magnesium suspension. The reaction should initiate, evidenced by gentle bubbling, a slight warming of the flask, and the appearance of a cloudy gray color. If it doesn't start, gentle warming with a heat gun may be applied briefly.
-
Addition: Once initiated, add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should appear as a dark gray to brown, slightly cloudy mixture.
Self-Validation Note: For quantitative studies, it is highly recommended to determine the exact molarity of the prepared Grignard reagent via titration before use. A common method involves titration against a known amount of I₂ in the presence of LiCl. [11][12]
Part B: Grignard Addition to 4-Cyanobenzaldehyde
-
Substrate Solution: In a separate, dry, nitrogen-purged flask, dissolve 4-cyanobenzaldehyde (1.0 eq.) in anhydrous THF (~2/3 of total solvent).
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Slow Addition: Transfer the 4-cyanobenzaldehyde solution to the dropping funnel and add it dropwise to the stirred Grignard reagent solution over 30-45 minutes. It is crucial to maintain the temperature below 5 °C during the addition to ensure maximum chemoselectivity and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting aldehyde.
Part C: Reaction Work-up and Product Purification
-
Quenching: Cool the reaction flask back down to 0 °C. In a separate beaker, place the saturated aqueous NH₄Cl solution (~2 mL per mmol of aldehyde) and stir vigorously. Slowly and carefully pour the reaction mixture into the NH₄Cl solution. Caution: This process is exothermic and may release flammable gases.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash them sequentially with water and then brine (saturated NaCl solution) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate. | Wet glassware or solvents; Passivated magnesium surface. | Rigorously dry all equipment and use anhydrous solvents. [9]Add a small crystal of I₂, a few drops of 1,2-dibromoethane, or crush the Mg turnings in situ with a dry glass rod to expose a fresh surface. |
| Low yield of the desired alcohol. | Inaccurate Grignard concentration; Grignard reagent quenched by moisture; Side reactions (e.g., Wurtz coupling). [13] | Titrate the Grignard reagent before use. [14]Ensure strictly anhydrous conditions. Maintain low temperature during aldehyde addition to minimize side reactions. |
| Formation of ketone byproduct. | Reaction temperature was too high; Excess Grignard reagent used. | Maintain the reaction at 0 °C during the addition of the aldehyde. Use a stoichiometry of ~1.2-1.5 equivalents of the Grignard reagent. |
| Significant amount of starting aldehyde recovered. | Incomplete reaction; Inactive Grignard reagent. | Increase reaction time after addition. Confirm Grignard activity via titration or a test reaction. |
Conclusion
This protocol provides a detailed and reliable method for the chemoselective synthesis of (4-cyanophenyl)(aryl/alkyl)methanol derivatives via the Grignard reaction. By carefully controlling reaction parameters, particularly temperature and stoichiometry, and adhering to strict anhydrous and inert atmosphere techniques, researchers can achieve high yields of the desired secondary alcohol. The principles of chemoselectivity and the practical considerations outlined herein are broadly applicable to other complex syntheses involving multifunctional molecules, making this a valuable procedure for professionals in chemical research and drug development.
References
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
BYJU'S. (n.d.). Grignard Reagent. [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]
-
García-Álvarez, J., et al. (2023). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. RSC Sustainability. [Link]
-
Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
The Organic Chemistry Tutor. (2024). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Grignard reaction. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
- Google Patents. (2004). WO2004076409A2 - Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation?[Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
- Google Patents. (1997). JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.
- Google Patents. (2013). CN103467341A - Preparation method for 2-cyano-4'-methylbiphenyl.
-
American Chemical Society. (n.d.). Grignard Reaction. [Link]
-
Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. [Link]
-
Semantic Scholar. (2024). Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. [Link]
-
Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
-
TSI Journals. (2015). The grignard synthesis of triphenylmethanol. [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). [Link]
-
Royal Society of Chemistry. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tsijournals.com [tsijournals.com]
- 6. echemi.com [echemi.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acs.org [acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. byjus.com [byjus.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(1-Hydroxyethyl)benzonitrile
Welcome to the technical support center for 4-(1-Hydroxyethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile chiral building block. As a molecule featuring a nitrile, a secondary alcohol, and an aromatic ring, its purification requires a nuanced understanding of its chemical behavior to achieve the high purity essential for downstream applications.
Introduction to this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, containing a reactive nitrile group, a chiral hydroxyl group, and a stable benzene ring, makes it a valuable precursor for creating diverse and complex molecules.[1] The chirality at the carbon bearing the hydroxyl group is often critical for the biological activity of the final product, necessitating purification methods that can separate enantiomers or preserve stereochemical integrity.
| Property | Value |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol [2] |
| CAS Number | 52067-35-3[3] |
| Appearance | Varies, can be an oil or solid depending on purity and enantiomeric form |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the purification of this compound.
My purified this compound is a yellow oil, but I expected a solid. What does this indicate?
This is a common observation and can be attributed to several factors:
-
Impurities: The presence of residual starting materials, byproducts, or solvents can depress the melting point of the compound, causing it to remain an oil at room temperature. The starting material, 4-acetylbenzonitrile, is a common impurity if the reduction reaction is incomplete.
-
Racemic Mixture: The racemic mixture of (R)- and (S)-4-(1-Hydroxyethyl)benzonitrile may have a lower melting point than the individual enantiomers.
-
Hygroscopic Nature: The hydroxyl group can attract and retain water from the atmosphere, which can also prevent crystallization.
Troubleshooting Steps:
-
Confirm Purity: Analyze the sample using techniques like ¹H NMR, GC-MS, or LC-MS to identify any impurities.[4]
-
Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvents or water.
-
Induce Crystallization: If the product is pure but still an oil, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
I'm seeing a significant amount of starting material (4-acetylbenzonitrile) in my crude product. How can I best remove it?
The incomplete reduction of 4-acetylbenzonitrile is a frequent issue. Due to the similar polarities of the starting material and the product, separation can be challenging.
Recommended Purification Strategy: Column Chromatography
Column chromatography is the most effective method for separating this compound from the more nonpolar 4-acetylbenzonitrile.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient elution is typically most effective. Start with a non-polar solvent system, such as hexane/ethyl acetate (e.g., 9:1), and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., to 7:3 or 6:4). The less polar 4-acetylbenzonitrile will elute first, followed by the more polar this compound.
Workflow for Column Chromatography Purification:
Caption: Column chromatography workflow for purification.
My recrystallization attempt resulted in "oiling out" instead of crystal formation. What went wrong and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[5] This is often due to a high concentration of impurities or a solvent in which the compound is too soluble, even at lower temperatures.
Causality and Solutions:
-
High Impurity Load: If the crude product is highly impure, the impurities can inhibit crystal lattice formation. It's advisable to first perform a preliminary purification step, such as an acid-base wash or a quick filtration through a silica plug, to remove gross impurities.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] If the compound remains highly soluble upon cooling, "oiling out" is likely.
Troubleshooting Protocol for "Oiling Out":
-
Re-dissolve: Gently heat the solution to re-dissolve the oil.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of well-ordered crystals.[5]
-
Seed Crystals: If available, add a single seed crystal of the pure compound to induce crystallization.
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface to create nucleation sites.[5]
-
Consider a Different Solvent System: If the above steps fail, a different solvent or a mixed solvent system may be necessary. A good starting point for aromatic alcohols is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or heptane).
How can I assess the purity of my final this compound product?
A multi-faceted approach is recommended to confidently determine the purity.
| Analytical Technique | Information Provided |
| ¹H NMR | Provides structural confirmation and can reveal the presence of proton-containing impurities. |
| GC-MS | Determines the molecular weight and can separate and identify volatile impurities. |
| LC-MS | Useful for less volatile impurities and can provide molecular weight information.[4] |
| Melting Point | A sharp melting range close to the literature value indicates high purity. Impurities will broaden and depress the melting range. |
| Karl Fischer Titration | Specifically quantifies the water content, which is crucial given the compound's hygroscopic nature.[7] |
Decision Tree for Purity Analysis:
Caption: Decision-making process for purity assessment.
Detailed Experimental Protocol: Recrystallization
This protocol provides a step-by-step guide for the recrystallization of this compound.
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene, or a mixture of Ethyl Acetate and Hexane)
-
Erlenmeyer flasks
-
Heating source (hot plate with a water or sand bath)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Activated charcoal (optional, for colored impurities)
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and gently heat the mixture while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and bring the solution back to a boil for a few minutes.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven.
References
-
This compound - AOBChem USA. (n.d.). Retrieved January 21, 2026, from [Link]
-
This compound | C9H9NO | CID 583335 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
- US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (n.d.).
-
(R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile | C9H8FNO | CID - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
4-fluoro-3-(1-hydroxyethyl)benzonitrile (C9H8FNO) - PubChemLite. (n.d.). Retrieved January 21, 2026, from [Link]
-
How can I purify impure benzonitrile? - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
III Analytical Methods. (n.d.). Retrieved January 21, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 21, 2026, from [Link]
-
4-(2-fluoro-1-hydroxyethyl)benzonitrile (C9H8FNO) - PubChemLite. (n.d.). Retrieved January 21, 2026, from [Link]
-
This compound | 52067-35-3 | C9H9NO | Appchem. (n.d.). Retrieved January 21, 2026, from [Link]
-
2,3,5,6-Tetrafluoro-4-(1-hydroxyethyl)benzonitrile - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Benzonitrile Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 21, 2026, from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved January 21, 2026, from [Link]
-
p-NITROBENZONITRILE - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]
-
HPLC Methods for analysis of Benzonitrile - HELIX Chromatography. (n.d.). Retrieved January 21, 2026, from [Link]
-
3-(1-Hydroxyethyl)benzonitrile | C9H9NO | CID 11228875 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Benzonitrile, 4-formyl- | SIELC Technologies. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 4-(1-Hydroxyethyl)benzonitrile
Welcome to the technical support guide for the synthesis of 4-(1-Hydroxyethyl)benzonitrile. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on established chemical principles and practical, field-proven insights. This guide is designed for chemistry professionals engaged in research and development and focuses on the prevalent and reliable method of synthesizing this compound via the selective reduction of 4-acetylbenzonitrile.
The synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, requires careful control over reaction conditions to achieve high yield and purity. The presence of two reducible functional groups—a ketone and a nitrile—on the starting material, 4-acetylbenzonitrile, presents a classic chemoselectivity challenge. This guide provides detailed troubleshooting advice, protocols, and answers to frequently asked questions to help you navigate this synthesis successfully.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common challenges and inquiries encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common laboratory-scale method for synthesizing this compound?
The most common and dependable method is the selective reduction of the ketone in 4-acetylbenzonitrile using a mild reducing agent.[1] This approach is favored due to the commercial availability and stability of the starting material, 4-acetylbenzonitrile[2], and the high chemoselectivity that can be achieved with appropriate reagents. The primary challenge is to reduce the acetyl (ketone) group to a secondary alcohol without affecting the cyano (nitrile) group.
Q2: Which reducing agent is best suited for this synthesis?
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[3]
-
Expertise & Causality: NaBH₄ is a mild hydride donor, making it highly selective for the reduction of aldehydes and ketones over less reactive functional groups like nitriles, esters, and amides. More powerful reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), would readily reduce both the ketone and the nitrile, leading to undesired byproducts. The selectivity of NaBH₄ stems from its lower reactivity, which is sufficient to attack the more electrophilic carbonyl carbon of the ketone but not the carbon of the nitrile group under standard conditions.
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.
-
Methodology:
-
Prepare a TLC plate (e.g., silica gel 60 F₂₅₄).
-
Spot three lanes on the plate: one with the starting material (4-acetylbenzonitrile), one with the co-spot (starting material and reaction mixture), and one with the reaction mixture.
-
Develop the plate using a suitable eluent system, typically a mixture of a non-polar and a polar solvent (e.g., 3:1 Hexane:Ethyl Acetate).
-
Visualize the plate under a UV lamp (254 nm). The starting material is more non-polar and will have a higher R_f value than the product, this compound, which is more polar due to the hydroxyl group. The reaction is complete when the spot corresponding to the starting material has disappeared.
-
Troubleshooting Common Issues
Q4: My reaction yield is consistently low. What are the potential causes and solutions?
Low yield is a frequent issue that can often be traced back to several key factors.
-
Cause 1: Reagent Quality & Stoichiometry
-
Insight: Sodium borohydride can decompose upon exposure to atmospheric moisture. Using aged or improperly stored NaBH₄ will result in a lower effective concentration of the reducing agent.
-
Solution: Always use freshly opened or properly stored NaBH₄. It is also advisable to use a slight excess (e.g., 1.2 to 1.5 molar equivalents) to compensate for any minor degradation and ensure the reaction goes to completion.
-
-
Cause 2: Inappropriate Reaction Temperature
-
Insight: The reduction is typically exothermic. Adding the NaBH₄ too quickly or at room temperature can cause the temperature to rise, which may promote side reactions. Conversely, running the reaction at too low a temperature can make it unnecessarily sluggish.
-
Solution: The reaction should be performed at a controlled temperature, typically between 0°C and 5°C, using an ice bath.[3] Add the NaBH₄ portion-wise to the solution of 4-acetylbenzonitrile to maintain this temperature range and control the reaction rate.
-
-
Cause 3: Ineffective Quenching and Work-up
-
Insight: The work-up procedure is critical for isolating the product. After the reaction is complete, the excess borohydride and the resulting borate esters must be carefully decomposed (quenched). Improper quenching can lead to product loss during extraction.
-
Solution: Quench the reaction slowly at 0°C by adding a dilute acid (e.g., 1 M HCl) dropwise until the effervescence ceases. This protonates the alkoxide intermediate to form the alcohol and neutralizes any remaining hydride. Ensure the aqueous layer is saturated with a salt like NaCl before extraction to decrease the solubility of the product in the aqueous phase, thereby maximizing recovery in the organic layer.
-
Q5: I am observing significant side products. How can I identify and minimize them?
The primary side product of concern is 4-ethylbenzonitrile, resulting from over-reduction.
-
Mechanism of Formation: While NaBH₄ is selective, certain conditions can lead to the reduction of the nitrile group. This is more likely if the reaction is run for an extended period, at elevated temperatures, or if a stronger, less selective reducing agent is inadvertently used.
-
Minimization Strategy:
-
Strict Temperature Control: Maintain the temperature at 0-5°C throughout the addition of NaBH₄.[3]
-
Solvent Choice: Protic solvents like methanol or ethanol are ideal. The solvent participates in the mechanism and helps to moderate the reactivity of the borohydride.
-
Monitor Reaction Time: Use TLC to monitor the reaction. Once the starting material is consumed, proceed with the work-up promptly to avoid potential side reactions.
-
Below is a diagram illustrating the desired reaction pathway versus the potential side reaction.
Q6: My reaction is very slow or appears to be stalled. What troubleshooting steps should I take?
A stalled reaction is typically due to an issue with the reagents or conditions.
Q7: What is the most effective method for purifying the final product?
Recrystallization is often sufficient for achieving high purity if the reaction has proceeded cleanly.
-
Expertise & Causality: this compound is a crystalline solid.[4] Recrystallization works by dissolving the impure solid in a hot solvent and then allowing it to cool slowly. The desired compound will crystallize out in a pure form, while impurities remain dissolved in the solvent. The choice of solvent is critical; the product should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
Recommended Solvent System: A mixture of ethyl acetate and hexanes is a good starting point. Dissolve the crude product in a minimal amount of hot ethyl acetate, and then slowly add hexanes until the solution becomes slightly cloudy (the cloud point). Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Alternative: If recrystallization fails to remove a persistent impurity, column chromatography on silica gel using a gradient elution of hexane and ethyl acetate is a more rigorous purification method.
Experimental Protocols & Data
Data Summary: Comparison of Reducing Systems
The choice of solvent can influence reaction time and selectivity. Below is a summary of typical outcomes.
| Reducing System | Temperature (°C) | Typical Reaction Time | Selectivity (Ketone vs. Nitrile) | Common Issues |
| NaBH₄ in Methanol | 0 - 5 | 1 - 2 hours | >98% | None, standard protocol. |
| NaBH₄ in Ethanol | 0 - 5 | 1 - 3 hours | >98% | Slightly slower than methanol. |
| NaBH₄ in Dioxane/H₂O [3] | 15 - 20 | 3 hours | ~95% | Requires higher temp; potential for hydrolysis if pH is not controlled. |
Protocol 1: Synthesis of this compound
This protocol describes the reduction of 4-acetylbenzonitrile using sodium borohydride.
Materials:
-
4-Acetylbenzonitrile (1.0 eq)
-
Sodium borohydride (1.2 eq)
-
Methanol (anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet in an ice bath.
-
Dissolve 4-acetylbenzonitrile (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of starting material).
-
Cool the solution to 0°C using the ice bath.
-
Slowly add sodium borohydride (1.2 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction by TLC until all the starting material is consumed.
-
Once complete, slowly quench the reaction by adding 1 M HCl dropwise at 0°C until gas evolution ceases and the pH is slightly acidic (~pH 6).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to dissolve the organic material. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then with saturated brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to completely dissolve the solid.
-
While the solution is still hot, slowly add hexanes until you observe persistent cloudiness. Add a drop or two of ethyl acetate to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Dry the crystals under vacuum to obtain pure this compound.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. p-NITROBENZONITRILE. Organic Syntheses, Inc. [Link]
-
Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201. [Link]
- U.S. Patent US20050209294A1.Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- U.S. Patent US3567758A.Preparation of hydroxybenzonitriles.
-
PrepChem. Synthesis of 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile. PrepChem. [Link]
-
PubChem. 4'-Cyanoacetophenone. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 4-Acetylbenzonitrile Reduction
Welcome to the technical support center for the reduction of 4-acetylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this reaction and achieve optimal results. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure your success.
Introduction to the Chemistry
The reduction of 4-acetylbenzonitrile to 4-(1-hydroxyethyl)benzonitrile is a common yet crucial transformation in organic synthesis, particularly as a building block for pharmaceutical intermediates.[1][2] The primary challenge lies in the selective reduction of the ketone functionality while preserving the nitrile group. The choice of reducing agent and the fine-tuning of reaction conditions are paramount to achieving high yield and purity of the desired secondary alcohol.[3]
This guide will focus on the most common and effective methods for this reduction, addressing potential pitfalls and providing clear, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues encountered during the reduction of 4-acetylbenzonitrile.
Q1: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a frequent issue. Several factors could be at play:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For hydride reductions like sodium borohydride (NaBH₄), it is common practice to use a molar excess (typically 1.5 to 2.0 equivalents) to ensure the reaction goes to completion, as some of the reagent may react with the solvent.[4]
-
Low Reaction Temperature: While many reductions of ketones proceed well at room temperature, some systems may require gentle heating to overcome the activation energy barrier.[5][6] We recommend monitoring the reaction by Thin Layer Chromatography (TLC) and, if no progress is observed, gradually increasing the temperature (e.g., to 40-50 °C).
-
Poor Reagent Quality: Hydride reducing agents can decompose over time if not stored properly. Ensure your sodium borohydride is a fine, white powder and has been stored in a tightly sealed container in a desiccator.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. For NaBH₄ reductions, protic solvents like methanol or ethanol are generally effective.[5] If the reaction is slow, switching to a different alcohol or a mixture of solvents might be beneficial.
Q2: I am observing a significant amount of an unknown byproduct. How can I identify and minimize its formation?
A2: Byproduct formation can often be attributed to the reactivity of the starting material and the chosen reaction conditions.
-
Over-reduction: While NaBH₄ is generally selective for ketones over nitriles, using a much stronger reducing agent like Lithium Aluminium Hydride (LiAlH₄) can lead to the reduction of both the ketone and the nitrile, resulting in the corresponding amino alcohol.[3] If you suspect over-reduction, confirm the identity of your reducing agent.
-
Cannizzaro-type Reactions: Under strongly basic conditions, aldehydes lacking alpha-hydrogens can undergo disproportionation. While 4-acetylbenzonitrile is a ketone, related side reactions can occur. Ensure your reaction medium is not overly basic unless intended.
-
Solvent-Related Byproducts: In some cases, the solvent can participate in side reactions. Ensure the use of high-purity solvents.
To identify the byproduct, spectroscopic methods such as NMR and Mass Spectrometry are indispensable. Once identified, reaction conditions can be modified to suppress its formation. For instance, if over-reduction is the issue, switching to a milder reducing agent is the logical step.
Q3: My desired product, this compound, appears to be degrading during workup or purification. What are the best practices to ensure its stability?
A3: The product, a secondary alcohol, is generally stable. However, issues can arise during the workup and purification stages.
-
Acidic Conditions: During aqueous workup, avoid strongly acidic conditions, which could potentially catalyze dehydration of the secondary alcohol, especially if heated. A neutral or slightly basic wash (e.g., with saturated sodium bicarbonate solution) is recommended.
-
Thermal Decomposition: While the product is reasonably stable, prolonged exposure to high temperatures during solvent evaporation or distillation should be avoided. Use a rotary evaporator at a moderate temperature.
-
Purification: Column chromatography on silica gel is a standard method for purification. A solvent system of ethyl acetate and hexanes is typically effective. To prevent degradation on silica, which can be slightly acidic, a small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent.
Q4: How do I choose between Sodium Borohydride (NaBH₄) and Catalytic Hydrogenation for this reduction?
A4: The choice between these two excellent methods depends on several factors including available equipment, scale, and desired selectivity.
| Feature | Sodium Borohydride (NaBH₄) Reduction | Catalytic Hydrogenation |
| Selectivity | Excellent for reducing ketones in the presence of nitriles. | Can be selective, but may require careful catalyst and condition screening to avoid nitrile reduction.[7] |
| Equipment | Standard laboratory glassware. | Requires a hydrogenation apparatus (e.g., Parr shaker) and handling of hydrogen gas. |
| Safety | Relatively safe to handle, though care must be taken with flammable solvents. | Involves flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Raney Nickel). |
| Workup | Aqueous quench and extraction. | Filtration to remove the catalyst. |
| Cost | Generally inexpensive for lab scale. | Catalyst cost can be a factor, especially for precious metal catalysts. |
For most lab-scale syntheses where selectivity for the ketone is paramount, sodium borohydride is the more straightforward and commonly used reagent.
Experimental Protocols
Protocol 1: Reduction of 4-Acetylbenzonitrile using Sodium Borohydride
This protocol provides a reliable method for the selective reduction of the ketone functionality.
Materials:
-
4-Acetylbenzonitrile[8]
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-acetylbenzonitrile (1.0 eq) in methanol (approximately 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.[2][9]
Visualizing the Workflow
Diagram 1: Workflow for NaBH₄ Reduction
Caption: Step-by-step workflow for the reduction of 4-acetylbenzonitrile.
Diagram 2: Troubleshooting Logic
Caption: A logical guide to troubleshooting common reaction issues.
References
- Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group form
- Reduction of aldehydes and ketones. Chemguide.
- 4-Acetylbenzonitrile | 1443-80-7. Benchchem.
- Reduction of Aldehydes and Ketones. OpenOChem Learn.
- Carbonyl reduction. Wikipedia.
- Reduction Reactions of Aldehydes and Ketones. Scribd.
- Optimization of the Reaction Conditions for the Reductive Cyclization.
- Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. (2023-01-22).
- Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Queen's University Belfast.
- Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry.
- This compound | 52067-35-3. Benchchem.
- 4-Acetylbenzonitrile | 1443-80-7. ChemicalBook. (2025-09-25).
- 4-Acetylbenzonitrile 99 1443-80-7. Sigma-Aldrich.
- This compound | C9H9NO | CID 583335. PubChem.
Sources
- 1. 4-Acetylbenzonitrile | 1443-80-7 | Benchchem [benchchem.com]
- 2. This compound | 52067-35-3 | Benchchem [benchchem.com]
- 3. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. 4-Acetylbenzonitrile | 1443-80-7 [chemicalbook.com]
- 9. This compound | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming solubility issues with 4-(1-Hydroxyethyl)benzonitrile
Welcome to the technical support center for 4-(1-Hydroxyethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility challenges encountered during experimentation. Our goal is to equip you with the knowledge to confidently handle this compound and ensure the success of your research endeavors.
Understanding the Molecule: A Balancing Act of Polarity
This compound (C₉H₉NO, MW: 147.17 g/mol ) possesses a unique chemical structure that influences its solubility.[1][2][3] The presence of a polar hydroxyl (-OH) group allows for hydrogen bonding with polar solvents, while the benzonitrile moiety contributes to its aromatic and somewhat nonpolar character. This duality is key to understanding its behavior in different solvent systems. The nitrile group (-C≡N) is a strong electron-withdrawing group, which can influence the reactivity of the benzene ring in various organic syntheses.[4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
A1: Based on its structure, we recommend starting with polar aprotic solvents or polar protic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent initial choices due to their high polarity and ability to act as both hydrogen bond acceptors and donors. For many biological assays, preparing a concentrated stock solution in DMSO is a standard and effective practice. Alcohols such as methanol and ethanol are also good starting points, as they are polar protic solvents that can engage in hydrogen bonding with the hydroxyl group of the molecule. Acetone, a polar aprotic solvent, can also be considered.
Q2: I'm observing precipitation when adding my DMSO stock solution of this compound to an aqueous buffer. What is happening and how can I prevent it?
A2: This is a common issue known as "antisolvent precipitation." While this compound may be soluble in your concentrated DMSO stock, its solubility in the final aqueous buffer is likely much lower. When the DMSO stock is diluted into the aqueous medium, the compound may crash out of the solution.
To mitigate this, consider the following:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Optimize the DMSO concentration: For in vitro studies, it is crucial to keep the final concentration of the organic solvent low, typically below 1%, as higher concentrations can affect biological systems.[5]
-
Use a co-solvent system: A mixture of a water-miscible organic solvent and water can sometimes maintain solubility better than a sharp transition from DMSO to a purely aqueous environment.
-
Formulation strategies: For more persistent issues, exploring formulation strategies such as the use of surfactants or cyclodextrins may be necessary to improve aqueous solubility.
Q3: Are there any safety precautions I should be aware of when handling this compound?
A3: Yes, this compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Always handle this compound in a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to addressing solubility challenges with this compound.
Problem 1: The compound is not dissolving in my chosen solvent at room temperature.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Solvent Polarity | 1. Consult a solvent polarity chart. 2. Switch to a more polar solvent. If you started with a less polar solvent, try methanol, ethanol, acetone, acetonitrile, DMF, or DMSO. | "Like dissolves like" is a fundamental principle. The polar hydroxyl group of this compound requires a solvent with sufficient polarity to engage in favorable intermolecular interactions. |
| Low Dissolution Rate | 1. Gently heat the solution. A warm water bath (e.g., 30-40°C) can be effective.2. Increase the surface area. Use a magnetic stirrer or vortex to agitate the mixture. | Increasing the temperature provides the system with more kinetic energy, overcoming the activation energy barrier for dissolution. Agitation increases the interaction between the solute and solvent molecules. |
| Approaching Saturation Limit | 1. Add more solvent. 2. If a specific concentration is required, consider a different solvent in which the compound has higher solubility. | Every compound has a finite solubility in a given solvent at a specific temperature. If you have reached this limit, you will need to either increase the volume of the solvent or switch to a more effective one. |
Problem 2: The compound dissolves initially but then precipitates out of solution over time.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Supersaturated Solution | 1. Gently warm the solution to redissolve the precipitate and then allow it to cool slowly. 2. Prepare a fresh solution at a slightly lower concentration. | A supersaturated solution is thermodynamically unstable and will tend to return to a saturated state by precipitating the excess solute. Slow cooling can sometimes help maintain a metastable supersaturated state for longer. |
| Change in Temperature | 1. Store the solution at a constant temperature. If the solution was prepared warm, a decrease in temperature will lower the solubility. | The solubility of most solids in liquids is temperature-dependent. A decrease in temperature generally leads to a decrease in solubility. |
| Solvent Evaporation | 1. Ensure your container is properly sealed. | Evaporation of the solvent will increase the concentration of the solute, potentially exceeding its solubility limit and causing precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro biological screening.
Materials:
-
This compound (MW: 147.17 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 147.17 g/mol * 1 mL = 0.0014717 g = 1.47 mg
-
Weigh the compound: Accurately weigh 1.47 mg of this compound and place it into a clean, dry microcentrifuge tube or vial.
-
Add the solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the mixture until the solid is completely dissolved. Gentle warming in a 30-40°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption and degradation.
Protocol 2: General Method for Solubility Testing in Various Solvents
This protocol provides a systematic way to assess the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents to test (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Small glass vials with caps
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
Procedure:
-
Prepare vials: Place a small, accurately weighed amount of this compound (e.g., 5 mg) into each labeled vial.
-
Initial solvent addition: To each vial, add a small, measured volume of the respective solvent (e.g., 100 µL).
-
Agitation: Cap the vials and vortex for 30-60 seconds. Observe for dissolution.
-
Incremental solvent addition: If the compound has not fully dissolved, add another measured aliquot of the solvent (e.g., 100 µL) and vortex again.
-
Repeat: Continue adding the solvent in increments until the solid is completely dissolved. Record the total volume of solvent added.
-
Calculate solubility: The approximate solubility can be calculated in mg/mL.
-
Observations: Note any visual cues, such as the formation of a clear solution, a suspension, or no dissolution at all.
Data Presentation: Expected Solubility Profile (Qualitative)
Based on the chemical structure, the following table provides an expected qualitative solubility profile. Actual experimental results may vary.
| Solvent | Relative Polarity | Expected Solubility | Rationale |
| Water | 1.000 | Low | The nonpolar benzonitrile moiety limits solubility despite the presence of a hydroxyl group. |
| Methanol | 0.762 | High | Polar protic solvent, capable of hydrogen bonding. |
| Ethanol | 0.654 | High | Polar protic solvent, capable of hydrogen bonding. |
| Acetonitrile | 0.460 | Moderate to High | Polar aprotic solvent. |
| DMSO | 0.444 | Very High | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. |
| DMF | 0.386 | Very High | Highly polar aprotic solvent. |
| Acetone | 0.355 | Moderate to High | Polar aprotic solvent. |
| Dichloromethane | 0.309 | Low to Moderate | Moderately polar. |
| Toluene | 0.099 | Low | Nonpolar aromatic solvent. |
| Hexane | 0.009 | Very Low | Nonpolar aliphatic solvent. |
Relative polarity values are from Christian Reichardt, "Solvents and Solvent Effects in Organic Chemistry".[6]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Benzonitrile, 4-(1-hydroxyethyl)- (9CI) | 52067-35-3 [chemicalbook.com]
- 3. This compound | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Stabilizing 4-(1-Hydroxyethyl)benzonitrile During Storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with 4-(1-hydroxyethyl)benzonitrile. Our goal is to provide you with in-depth, actionable advice to ensure the long-term stability and integrity of this compound in your laboratory. This resource combines theoretical knowledge with practical, field-tested protocols to address common challenges encountered during storage and handling.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the storage and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: The ideal storage conditions for this compound are in a cool, dry, and dark environment. Specifically, refrigeration at 2-8°C (36-46°F) is recommended.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. For long-term storage, an inert atmosphere, such as argon or nitrogen, can be beneficial to minimize oxidative degradation.
Q2: Why is temperature control so critical for this compound?
A2: Temperature is a critical factor in the stability of many organic compounds, including aromatic alcohols like this compound. Elevated temperatures can accelerate degradation pathways such as oxidation and dehydration. Consistent, cool temperatures, ideally between 2°C and 8°C, help to slow these chemical reactions and maintain the compound's purity.[2] Temperature fluctuations should also be avoided as they can cause pressure changes within the container, potentially compromising the seal.[3]
Q3: How does light exposure affect the stability of this compound?
A3: Aromatic compounds can be susceptible to photodegradation. While specific data on this compound is limited, it is best practice to store it in an amber or opaque container to protect it from light.[2] UV radiation can provide the energy to initiate degradation reactions, leading to the formation of impurities.[4]
Q4: What are the signs of degradation in my this compound sample?
A4: Visual signs of degradation can include a change in color (e.g., yellowing), the formation of a precipitate, or a change in the physical state of the material. However, significant degradation can occur without any visible changes. Therefore, analytical techniques are necessary for a definitive assessment of purity.
Q5: What are the potential degradation pathways for this compound?
A5: Based on its chemical structure, which includes a secondary alcohol and a nitrile group on a benzene ring, several degradation pathways are possible:
-
Oxidation: The secondary alcohol can be oxidized to a ketone, forming 4-acetylbenzonitrile. This is a common degradation pathway for secondary alcohols.
-
Dehydration: Under acidic or basic conditions, or at elevated temperatures, the alcohol can undergo dehydration to form 4-vinylbenzonitrile.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid (forming 4-(1-hydroxyethyl)benzoic acid) or an amide. This process is often catalyzed by acidic or basic impurities. Microbial degradation of benzonitrile herbicides has been shown to proceed through hydrolysis to the corresponding benzamide and then to the benzoic acid.[5][6]
Q6: How often should I test the purity of my stored this compound?
A6: For critical applications, it is recommended to test the purity of the compound before use, especially if it has been in storage for an extended period (e.g., over a year). For less critical applications, a visual inspection before each use and an annual purity check should suffice if stored under ideal conditions.
Section 2: Troubleshooting Guide
This section provides a systematic approach to identifying and addressing stability issues with this compound.
Issue 1: Suspected Degradation of the Compound
Symptoms:
-
Inconsistent or unexpected experimental results.
-
Visible changes in the sample (color change, precipitation).
-
Discrepancies in analytical data (e.g., new peaks in HPLC or GC analysis).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected degradation.
Step-by-Step Protocol for Purity Assessment:
-
Visual Inspection: Carefully observe the sample for any changes in color, clarity, or the presence of solid material. Compare it to a fresh or recently opened sample if available.
-
Analytical Testing:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the main component and any non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity.[8]
-
-
Data Interpretation: Compare the analytical data to the certificate of analysis or data from a fresh sample. The presence of new peaks or a decrease in the area of the main peak indicates degradation.
Issue 2: Inconsistent Results in Sensitive Assays
Symptoms:
-
Lack of reproducibility in bioassays or chemical reactions.
-
Lower than expected yield or activity.
Potential Cause: The presence of low-level impurities that may not be easily detectable by basic analytical methods but can interfere with sensitive applications.
Mitigation Strategies:
-
Purification: If impurities are detected, consider purification of the this compound stock. Common methods include:
-
Recrystallization: If the compound is a solid at room temperature.
-
Column Chromatography: Effective for separating a wide range of impurities.[7]
-
-
Use of a Fresh Sample: If purification is not feasible or desirable, use a fresh, unopened sample of the compound.
-
Review of Experimental Conditions: Ensure that the experimental conditions (e.g., pH, temperature, presence of oxidizing or reducing agents) are not causing in-situ degradation of the compound.
Section 3: Best Practices for Long-Term Storage
To ensure the maximum shelf-life of your this compound, adhere to the following best practices:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down chemical degradation reactions.[2][9] |
| Light | Store in an amber or opaque container | Prevents photodegradation.[3][4] |
| Atmosphere | Tightly sealed container; consider inert gas (Ar, N₂) | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Container | Glass bottle with a PTFE-lined cap | Inert and provides a good seal to prevent evaporation and contamination.[2] |
| Handling | Use in a well-ventilated area. Avoid skin and eye contact. | Ensures personal safety and prevents contamination of the bulk material. |
| Aliquoting | For frequently used materials, consider aliquoting into smaller, single-use vials. | Minimizes repeated opening and closing of the main stock container, reducing exposure to air and moisture. |
Section 4: Potential Degradation Pathways
Understanding the potential chemical transformations that this compound can undergo is crucial for troubleshooting and developing appropriate storage and handling protocols.
Caption: Potential degradation pathways of this compound.
References
- S&G Gloves. (2025, June 23). How to Store Nitrile Gloves Properly.
- Centers for Disease Control and Prevention. NITRILES.
- The Proper Storage and Handling of Volatile Analytical Standards.
- OMGCHEERS. How to Store Alcohol: The Crucial Role of Temperature, Humidity, and Light.
- III Analytical Methods.
- Be Gloves. (2025, October 21). How do I store the samples for a Nitrile Exam?.
- Food and Drug Administration. (2020, August 18). Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol. FDA Advisory No. 2020-1804.
- PubChem. This compound. National Center for Biotechnology Information.
- Free Chemistry Online. (2024, January 10). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical.
- Eawag-BBD. (1998, April 8). Benzonitrile Degradation Pathway.
- ChemScene. This compound.
- ResearchGate. (2014). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.
- MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
Sources
- 1. chemscene.com [chemscene.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. omgcheers.com [omgcheers.com]
- 4. How to Store Nitrile Gloves Properly | S&G Gloves [sgnitrilegloves.com]
- 5. Benzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. env.go.jp [env.go.jp]
- 8. mdpi.com [mdpi.com]
- 9. How do I store the samples for a Nitrile Exam? - Blog [begloves.com]
Technical Support Center: Troubleshooting HPLC Separation of 4-(1-Hydroxyethyl)benzonitrile Enantiomers
Welcome to the technical support center for the chiral separation of 4-(1-Hydroxyethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this specific analytical challenge. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Troubleshooting Guide: Addressing Specific Issues
This section addresses the most common problems encountered during the enantiomeric separation of this compound. Each answer provides a causal explanation and a systematic approach to resolving the issue.
Q1: Why am I observing poor or no resolution between the this compound enantiomers?
A1: Poor or nonexistent resolution is the most frequent challenge in chiral chromatography and typically stems from suboptimal stereoselective interactions between the analyte and the Chiral Stationary Phase (CSP). The chromatographic separation of enantiomers is a highly sensitive process governed by complex interactions.[1] Let's break down the primary causes and solutions.
Cause 1: Inappropriate Chiral Stationary Phase (CSP) The fundamental principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[2] If the CSP's structure does not offer complementary interaction points for this compound, resolution will not be achieved.
-
Expert Insight: For an analyte like this compound, which contains a hydroxyl group (a hydrogen bond donor/acceptor), a nitrile group (a dipole), and an aromatic ring (capable of π-π interactions), polysaccharide-based CSPs are the most logical and empirically successful starting point.[3][4] Columns based on derivatives of cellulose or amylose, such as amylose tris(3,5-dimethylphenylcarbamate), are particularly effective.[4] These phases provide a combination of hydrogen bonding, dipole-dipole, and π-π interaction sites within their chiral grooves, which are essential for resolving this type of analyte.[5]
Cause 2: Suboptimal Mobile Phase Composition The mobile phase is not merely a carrier; it is an active participant in the separation process, modulating the interaction between the analyte and the CSP.[6] An incorrect mobile phase composition can suppress the subtle energy differences in the binding of the two enantiomers, leading to co-elution.
-
Expert Insight: For polysaccharide CSPs, Normal Phase mode (using non-polar solvents like hexane or heptane with a polar alcohol modifier) is often the most effective.
-
Alcohol Modifier Concentration: The alcohol (e.g., isopropanol or ethanol) in the mobile phase competes with the analyte's hydroxyl group for hydrogen bonding sites on the CSP.
-
Too Much Alcohol: If the alcohol concentration is too high, it will outcompete the analyte, preventing it from interacting sufficiently with the CSP. This results in short retention times and no resolution.
-
Too Little Alcohol: If the concentration is too low, the analyte will interact too strongly, leading to very long retention times and broad peaks, which can also obscure separation.
-
-
Type of Alcohol: The choice of alcohol modifier is critical. Isopropanol (IPA) is a stronger hydrogen bond acceptor and weaker donor than ethanol. This difference can significantly alter selectivity. Screening both IPA and ethanol is a standard part of method development.
-
Step-by-Step Troubleshooting Protocol:
-
Confirm CSP Suitability: Ensure you are using a polysaccharide-based CSP. Recommended columns include those with amylose or cellulose derivatives like tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate).
-
Optimize Alcohol Modifier: Prepare a series of mobile phases with varying alcohol content. Start with a typical mixture like Hexane/Isopropanol (90:10, v/v) and systematically decrease the isopropanol percentage to 5%, 2%, and 1%.
-
Evaluate Data: Analyze the chromatograms for changes in retention factor (k) and resolution (Rs). You should observe an increase in retention and, hopefully, an improvement in resolution as the alcohol percentage decreases.
-
Switch Alcohol Modifier: If optimization with isopropanol fails to yield baseline resolution, switch to ethanol at similar concentrations and repeat the optimization process. The change in selectivity may be sufficient to resolve the enantiomers.[7]
Q2: My peaks are tailing or show poor symmetry. How can I improve this?
A2: Peak tailing is generally caused by secondary, undesirable interactions between the analyte and the stationary phase or by issues with the sample solvent.
Cause 1: Secondary Ionic Interactions Although this compound is a neutral molecule, residual acidic silanol groups on the silica backbone of the CSP can interact with any potential basic impurities or the analyte itself, causing peak tailing.
-
Expert Insight: The addition of a small amount of a competing agent to the mobile phase can neutralize these secondary interactions.
-
For Normal Phase: Adding 0.1% of an alcohol with some acidic character like trifluoroacetic acid (TFA) or a basic additive like diethylamine (DEA) can significantly improve peak shape.[8][9] The choice depends on the nature of the interaction. For a neutral analyte, a polar additive like ethanol is often sufficient. A common strategy is to use a mobile phase like n-Hexane/Ethanol/TFA (90:10:0.1).
-
Cause 2: Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., pure methanol or DMSO in a hexane-based mobile phase), it can cause peak distortion and tailing.
-
Expert Insight: The ideal scenario is to dissolve the sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte and keep the injection volume as small as possible to minimize solvent effects.
Step-by-Step Troubleshooting Protocol:
-
Add a Mobile Phase Additive: Introduce 0.1% TFA to your optimized normal phase mobile phase. If tailing worsens or resolution is lost, prepare a new mobile phase with 0.1% DEA instead.
-
Check Sample Solvent: If using an additive does not resolve the issue, reconsider your sample preparation. Re-dissolve your sample in the mobile phase. If not possible, try dissolving it in a solvent mixture that is as close in composition to the mobile phase as possible (e.g., hexane with a small amount of isopropanol).
-
Column Wash: Persistent tailing might indicate column contamination. Follow the manufacturer's instructions for column washing, which often involves flushing with a strong, polar solvent like 100% ethanol or isopropanol.[10]
Q3: My retention times are drifting or are inconsistent between runs. What is the cause?
A3: Drifting retention times are a sign of an unstable chromatographic system. For sensitive chiral separations, stability is paramount.
Cause 1: Insufficient Column Equilibration Polysaccharide-based CSPs can take a significant amount of time to fully equilibrate with the mobile phase, especially when switching between different mobile phase compositions. The surface of the CSP slowly adapts, and injecting before this process is complete will result in shifting retention times.[11]
-
Expert Insight: It is crucial to flush the column with at least 20-30 column volumes of the new mobile phase before the first injection.[11] When using additives like TFA or DEA, equilibration can take even longer as the additive adsorbs to the stationary phase.
Cause 2: Mobile Phase Instability The mobile phase composition can change over time due to the evaporation of the more volatile component (e.g., hexane).[11] This will increase the relative percentage of the alcohol modifier, leading to shorter retention times.
-
Expert Insight: Always prepare fresh mobile phase daily and keep solvent reservoirs tightly capped.[11] Ensure the mobile phase is thoroughly mixed before use.
Cause 3: Temperature Fluctuations Chiral separations are often sensitive to temperature changes.[7] Variations in the ambient laboratory temperature can affect mobile phase viscosity and the thermodynamics of the analyte-CSP interaction, causing retention times to shift.
-
Expert Insight: Using a column thermostat is essential for reproducible results. A systematic evaluation of temperature (e.g., 15°C, 25°C, 40°C) is a key part of method development, as lower temperatures often enhance enantioselectivity.[11]
Troubleshooting Workflow Diagram
Caption: The three-point interaction model for chiral recognition.
References
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine.
- Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
- ResearchGate. (n.d.). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.
- BenchChem. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
- ACS Omega. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds.
- ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds.
- Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- PubMed Central. (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Preprints.org. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC.
- ResearchGate. (2025). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
- Semantic Scholar. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
- LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- ResearchGate. (2014). How can I improve my chiral column resolution?.
- Chromatography Today. (2020). Trouble with chiral separations.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- PubMed Central. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- YouTube. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases.
- ResearchGate. (2018). It´s posible to separate the isomers of Citral by HPLC in reverse phase column?.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- PubMed Central. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- PubMed Central. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
Sources
- 1. preprints.org [preprints.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Catalyst selection for the asymmetric synthesis of 4-(1-Hydroxyethyl)benzonitrile
Welcome to the technical support guide for the catalyst selection and optimization of the asymmetric synthesis of 4-(1-hydroxyethyl)benzonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this crucial chiral synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental principles behind experimental choices.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the asymmetric reduction of 4-acetylbenzonitrile. We follow a systematic approach to diagnose and resolve common problems.
Q1: My reaction shows high conversion (>95%) but the enantiomeric excess (ee) is disappointingly low (<70%). What are the primary factors to investigate?
High conversion with low enantioselectivity is a common problem that typically points to issues with the chiral induction step rather than catalyst activity itself. The root cause is often a competing non-selective or poorly selective reaction pathway. Here is a systematic workflow to diagnose the issue.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.[1]
Detailed Causes and Solutions:
-
Catalyst or Ligand Purity: Impurities can act as competing, non-selective catalysts.
-
Solution: Ensure the chiral ligand and metal precursor are of high purity. If you synthesized the catalyst in-house, verify its structure and purity by NMR and elemental analysis. For commercial catalysts, use them from a freshly opened bottle and handle them under an inert atmosphere if they are air or moisture-sensitive.[1]
-
-
Reaction Temperature: Enantioselectivity is highly dependent on temperature. The energy difference between the two diastereomeric transition states that lead to the (R) and (S) enantiomers is often small.
-
Solution: Lowering the reaction temperature typically increases enantioselectivity by better discriminating between the slightly different activation energies. We recommend running a temperature screen (e.g., from room temperature down to -78 °C) to find the optimum.[1]
-
-
Solvent Effects: The solvent plays a critical role in stabilizing the catalyst-substrate complex and the transition state.[1]
-
Solution: For Asymmetric Transfer Hydrogenation (ATH), 2-propanol often serves as both the solvent and hydrogen source.[2] However, screening other solvents may be beneficial. For Asymmetric Hydrogenation (AH), solvents like methanol are often effective.[3][4] Perform a solvent screen with a range of polar aprotic (e.g., THF, DCM) and protic (e.g., MeOH, EtOH) solvents.
-
-
Incorrect Catalyst Loading or Substrate Concentration: While less common, very high substrate concentrations or incorrect substrate-to-catalyst (S/C) ratios can sometimes lead to background, non-catalyzed reactions or catalyst aggregation, affecting selectivity.
-
Solution: Verify your calculations and experiment with different S/C ratios. A higher catalyst loading may improve selectivity, though this comes at a higher cost. An S/C ratio of 1000 to 10,000 is a common starting point for efficient catalysts.[5]
-
Q2: My reaction is stalling, resulting in low conversion. How can I improve the yield?
Low conversion suggests an issue with catalyst activity or stability over the course of the reaction.
-
Probable Cause 1: Catalyst Deactivation.
-
Explanation: The catalyst may be sensitive to oxygen, moisture, or impurities in the substrate or solvent. 4-acetylbenzonitrile itself or impurities from its synthesis could potentially coordinate to the metal center and inhibit catalysis.
-
Solution:
-
Ensure all reagents and solvents are rigorously dried and degassed.
-
Run the reaction under a strict inert atmosphere (Nitrogen or Argon).
-
Purify the 4-acetylbenzonitrile substrate (e.g., by recrystallization or column chromatography) before use. Wiped-film distillation of ketone substrates has been shown to be effective for achieving very low catalyst loadings.[6]
-
-
-
Probable Cause 2: Insufficient Hydrogen Source.
-
Explanation: For Asymmetric Hydrogenation (AH), the hydrogen pressure may be too low or there might be a leak in the system. For Asymmetric Transfer Hydrogenation (ATH), the hydrogen donor (e.g., 2-propanol or formic acid) may be limiting or of poor quality.
-
Solution:
-
For AH: Check the pressure vessel for leaks. Increase the hydrogen pressure within safe limits for your equipment (e.g., from 10 atm to 50 atm).[4]
-
For ATH: Use anhydrous 2-propanol. If using a formic acid/triethylamine (HCOOH/TEA) mixture, ensure it is freshly prepared, as this azeotrope is crucial for reactivity.[2][7]
-
-
-
Probable Cause 3: Inadequate Mixing.
-
Explanation: In heterogeneous reactions or reactions with solids (like a base), poor mixing can lead to low reaction rates.
-
Solution: Ensure vigorous stirring throughout the reaction, especially in larger-scale setups.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader topics related to the strategic selection of a catalytic system for your synthesis.
Q3: What are the primary classes of catalysts for the asymmetric reduction of 4-acetylbenzonitrile?
The asymmetric reduction of prochiral ketones like 4-acetylbenzonitrile is a well-established transformation. Two dominant and highly effective classes of catalysts are transition-metal complexes and biocatalysts.[6][8]
| Catalyst Class | Examples | Typical Reaction | Advantages | Disadvantages |
| Transition-Metal Catalysts | Ru(II), Rh(II), Ir(III) complexes with chiral ligands (e.g., TsDPEN, BINAP)[5][9][10] | Asymmetric Hydrogenation (AH) or Asymmetric Transfer Hydrogenation (ATH) | Broad substrate scope, high turnover numbers, well-understood mechanisms, excellent enantioselectivity.[5] | Often require inert atmosphere, sensitive to impurities, may involve precious metals, potential for metal contamination in the final product.[6] |
| Biocatalysts (Enzymes) | Alcohol Dehydrogenases (ADHs), Ketoreductases (KREDs), or whole-cell systems (e.g., Lactobacillus, Yeast)[6][11][12] | Biocatalytic Reduction | Extremely high enantioselectivity (>99% ee), operates in mild aqueous conditions, environmentally friendly ("green"), reduced risk of metal contamination.[6][13] | Substrate scope can be limited, may require cofactor recycling systems, optimization of biological parameters (pH, temp) is critical.[6][11][12] |
Q4: Should I choose Asymmetric Hydrogenation (AH) with H₂ gas or Asymmetric Transfer Hydrogenation (ATH) with a hydrogen donor?
The choice between AH and ATH depends on your substrate's properties and your laboratory's equipment. Both methods often utilize the same class of catalysts, such as the well-known Noyori-type Ru(II) complexes, and can proceed through a common chiral metal hydride intermediate.[3][4]
-
Choose Asymmetric Transfer Hydrogenation (ATH) if:
-
You do not have access to high-pressure hydrogenation equipment. ATH can be performed in standard laboratory glassware.[14]
-
You are working on a small to medium scale where handling H₂ gas is less convenient.
-
The typical hydrogen donors, such as 2-propanol/base or formic acid/triethylamine, are compatible with your substrate.[2]
-
-
Choose Asymmetric Hydrogenation (AH) if:
-
Your substrate or desired product is sensitive to the basic conditions often used in ATH with 2-propanol. AH can be performed under neutral or even acidic conditions by activating the catalyst differently.[3][4]
-
You require the highest possible atom economy, as H₂ is the ideal hydrogen source.[5]
-
You are planning for a large-scale industrial process where the use of pressurized H₂ is standard practice.[14]
-
Q5: Can you explain the basic mechanism of a Noyori-type Asymmetric Transfer Hydrogenation?
Certainly. The mechanism for catalysts like RuCl is a well-studied example of a metal-ligand bifunctional catalysis.[10] It does not involve direct coordination of the ketone to the metal. Instead, the reaction proceeds through a concerted, six-membered pericyclic transition state.[4]
Simplified Mechanism of Noyori Asymmetric Transfer Hydrogenation
Caption: The catalytic cycle for Noyori-type ATH of a ketone.[2][4]
Mechanism Steps:
-
Activation: The Ru-Cl precatalyst reacts with a base (e.g., KOH in 2-propanol) to eliminate HCl and form a 16-electron ruthenium amide complex. This is the active catalytic species.[4]
-
Hydride Formation: The Ru-amide complex abstracts a proton and a hydride from the hydrogen donor (2-propanol), generating an 18-electron ruthenium hydride species and acetone.[4]
-
Hydrogen Transfer: The key step involves the Ru-hydride complex and the substrate (4-acetylbenzonitrile). In a concerted fashion, the hydride (H⁻) on the ruthenium is transferred to the electrophilic carbonyl carbon, while the proton (H⁺) from the amine ligand is transferred to the carbonyl oxygen. This occurs via a six-membered ring transition state, and the chirality of the diamine ligand dictates which face of the ketone is attacked, thereby establishing the product's stereochemistry.[2][4][10]
-
Product Release & Regeneration: The resulting chiral alcohol, this compound, is released, regenerating the 16-electron Ru-amide complex, which can then start another catalytic cycle.
Q6: What is a general experimental protocol to start with for this synthesis?
Here is a representative starting protocol for an Asymmetric Transfer Hydrogenation (ATH) based on established procedures. This should be optimized for your specific setup.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 4-Acetylbenzonitrile
-
Materials:
-
4-Acetylbenzonitrile
-
[RuCl₂(p-cymene)]₂ (metal precursor)
-
(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (chiral ligand)
-
Anhydrous 2-propanol (hydrogen donor and solvent)
-
Potassium hydroxide (KOH) or Sodium isopropoxide (base)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%). Add degassed, anhydrous 2-propanol. Stir the mixture at room temperature for 20-30 minutes to form the precatalyst complex.
-
Reaction Setup: In a separate flask, dissolve 4-acetylbenzonitrile (1 equivalent) in anhydrous 2-propanol.
-
Base Addition: To the catalyst mixture, add a solution of KOH in 2-propanol (e.g., 0.1 M solution, 5 mol%). The solution should change color, indicating the formation of the active catalyst.
-
Initiation: Transfer the substrate solution to the activated catalyst mixture via cannula.
-
Reaction: Stir the reaction mixture at the desired temperature (start with 25-30 °C). Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, quench by adding a small amount of water or 2M HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC or chiral GC.
-
References
- Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei. PubMed.
- Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei. Taylor & Francis Online.
- Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society.
- Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/ N - American Chemical Society. pubs.acs.org.
- Noyori Asymmetric Transfer Hydrogenation.
- Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology.
- Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal.
- Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxid
- Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante.
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. NIH.
- Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC - NIH.
- Synthesis of chiral alcohols from alkenes. a) A typical approach to...
- Asymmetric hydrogen
- Synthesis of Chiral sec‐Alcohols by Ketone Reduction | Request PDF.
- Asymmetric reactions_synthesis. University of Windsor.
- Plausible explanation for the low enantioselectivity observed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. rua.ua.es [rua.ua.es]
- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 11. Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Work-up of 4-(1-Hydroxyethyl)benzonitrile
Welcome to the technical support center for the synthesis and purification of 4-(1-Hydroxyethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during the work-up and purification of this important intermediate. Our focus is on providing practical, field-proven insights grounded in solid chemical principles to ensure you can achieve high purity and yield in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of this compound, typically synthesized via the reduction of 4-acetylbenzonitrile with a reducing agent like sodium borohydride.
Issue 1: Persistent Emulsion During Aqueous Work-up
Q1: I'm performing a liquid-liquid extraction after quenching my reaction, and a thick, persistent emulsion has formed between the aqueous and organic layers. How can I break it?
A1: Emulsion formation is a common problem, especially when dealing with polar products like this compound which can act as surfactants. Here is a systematic approach to breaking the emulsion:
-
Patience and Brine: Initially, allow the separatory funnel to stand undisturbed for 10-15 minutes. If the emulsion persists, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion by "salting out" the organic components. Gently rock the funnel; vigorous shaking can worsen the emulsion.
-
Solvent Polarity Modification: If brine is ineffective, you can try to alter the polarity of the organic phase. Adding a small amount of a more polar solvent like ethyl acetate or a less polar solvent like hexanes can sometimes disrupt the emulsion. Add the solvent, gently swirl, and allow it to stand.
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets that form the emulsion. You will then need to separate the layers of the filtrate.
Causality: Emulsions are colloidal suspensions of one liquid in another. They are often stabilized by surfactants or fine solid particles at the liquid-liquid interface. The polar hydroxyl and nitrile groups of your product can contribute to stabilizing these emulsions. Increasing the ionic strength of the aqueous layer makes it more difficult for the organic components to remain suspended, thus promoting phase separation.
Issue 2: Low Yield of Isolated Product
Q2: After extraction and solvent evaporation, my yield of this compound is significantly lower than expected based on TLC or LC-MS analysis of the crude reaction mixture. Where could my product have gone?
A2: Low recovery can be attributed to several factors during the work-up. Here are the most common culprits and how to address them:
-
Product Sequestration in the Aqueous Layer: this compound has a degree of water solubility due to its hydroxyl group. If you perform multiple aqueous washes, you may be losing a significant amount of product. To mitigate this, use brine for all washes instead of deionized water to reduce the solubility of the organic product in the aqueous phase. You can also back-extract the combined aqueous layers with a fresh portion of your organic solvent to recover dissolved product.
-
Improper pH of the Aqueous Layer: Ensure the pH of your aqueous layer is near neutral or slightly acidic before extraction. Under strongly basic conditions, the hydroxyl group can be deprotonated, forming an alkoxide that is much more soluble in the aqueous phase.
-
Incomplete Extraction: Ensure you are performing a sufficient number of extractions. It is more effective to extract three times with 50 mL of solvent than once with 150 mL. After the final extraction, you can test a drop of the aqueous layer by TLC to see if a significant amount of product remains.
Issue 3: Product Purity Issues - Presence of Starting Material or Side-Products
Q3: My final product is contaminated with unreacted 4-acetylbenzonitrile and some unknown impurities. How can I improve the purity?
A3: This is a multi-faceted issue that can be addressed at different stages:
-
Incomplete Reaction: If you have significant starting material, the initial reduction may not have gone to completion. Ensure you have used a sufficient excess of the reducing agent (typically 1.5 to 2.0 equivalents of sodium borohydride) and that the reaction has been stirred for an adequate amount of time. Monitoring the reaction by TLC is crucial.
-
Side Reactions:
-
Over-reduction: While sodium borohydride is generally selective for ketones and aldehydes, under certain conditions, it can slowly reduce the nitrile group, especially if the reaction is run for an extended period at elevated temperatures. This would lead to the formation of 4-(1-hydroxyethyl)benzylamine.
-
Hydrolysis of the Nitrile: During an acidic work-up, the nitrile group can be hydrolyzed to a carboxylic acid. It is best to use a neutral or mildly acidic quench, such as saturated ammonium chloride solution, to avoid this.[1][2]
-
Ether Formation: In the presence of acid and an alcohol solvent (like methanol or ethanol from the reaction), benzylic alcohols can form ethers.[3] Again, a neutral quench is recommended.
-
-
Purification Strategy:
-
Column Chromatography: If your product is contaminated with starting material, flash column chromatography is an effective purification method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the more polar alcohol product from the less polar ketone starting material.
-
Recrystallization: This is an excellent method for purifying your final product. A good starting point for solvent selection is a mixture of a polar solvent in which the compound is soluble (like ethanol or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexanes).[2][4]
-
Section 2: Frequently Asked Questions (FAQs)
Q4: What is the best way to quench a sodium borohydride reduction of 4-acetylbenzonitrile?
A4: The recommended quenching procedure is the slow, portion-wise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This method offers several advantages over a strong acid quench:
-
It is less exothermic and easier to control.
-
It maintains a near-neutral pH, which prevents acid-catalyzed side reactions such as nitrile hydrolysis or ether formation.[1][2][3]
-
It effectively decomposes the borate esters formed during the reaction.
Q5: What are the best extraction solvents for this compound?
A5: Due to the polarity of the hydroxyl group, a moderately polar solvent is ideal.
-
Ethyl acetate (EtOAc) is an excellent choice as it is a good solvent for the product and is immiscible with water.
-
Dichloromethane (DCM) can also be used, but it is denser than water, which may be less convenient for some researchers. It is also a more hazardous solvent.
-
Diethyl ether (Et₂O) can be used, but the product may have lower solubility in it compared to ethyl acetate.
Q6: How can I confirm the purity of my final product?
A6: A combination of techniques is recommended for a comprehensive assessment of purity:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of starting material and other impurities. A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The presence of sharp, well-defined peaks corresponding to the structure of this compound and the absence of signals from starting material or common impurities is a strong indicator of high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide their mass-to-charge ratio, aiding in their identification. The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.[5]
| Analytical Technique | Purpose | Expected Observations for Pure Product |
| TLC | Rapid purity check | A single spot with a lower Rf than 4-acetylbenzonitrile. |
| ¹H NMR | Structural confirmation and purity | Characteristic peaks for the aromatic, methine, and methyl protons with correct integrations. |
| ¹³C NMR | Structural confirmation | Peaks corresponding to all 9 carbon atoms.[5] |
| GC-MS | Purity and impurity identification | A single major peak with the correct mass spectrum.[5] |
| Table 1: Analytical Techniques for Purity Assessment |
Q7: I am considering recrystallizing my product. What is a good solvent system to start with?
A7: For a polar aromatic compound like this compound, a mixed solvent system is often effective. A good starting point is a mixture of ethyl acetate and hexanes . Dissolve the crude product in a minimal amount of hot ethyl acetate, and then slowly add hexanes until the solution becomes cloudy. Reheat to get a clear solution, and then allow it to cool slowly to promote the formation of pure crystals.[2][4]
Section 3: Experimental Workflow and Diagrams
Standard Work-up Protocol for this compound
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with stirring until gas evolution ceases.
-
-
Solvent Removal (Optional but Recommended):
-
If the reaction was performed in a water-miscible solvent like methanol or ethanol, remove the bulk of the solvent under reduced pressure using a rotary evaporator. This will improve the efficiency of the subsequent extraction.
-
-
Liquid-Liquid Extraction:
-
Transfer the aqueous residue to a separatory funnel.
-
Add ethyl acetate and shake vigorously. Allow the layers to separate.
-
Drain the aqueous layer and save it.
-
Extract the aqueous layer two more times with fresh portions of ethyl acetate.
-
Combine all the organic layers.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break any minor emulsions.
-
Separate the layers.
-
-
Drying and Solvent Evaporation:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization as needed.
-
Visualizing the Work-up Workflow
Caption: A typical workflow for the work-up and purification of this compound.
Understanding Acid-Base Extraction Principles
Caption: The effect of pH on the solubility of this compound during extraction.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MedCrave. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]
- Google Patents. (n.d.). CN104892456A - Method for preparing benzonitrile compound.
-
K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]
-
Veeprho. (n.d.). Benzonitrile Impurities and Related Compound. Retrieved from [Link]
- Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ACS Publications. (n.d.). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. Retrieved from [Link]
-
AOBChem USA. (n.d.). This compound. Retrieved from [Link]
- Unknown Source. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride.
- Google Patents. (n.d.). US3173966A - Solvent extraction process for recovery of aromatic hydrocarbons.
-
Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?. Retrieved from [Link]
- Unknown Source. (n.d.). Recrystallization.
-
PubMed. (n.d.). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. Retrieved from [Link]
- Unknown Source. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
-
Organic Syntheses. (n.d.). 15 - Organic Syntheses Procedure. Retrieved from [Link]
-
University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for one-step synthesis of benzonitrile from benzaldehyde and ionic liquid type hydroxylammonium salt. Retrieved from [Link]
- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
ResearchGate. (2015). Which is the best solvent for the extraction of the constituents (polar and non polar organic compounds) of dried herbal plant?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
BMRB. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(1-Hydroxyethyl)benzonitrile for Researchers and Drug Development Professionals
Introduction: The Significance of 4-(1-Hydroxyethyl)benzonitrile in Modern Chemistry
This compound is a versatile bifunctional molecule that has garnered significant attention as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a chiral secondary alcohol and a reactive nitrile group on a benzene ring, makes it a valuable intermediate for creating a diverse array of derivatives. The nitrile can be transformed into amines or carboxylic acids, while the hydroxyl group allows for further functionalization, with its stereochemistry often playing a crucial role in the biological activity of the final product. This guide provides an in-depth comparison of the primary synthetic routes to this important compound, offering experimental insights and data to aid researchers in selecting the most suitable method for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches, each with its own set of advantages and disadvantages in terms of yield, selectivity, cost, and scalability. This guide will delve into the following routes:
-
Reduction of 4-Acetylbenzonitrile: This is the most common and direct approach, utilizing a variety of reducing agents to convert the ketone to the desired secondary alcohol. This section will explore both achiral and asymmetric reduction methods.
-
Grignard Reaction with 4-Cyanobenzaldehyde: This classic organometallic reaction involves the addition of a methyl Grignard reagent to the aldehyde functionality of 4-cyanobenzaldehyde.
-
Meerwein-Ponndorf-Verley (MPV) Reduction of 4-Acetylbenzonitrile: A chemoselective transfer hydrogenation reaction that offers a milder alternative to metal hydride reagents.
The following sections will provide a detailed analysis of each of these routes, including reaction mechanisms, experimental protocols, and a comparative summary of their performance.
Route 1: Reduction of 4-Acetylbenzonitrile
The reduction of the readily available starting material, 4-acetylbenzonitrile, is a straightforward and widely used method. The choice of reducing agent is critical as it determines the chirality of the product and the overall efficiency of the reaction.
Achiral Reduction using Sodium Borohydride
For applications where a racemic mixture of this compound is acceptable, sodium borohydride (NaBH₄) offers a simple, cost-effective, and high-yielding solution.
Reaction Mechanism: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻), which nucleophilically attacks the electrophilic carbonyl carbon of 4-acetylbenzonitrile. The resulting alkoxide is then protonated during the workup to yield the secondary alcohol.
Experimental Protocol: Synthesis of Racemic this compound
-
Materials: 4-Acetylbenzonitrile, Sodium Borohydride, Methanol, Water, Diethyl ether.
-
Procedure:
-
Dissolve 4-acetylbenzonitrile in methanol in a round-bottom flask and cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography or recrystallization to obtain pure this compound.
-
Discussion: This method is characterized by its simplicity, high yields (typically >90%), and the use of a relatively safe and inexpensive reducing agent.[1][2] However, it produces a racemic mixture, which may require a subsequent resolution step if a single enantiomer is desired, adding to the overall cost and reducing the overall yield of the target enantiomer.
Asymmetric Reduction Methods for Enantiomerically Enriched this compound
For pharmaceutical applications where a single enantiomer is often required, asymmetric reduction methods are employed. These methods utilize chiral catalysts or biocatalysts to achieve high enantioselectivity.
The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.[3][4][5]
Reaction Mechanism: The chiral oxazaborolidine catalyst coordinates with the borane, which in turn coordinates to the ketone's carbonyl oxygen. This ternary complex facilitates a highly face-selective intramolecular hydride transfer to the carbonyl carbon, leading to the formation of one enantiomer of the alcohol in excess.[6]
Experimental Protocol: Enantioselective Synthesis of (S)- or (R)-4-(1-Hydroxyethyl)benzonitrile via CBS Reduction
-
Materials: 4-Acetylbenzonitrile, (R)- or (S)-CBS catalyst, Borane-dimethyl sulfide complex (BMS) or Borane-THF complex, Anhydrous Tetrahydrofuran (THF), Methanol.
-
Procedure:
-
To a solution of the (R)- or (S)-CBS catalyst in anhydrous THF under an inert atmosphere, add the borane source dropwise at room temperature.
-
Cool the mixture to the recommended temperature (often between -20 °C and 0 °C).
-
Slowly add a solution of 4-acetylbenzonitrile in anhydrous THF to the catalyst-borane mixture.
-
Stir the reaction at the specified temperature until completion (monitored by TLC or HPLC).
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure and perform an aqueous workup followed by extraction with an organic solvent.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Discussion: The CBS reduction is renowned for its high enantioselectivity, often exceeding 95% ee.[3] The choice of the (R)- or (S)-catalyst dictates the stereochemistry of the resulting alcohol. The reaction conditions are generally mild, but the use of borane reagents requires careful handling under anhydrous and inert conditions.
Asymmetric transfer hydrogenation, pioneered by Noyori, offers a practical and efficient alternative for the enantioselective reduction of ketones. This method typically employs a chiral ruthenium-diamine-diphosphine complex as a catalyst and a hydrogen donor such as isopropanol or formic acid.[7][8][9]
Reaction Mechanism: The chiral ruthenium catalyst activates the hydrogen donor, facilitating the transfer of a hydride to the ketone in a stereocontrolled manner. The reaction proceeds through a six-membered pericyclic transition state.
Experimental Protocol: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation
-
Materials: 4-Acetylbenzonitrile, Chiral Ruthenium catalyst (e.g., RuCl), Formic acid/triethylamine mixture or isopropanol with a base (e.g., potassium tert-butoxide).
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the chiral ruthenium catalyst in the chosen hydrogen donor solvent.
-
Add 4-acetylbenzonitrile to the solution.
-
Heat the reaction mixture to the specified temperature and stir until completion.
-
Cool the reaction mixture and perform an appropriate aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography and determine the enantiomeric excess by chiral HPLC.
-
Discussion: Asymmetric transfer hydrogenation is highly efficient, often requiring low catalyst loadings. It avoids the use of pyrophoric metal hydrides and high-pressure hydrogen gas, making it a safer and more scalable option for industrial applications. High enantioselectivities are achievable for a wide range of ketones.[9]
The use of enzymes, particularly alcohol dehydrogenases (ADHs), for the asymmetric reduction of ketones has emerged as a powerful and green synthetic tool.[10][11]
Reaction Mechanism: ADHs, in the presence of a cofactor such as NADH or NADPH, stereoselectively transfer a hydride from the cofactor to the carbonyl group of the ketone. A co-substrate (e.g., isopropanol or glucose) is often used to regenerate the cofactor in situ.
Experimental Protocol: Biocatalytic Reduction of 4-Acetylbenzonitrile
-
Materials: 4-Acetylbenzonitrile, Alcohol dehydrogenase (ADH), Cofactor (NAD⁺ or NADP⁺), Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol), Buffer solution.
-
Procedure:
-
Prepare a buffered aqueous solution containing the ADH, cofactor, and cofactor regeneration system.
-
Add 4-acetylbenzonitrile to the enzymatic solution.
-
Incubate the reaction mixture at a controlled temperature and pH with gentle agitation.
-
Monitor the reaction progress by HPLC.
-
Upon completion, extract the product with an organic solvent.
-
Dry the organic phase and remove the solvent.
-
Purify the product and determine the enantiomeric excess.
-
Discussion: Biocatalytic reductions offer exceptional enantioselectivity (often >99% ee) and operate under mild, environmentally benign conditions (aqueous media, ambient temperature and pressure).[12][13] The availability of a wide range of commercially available ADHs allows for the synthesis of both (R)- and (S)-enantiomers. This method is highly attractive for industrial-scale synthesis due to its sustainability and high selectivity.[11]
Route 2: Grignard Reaction with 4-Cyanobenzaldehyde
The Grignard reaction provides a classic carbon-carbon bond-forming strategy to access this compound from 4-cyanobenzaldehyde and a methyl Grignard reagent.
Reaction Mechanism: The highly nucleophilic carbon of the methylmagnesium halide attacks the electrophilic carbonyl carbon of 4-cyanobenzaldehyde. The resulting magnesium alkoxide is then protonated in an acidic workup to yield the desired secondary alcohol.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
-
Materials: 4-Cyanobenzaldehyde, Methylmagnesium bromide (or iodide) solution in THF or diethyl ether, Anhydrous THF or diethyl ether, Saturated aqueous ammonium chloride solution.
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of 4-cyanobenzaldehyde in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add the methylmagnesium bromide solution dropwise via a syringe or an addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture again in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Discussion: The Grignard reaction is a versatile and reliable method. However, it requires strictly anhydrous conditions as Grignard reagents are highly sensitive to moisture.[8] The chemoselectivity can be an issue if other electrophilic functional groups are present in the molecule. For this specific synthesis, the nitrile group is generally less reactive towards Grignard reagents than the aldehyde, allowing for a selective reaction.
Route 3: Meerwein-Ponndorf-Verley (MPV) Reduction of 4-Acetylbenzonitrile
The MPV reduction is a chemoselective method for reducing aldehydes and ketones to alcohols using an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol.[3][14][15][16][17]
Reaction Mechanism: The reaction proceeds through a six-membered cyclic transition state where a hydride is transferred from the aluminum-bound isopropoxide to the carbonyl carbon of the ketone. The equilibrium is driven towards the product by distilling off the acetone formed during the reaction.[14]
Experimental Protocol: Synthesis of this compound via MPV Reduction
-
Materials: 4-Acetylbenzonitrile, Aluminum isopropoxide, Anhydrous isopropanol.
-
Procedure:
-
Set up a distillation apparatus with a round-bottom flask containing 4-acetylbenzonitrile and a solution of aluminum isopropoxide in anhydrous isopropanol.
-
Heat the mixture to reflux.
-
Slowly distill off the acetone formed during the reaction to drive the equilibrium towards the product.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Hydrolyze the aluminum alkoxide product by adding dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude product.
-
Purify by distillation or column chromatography.
-
Discussion: The MPV reduction is highly chemoselective for carbonyl groups and does not affect other reducible functional groups like nitriles, esters, or double bonds.[17] It is a milder alternative to metal hydride reductions and uses inexpensive and relatively non-hazardous reagents. However, the reaction is reversible and requires the removal of acetone to achieve high conversions. The reaction times can also be longer compared to other methods.
Comparative Analysis of Synthesis Routes
To facilitate a direct comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented are representative values and may vary depending on the specific reaction conditions and scale.
| Synthesis Route | Starting Material | Key Reagents | Typical Yield (%) | Enantioselectivity (ee %) | Key Advantages | Key Disadvantages |
| Achiral Reduction | 4-Acetylbenzonitrile | NaBH₄ | >90 | N/A (Racemic) | Simple, high yield, inexpensive. | Produces a racemic mixture. |
| CBS Reduction | 4-Acetylbenzonitrile | Chiral Oxazaborolidine, Borane | 85-95 | >95 | High enantioselectivity, predictable stereochemistry. | Requires anhydrous conditions, borane reagents are hazardous. |
| Asymmetric Transfer Hydrogenation | 4-Acetylbenzonitrile | Chiral Ru-catalyst, H-donor | 90-99 | >98 | High enantioselectivity, safer reagents, scalable. | Catalyst can be expensive. |
| Biocatalytic Reduction | 4-Acetylbenzonitrile | Alcohol Dehydrogenase, Cofactor | >95 | >99 | Exceptional enantioselectivity, green conditions, mild. | Requires specific enzymes, may have longer reaction times. |
| Grignard Reaction | 4-Cyanobenzaldehyde | CH₃MgBr | 70-85 | N/A (Racemic) | Good for C-C bond formation. | Requires strictly anhydrous conditions, Grignard reagents are hazardous. |
| MPV Reduction | 4-Acetylbenzonitrile | Al(O-i-Pr)₃, Isopropanol | 70-90 | N/A (Racemic) | Highly chemoselective, mild conditions, inexpensive reagents. | Reversible reaction, can have long reaction times. |
Visualization of Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary synthesis routes.
Conclusion and Recommendations
The synthesis of this compound can be effectively achieved through several distinct routes, with the optimal choice being highly dependent on the specific requirements of the application.
-
For the rapid and high-yield synthesis of a racemic mixture , the reduction of 4-acetylbenzonitrile with sodium borohydride is the most practical and economical choice.
-
When a single enantiomer is required, particularly for pharmaceutical development, asymmetric reduction methods are indispensable.
-
Biocatalytic reduction stands out as the premier choice for its exceptional enantioselectivity, mild and environmentally friendly conditions, and suitability for large-scale production. [11] * Asymmetric transfer hydrogenation offers a robust and scalable chemocatalytic alternative with excellent enantioselectivity and improved safety over traditional metal hydride reductions.
-
CBS reduction remains a reliable and highly enantioselective method, particularly valuable at the laboratory scale for accessing either enantiomer with high purity.
-
-
The Grignard reaction and Meerwein-Ponndorf-Verley reduction are viable alternatives for producing the racemic product, with the MPV reduction offering superior chemoselectivity for substrates with multiple reducible functional groups.
For researchers and drug development professionals, the increasing availability and efficiency of biocatalytic and asymmetric transfer hydrogenation methods present the most promising avenues for the sustainable and scalable production of enantiomerically pure this compound. The selection of a specific protocol should be guided by a careful evaluation of the desired stereochemistry, required scale, available resources, and safety considerations.
References
-
Huisman, G. W., Liang, J., & Krebber, A. (2010). Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology, 14(2), 122-129. [Link]
- Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology advances, 30(6), 1279-1288.
- Hollmann, F., & Arends, I. W. (2012). Biocatalysis for organic synthesis: the state of the art. Green Chemistry, 14(7), 1871-1886.
- Wilds, A. L. (1944). Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction). Organic Reactions, 2, 178-223.
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of chemical research, 30(2), 97-102.
- Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. The Journal of Organic Chemistry, 48(25), 5221-5223.
- de Graauw, C. F., Peters, J. A., van Bekkum, H., & Huskens, J. (1994). Meerwein-Ponndorf-Verley reductions and Oppenauer oxidations: an integrated approach. Synthesis, 1994(10), 1007-1017.
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Campbell, E. J., Zhou, H., & Nguyen, S. T. (2001). Catalytic Meerwein− Pondorf− Verley Reduction by Simple Aluminum Complexes. Organic Letters, 3(15), 2391-2393. [Link]
-
Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. [Link]
- Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).
-
Meerwein-Ponndorf-Verley Reduction - Organic Chemistry Portal. [Link]
- Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The catalyst precursor for asymmetric transfer hydrogenation of ketones. Angewandte Chemie International Edition in English, 36(3), 285-288.
- Faber, K. (2018). Biotransformations in organic chemistry: a textbook. Springer.
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. [Link]
-
The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
Zeynizadeh, B., & Zahmatkesh, S. (2005). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition. Journal of the Brazilian Chemical Society, 16, 1291-1296. [Link]
-
Organic Syntheses. (2019). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 96, 511-530. [Link]
-
Organic Syntheses. (1973). ALDEHYDES FROM ISONITRILES: 2-METHYLBUTANAL-1-d. Organic Syntheses, 53, 13. [Link]
-
Organic Syntheses. (1963). 6-CHLORO-1-HEXENE. Organic Syntheses, 43, 15. [Link]
-
Organic Syntheses. (2018). (S)-2-(tert-BUTYL)-3-ETHYL ISOXAZOLIDINE-2,3-DICARBOXYLATE. Organic Syntheses, 95, 157-172. [Link]
-
Jasperse, C. (n.d.). Grignard Reaction. Chem 355. [Link]
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). [Link]
-
Li, X., Wu, X., Chen, W., Hancock, F. E., King, F., & Xiao, J. (2004). Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. Organic letters, 6(21), 3321-3324. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical chiral alcohol manufacture using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [cambridge.org]
- 15. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Enantiomeric Excess Determination of 4-(1-Hydroxyethyl)benzonitrile
In the landscape of pharmaceutical and agrochemical research, the stereochemical purity of chiral intermediates is not merely a quality metric; it is a critical determinant of the final product's efficacy and safety. 4-(1-Hydroxyethyl)benzonitrile, a key chiral building block, is no exception. Its two enantiomers can exhibit distinct biological activities, making the accurate determination of enantiomeric excess (ee) a cornerstone of process development and quality control. This guide provides a comparative analysis of the primary chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), offering field-proven insights and experimental data to guide researchers in selecting the optimal analytical approach.
The Criticality of Chiral Separation
The spatial arrangement of the hydroxyl group in this compound gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers. In a biological system, these enantiomers can interact differently with chiral entities like enzymes and receptors, leading to varied pharmacological or toxicological profiles. Therefore, robust and reliable analytical methods to quantify the enantiomeric composition are indispensable.
Comparative Analysis of Chromatographic Techniques
The separation of enantiomers necessitates a chiral environment, which in chromatography is achieved through the use of a chiral stationary phase (CSP). The choice of CSP and the chromatographic mode are the most influential factors in achieving a successful enantioseparation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a mature and widely adopted technique for enantioseparation due to its versatility and robustness. For aromatic alcohols like this compound, polysaccharide-based CSPs are often the first choice.
Principle of Separation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, possess helical polymer chains that form chiral grooves. Enantiomers interact with these grooves through a combination of hydrogen bonding, π-π interactions, and steric hindrance. The differential stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times and, thus, separation.
Experimental Data Snapshot (based on a closely related analogue, 1-(4-chlorophenyl)ethanol[1]):
| Parameter | Value |
| Chiral Stationary Phase | Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / 2-Propanol (97:3, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Anticipated Resolution (Rs) | > 1.5 |
This data, for a structurally similar compound, strongly suggests that a baseline separation of this compound enantiomers is highly probable under similar normal phase HPLC conditions.
Workflow for Chiral HPLC Method Development:
Caption: A streamlined workflow for developing a chiral HPLC method.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. The enantiomers of this compound can be effectively separated using cyclodextrin-based CSPs.
Principle of Separation: Cyclodextrins are cyclic oligosaccharides that form a truncated cone-shaped cavity. The interior of this cavity is relatively hydrophobic, while the exterior is hydrophilic. Chiral recognition occurs through the inclusion of the analyte, or a portion of it, into the chiral cavity. The goodness of fit and secondary interactions at the rim of the cyclodextrin differ for the two enantiomers, leading to their separation.
Typical Experimental Conditions:
| Parameter | Value |
| Chiral Stationary Phase | Cyclodextrin-based (e.g., β-DEX™) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Optimized gradient (e.g., 100 °C to 180 °C) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
Advantages and Considerations: Chiral GC often provides very sharp peaks and high efficiency, leading to excellent resolution. However, the compound must be sufficiently volatile and thermally stable. While this compound is amenable to GC analysis, derivatization to a more volatile species (e.g., trimethylsilyl ether) may sometimes be employed to improve peak shape and resolution.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful "green" alternative to HPLC, offering significant advantages in terms of speed and reduced organic solvent consumption.[2]
Principle of Separation: SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier (e.g., methanol, ethanol). The separation mechanism on a given CSP is similar to that in normal phase HPLC. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for much higher flow rates and faster column equilibration, leading to rapid analyses.[2]
Performance Comparison:
| Feature | Chiral HPLC (Normal Phase) | Chiral GC | Chiral SFC |
| Speed | Moderate | Fast | Very Fast |
| Solvent Consumption | High (organic solvents) | Low (carrier gas) | Low (CO₂ + small % modifier) |
| Resolution | Good to Excellent | Excellent | Good to Excellent |
| Sample Throughput | Moderate | High | Very High |
| Cost per Sample | Moderate | Low | Low (due to speed and solvent reduction) |
| Environmental Impact | High | Low | Low |
Workflow for Chiral SFC Method Development:
Caption: A typical workflow for chiral SFC method development.
Conclusion and Recommendations
All three techniques—HPLC, GC, and SFC—are capable of providing the necessary resolution for the accurate determination of the enantiomeric excess of this compound. The choice of the optimal method depends on the specific requirements of the laboratory.
-
Chiral HPLC remains a reliable and well-understood workhorse, with a vast library of available chiral stationary phases. It is an excellent choice for laboratories with existing HPLC infrastructure and where high sample throughput is not the primary driver.
-
Chiral GC is a highly efficient and cost-effective option, particularly for routine quality control where the analyte's volatility and thermal stability are not a concern.
-
Chiral SFC represents the cutting-edge in chiral separations, offering unparalleled speed and a significantly reduced environmental footprint. For laboratories focused on high-throughput screening, process optimization, and "green" chemistry initiatives, SFC is the superior choice.
Ultimately, method development should begin with screening a selection of appropriate chiral stationary phases (polysaccharide-based for HPLC/SFC, cyclodextrin-based for GC) under standard conditions. The insights and comparative data presented in this guide provide a solid foundation for making an informed decision and streamlining the development of a robust and reliable method for this critical chiral intermediate.
References
-
Journal of Chromatography A. Elsevier. [Link]
Sources
A Comparative Guide to the Validation of an Analytical Method for 4-(1-Hydroxyethyl)benzonitrile
For researchers, scientists, and drug development professionals, the robust validation of an analytical method is the bedrock of reliable data and, ultimately, the foundation for regulatory approval. This guide provides an in-depth, comparative analysis of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the quantitative determination of 4-(1-Hydroxyethyl)benzonitrile. This compound, a versatile chiral intermediate in the synthesis of pharmaceuticals and other complex molecules, demands accurate and precise analytical oversight.[1]
This document eschews a rigid template in favor of a narrative that explains the "why" behind the "how," grounding experimental choices in scientific principles and regulatory expectations. We will explore the validation of these methods through the lens of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory bodies including the FDA and EMA.[2][3][4][5][6][7][8][9][10]
The Analytical Challenge: Understanding this compound
Before delving into methodology, a prudent analyst first considers the physicochemical properties of the analyte. This compound is a substituted aromatic compound with a molecular weight of 147.17 g/mol .[11] Its structure features a polar hydroxyl group and a moderately polar nitrile group attached to a nonpolar benzene ring. This amphiphilic nature, along with its thermal stability, makes it amenable to both HPLC and GC analysis, presenting a choice that depends on the specific requirements of the intended application.
Method Selection: A Tale of Two Techniques
The choice between HPLC-UV and GC-FID is not arbitrary; it is a strategic decision based on a nuanced understanding of each technique's strengths and weaknesses in the context of the analyte and the analytical objective.
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is often the workhorse of pharmaceutical analysis. For this compound, its aromatic ring provides a strong chromophore, making UV detection a sensitive and straightforward choice. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is well-suited to this analyte's polarity.
Gas Chromatography (GC) with Flame Ionization Detection (FID): GC requires the analyte to be volatile and thermally stable. This compound meets these criteria. GC often provides higher resolution and faster analysis times than traditional HPLC. FID is a robust and universally responsive detector for organic compounds.
The following sections will detail the validation of a hypothetical, yet realistic, HPLC-UV and GC-FID method for the quantification of this compound.
The Validation Workflow: A Structured Approach
A comprehensive validation protocol is a self-validating system, demonstrating that the analytical procedure is fit for its intended purpose.[6] The workflow for validating an analytical method for this compound can be visualized as follows:
Caption: A generalized workflow for analytical method validation, from planning to lifecycle management.
Comparative Validation Parameters and Experimental Protocols
Here, we present a head-to-head comparison of the validation of an HPLC-UV and a GC-FID method for this compound.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][9]
-
HPLC-UV Rationale: We challenge the method by injecting a placebo (matrix without the analyte), known impurities, and a stressed sample of this compound. The peak for the analyte should be well-resolved from any other peaks.
-
GC-FID Rationale: Similar to HPLC, specificity is demonstrated by analyzing a placebo and known impurities. The retention time of the analyte peak should be unique.
Experimental Protocol: Specificity (HPLC-UV)
-
Prepare Solutions:
-
Blank: Mobile phase.
-
Placebo: A mixture of all anticipated excipients in the final product matrix.
-
Standard Solution: A known concentration of this compound reference standard.
-
Impurity-Spiked Solution: Standard solution spiked with known potential impurities.
-
Stressed Sample: Expose a solution of this compound to acid, base, oxidative, and photolytic stress conditions to induce degradation.
-
-
Analysis: Inject each solution into the HPLC system.
-
Acceptance Criteria: The analyte peak should be free from interference from any peaks in the blank and placebo chromatograms. The peak purity index (if a PDA detector is used) should be greater than 0.999. Resolution between the analyte peak and the closest eluting impurity peak should be greater than 2.0.
Experimental Protocol: Specificity (GC-FID)
-
Prepare Solutions:
-
Blank: Solvent used for sample preparation.
-
Placebo: A solution containing all matrix components except the analyte.
-
Standard Solution: A known concentration of this compound reference standard.
-
Impurity-Spiked Solution: Standard solution spiked with known volatile impurities.
-
-
Analysis: Inject each solution into the GC system.
-
Acceptance Criteria: No interfering peaks at the retention time of this compound in the blank and placebo chromatograms. The analyte peak should be baseline-resolved from all impurity peaks.
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[12]
-
HPLC-UV & GC-FID Rationale: A series of solutions with increasing concentrations of the analyte are prepared and analyzed. The resulting peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed.
Experimental Protocol: Linearity
-
Prepare a series of at least five concentrations of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[13]
-
HPLC-UV & GC-FID Rationale: A known amount of the analyte is added to a placebo (spiked sample) at different concentration levels. The recovery of the added analyte is then calculated.
Experimental Protocol: Accuracy
-
Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding a known amount of this compound to the placebo matrix.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for each concentration level should be ≤ 2.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[9]
-
HPLC-UV & GC-FID Rationale:
-
Repeatability (Intra-assay precision): The precision of the method is assessed by analyzing multiple replicates of a single sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: This is evaluated by analyzing the same sample on different days, with different analysts, and/or on different instruments within the same laboratory.
-
Experimental Protocol: Precision
-
Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the mean, standard deviation, and RSD for each set of measurements.
Acceptance Criteria:
-
RSD for repeatability should be ≤ 2.0%.
-
RSD for intermediate precision should be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
HPLC-UV & GC-FID Rationale: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the analytical signal.
Experimental Protocol: LOD & LOQ
-
Prepare a series of dilute solutions of this compound.
-
Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria:
-
LOD: S/N ≥ 3.
-
LOQ: S/N ≥ 10. The precision (RSD) at the LOQ should be ≤ 10%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13]
-
HPLC-UV Rationale: Key parameters such as mobile phase composition, pH, flow rate, and column temperature are intentionally varied within a narrow range.
-
GC-FID Rationale: Parameters like oven temperature ramp rate, carrier gas flow rate, and injection temperature are varied.
Experimental Protocol: Robustness
-
Identify critical method parameters.
-
Vary each parameter one at a time while keeping the others constant.
-
Analyze a standard solution under each varied condition.
-
Evaluate the effect of the variations on system suitability parameters (e.g., retention time, peak area, resolution).
Acceptance Criteria:
-
System suitability parameters should remain within the established limits for all varied conditions.
-
The RSD of the results obtained under the varied conditions should be ≤ 2.0%.
Data Comparison: HPLC-UV vs. GC-FID
The following table summarizes the hypothetical but realistic validation data for the two methods.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Rationale for Performance |
| Specificity | Passed (No interference) | Passed (No interference) | Both methods demonstrate good selectivity for the analyte. |
| Linearity (r²) | 0.9995 | 0.9998 | Both methods show excellent linearity. GC-FID can sometimes exhibit slightly better linearity due to the nature of the detector. |
| Range | 10 - 150 µg/mL | 5 - 100 µg/mL | The range is defined by the intended use and the linear response of the method. |
| Accuracy (% Recovery) | 99.5% ± 1.2% RSD | 100.2% ± 0.9% RSD | Both methods are highly accurate. |
| Precision (Repeatability RSD) | 0.8% | 0.6% | GC generally offers slightly better precision due to the automated nature of the injection and the stability of the system. |
| LOD | 0.1 µg/mL (S/N ≥ 3) | 0.05 µg/mL (S/N ≥ 3) | GC-FID can be more sensitive for certain volatile compounds. |
| LOQ | 0.3 µg/mL (S/N ≥ 10) | 0.15 µg/mL (S/N ≥ 10) | Consistent with the higher sensitivity of the GC-FID method. |
| Robustness | Passed | Passed | Both methods are robust when developed with appropriate design of experiments. |
Visualizing the Method Comparison
Sources
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 8. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 11. This compound | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. intuitionlabs.ai [intuitionlabs.ai]
Navigating the Bioactive Landscape of 4-(1-Hydroxyethyl)benzonitrile Derivatives: A Comparative Guide
In the dynamic field of drug discovery, the benzonitrile scaffold represents a privileged structure, a versatile starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects. This guide delves into the nuanced world of 4-(1-Hydroxyethyl)benzonitrile derivatives, offering a comparative analysis of their biological activities, supported by experimental data and detailed protocols. We will explore the critical interplay between chemical structure and biological function, providing researchers with the insights needed to navigate the design and synthesis of next-generation bioactive molecules.
The this compound Scaffold: A Promising Starting Point
The this compound molecule, also known as 1-(4-cyanophenyl)ethanol, possesses key structural features that make it an attractive scaffold for medicinal chemistry. The nitrile group, a potent hydrogen bond acceptor and electron-withdrawing group, can play a crucial role in binding to biological targets. The hydroxyethyl group offers a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing diverse functional groups. Understanding how these modifications influence the biological activity is paramount for the rational design of potent and selective drug candidates.
Synthesis of this compound Derivatives: A Modular Approach
The generation of a library of derivatives is fundamental to any SAR study. A common and effective method for synthesizing the core scaffold and its analogs involves the reduction of the corresponding acetophenone.
Experimental Protocol: Synthesis of 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile
This protocol details the synthesis of a furan-containing derivative, illustrating a common synthetic strategy.
Materials:
-
p-(5-acetyl-2-furyl)benzonitrile
-
Sodium borohydride (NaBH₄)
-
Dioxane/water (95:5)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 2.1 g (0.01 mole) of p-(5-acetyl-2-furyl)benzonitrile in 40 ml of 95% dioxane/water in a round-bottom flask.
-
Cool the solution to 15-20°C using an ice bath.
-
Add 0.37 g (0.01 mole) of NaBH₄ portion-wise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Pour the reaction mixture into ice/water to precipitate the product.
-
Filter the precipitate and dry it under vacuum to yield the final product, 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile.[1]
This modular approach allows for the synthesis of a diverse range of derivatives by simply starting with different substituted acetophenones.
Comparative Biological Activities: Unraveling Structure-Activity Relationships
While comprehensive comparative data for a wide range of this compound derivatives is not consolidated in a single study, we can draw valuable insights from research on related benzonitrile compounds. The following sections will present a comparative analysis based on available data for different biological activities.
Cytotoxic Activity
Benzonitrile derivatives have been investigated for their potential as cytotoxic agents, with applications in anticancer research. The cytotoxic effects of various benzonitrile herbicides have been studied, providing a basis for understanding how substitutions on the benzonitrile ring impact cell viability.[2]
A standard method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells.
Materials:
-
Human cancer cell lines (e.g., HepG2, HEK293T)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship Insights (Hypothetical):
Based on general trends observed for other benzonitrile derivatives, we can hypothesize the following SAR for this compound derivatives' cytotoxicity:
-
Electron-withdrawing groups on the phenyl ring may enhance cytotoxic activity.
-
Lipophilicity of the substituents could play a role in membrane permeability and cellular uptake.
-
Stereochemistry of the 1-hydroxyethyl group may influence the interaction with biological targets.
The following table presents a hypothetical comparison of the cytotoxic activity of a series of this compound derivatives, which would be the goal of a dedicated research campaign.
| Derivative | Substitution on Phenyl Ring | Hypothetical IC50 (µM) on HepG2 cells |
| Parent Compound | H | >100 |
| Derivative A | 2-Fluoro | 75 |
| Derivative B | 3-Chloro | 50 |
| Derivative C | 4-Trifluoromethyl | 25 |
| Derivative D | 3,5-Dichloro | 15 |
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Benzonitrile derivatives have shown promise as antibacterial and antifungal agents. The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Kanamycin, Nystatin)
-
Resazurin solution (as a viability indicator)
Procedure:
-
Prepare a serial dilution of the this compound derivatives in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism only) and negative (broth only) controls, as well as a control with a standard antimicrobial agent.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, add a viability indicator like resazurin and incubate for a few more hours. A color change indicates microbial growth.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Structure-Activity Relationship Insights (Hypothetical):
For antimicrobial activity, the following SAR could be anticipated for this compound derivatives:
-
Halogen substitutions on the phenyl ring have been shown to enhance the antimicrobial activity of other heterocyclic compounds.
-
Cationic modifications to the hydroxyethyl group could increase interaction with negatively charged bacterial cell membranes.
-
The presence of heterocyclic rings attached to the core scaffold can modulate the antimicrobial spectrum.
Below is a hypothetical table comparing the antimicrobial activity of a series of derivatives.
| Derivative | Modification | Hypothetical MIC (µg/mL) vs. S. aureus | Hypothetical MIC (µg/mL) vs. E. coli |
| Parent Compound | None | >128 | >128 |
| Derivative E | Esterification of the hydroxyl group with a lipophilic acid | 64 | 128 |
| Derivative F | Replacement of the hydroxyl with an amino group | 32 | 64 |
| Derivative G | Introduction of a thiazole ring | 16 | 32 |
Enzyme Inhibition
The nitrile group is a key pharmacophore in many enzyme inhibitors.[4] Its ability to act as a hydrogen bond acceptor allows it to interact with active site residues of various enzymes, including proteases, kinases, and hydrolases. The this compound scaffold provides a framework for designing specific enzyme inhibitors.
Materials:
-
Purified enzyme
-
Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)
-
Assay buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Add the assay buffer, the inhibitor (this compound derivative) at various concentrations, and the enzyme to the wells of a 96-well plate.
-
Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the rate of product formation by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.
-
Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.).
Structure-Activity Relationship Insights (Hypothetical):
For enzyme inhibition, the SAR of this compound derivatives would be highly dependent on the specific enzyme target. However, some general principles can be considered:
-
Modifications that mimic the natural substrate or transition state of the enzyme are likely to result in more potent inhibitors.
-
Introducing groups that can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with the enzyme's active site will enhance binding affinity.
-
The stereochemistry of the chiral center at the hydroxyethyl group can be critical for achieving high potency and selectivity.
A hypothetical comparison of enzyme inhibitory activity is presented below.
| Derivative | Modification | Hypothetical IC50 (µM) against Target Enzyme X |
| Parent Compound | None | >200 |
| Derivative H | (R)-enantiomer | 150 |
| Derivative I | (S)-enantiomer | 50 |
| Derivative J | Etherification of the hydroxyl with a benzyl group | 25 |
| Derivative K | Replacement of the phenyl with a naphthyl ring | 10 |
Visualizing the Path to Bioactivity
To better understand the concepts discussed, the following diagrams illustrate key workflows and relationships.
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
Hypothetical Signaling Pathway Inhibition
Caption: A diagram illustrating the potential mechanism of action of a derivative as a kinase inhibitor.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of new bioactive molecules. This guide has provided a framework for the systematic evaluation of its derivatives, from synthesis to biological testing. While the presented biological data is illustrative, it underscores the importance of a rigorous, data-driven approach to SAR studies.
Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives. This would involve screening against a panel of cancer cell lines, a broad range of microbial pathogens, and a selection of relevant enzyme targets. Such studies will be instrumental in identifying lead compounds with potent and selective activity, paving the way for the development of novel therapeutics.
References
-
PrepChem. Synthesis of 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile. Available from: [Link]
-
Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., Nindhia, T. G. T., Demnerova, K., & Ruml, T. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed research international, 2015, 381264. Available from: [Link]
-
Rahman, M. A., Chowdhury, A. M. S., & Haque, E. (2003). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Pakistan Journal of Biological Sciences, 6(10), 910-912. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubChem. (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. Available from: [Link]
-
Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., ... & Ruml, T. (2015). Study of cytotoxic effects of benzonitrile pesticides. BioMed research international, 2015. Available from: [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2012). Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives: their synthesis and spectral elucidation. Medicinal Chemistry Research, 21(10), 3047-3056. Available from: [Link]
-
Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916. Available from: [Link]
Sources
- 1. Hydroxynitrile Lyases with α/β-Hydrolase Fold: Two Enzymes with Almost Identical 3D Structures but Opposite Enantioselectivities and Different Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-(1-Hydroxyethyl)benzonitrile and its Precursor, 4-Acetylbenzonitrile
In the landscape of pharmaceutical and materials science research, the precise characterization of chemical compounds is not merely a procedural step but the bedrock of reliable and reproducible science. Spectroscopic techniques serve as our primary tools for elucidating molecular structure, confirming reaction outcomes, and assessing purity. This guide provides an in-depth comparative analysis of 4-(1-Hydroxyethyl)benzonitrile and its direct precursor, 4-acetylbenzonitrile, using fundamental spectroscopic methods: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
The conversion of a ketone to a secondary alcohol is a foundational reaction in organic synthesis. Here, we examine the reduction of 4-acetylbenzonitrile, a common building block, to this compound.[1][2] This transformation provides a classic case study for observing distinct and predictable changes in spectroscopic data, allowing for unambiguous confirmation of the reaction's success. This guide is intended for researchers, scientists, and drug development professionals who rely on these techniques for daily validation of their synthetic work.
The Synthetic Pathway: From Ketone to Alcohol
The synthesis of this compound is most commonly achieved through the reduction of the ketone functionality in 4-acetylbenzonitrile. This is typically accomplished using a mild reducing agent, such as sodium borohydride (NaBH₄), which selectively reduces aldehydes and ketones.[3][4][5] The underlying mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[3][4][6] A subsequent protonation step, usually during an aqueous workup, yields the final secondary alcohol.[3][4]
Caption: Synthetic route from 4-acetylbenzonitrile to this compound via reduction.
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformation
FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a fingerprint of the molecule's functional groups.
The conversion of 4-acetylbenzonitrile to this compound is characterized by two profound changes in the FTIR spectrum:
-
Disappearance of the Ketone Carbonyl (C=O) Stretch: The precursor, 4-acetylbenzonitrile, exhibits a strong, sharp absorption band characteristic of a conjugated ketone carbonyl stretch, typically found in the region of 1680-1700 cm⁻¹. This peak is a definitive marker for the starting material.
-
Appearance of the Alcohol Hydroxyl (O-H) Stretch: Upon successful reduction, this carbonyl peak vanishes completely. In its place, a new, prominent absorption band appears in the product's spectrum. This is a broad, strong band in the 3200-3600 cm⁻¹ region, which is the hallmark of an alcohol's O-H stretching vibration. The broadness is due to hydrogen bonding between alcohol molecules.
-
Constant Presence of Nitrile (C≡N) and Aromatic (C=C) Stretches: Both molecules contain a benzonitrile moiety. Therefore, the characteristic sharp, medium-intensity peak for the nitrile C≡N stretch around 2220-2230 cm⁻¹ and the aromatic C=C stretching peaks around 1600 cm⁻¹ will be present in the spectra of both the precursor and the product.[7] These serve as useful internal reference points.
Table 1: Comparative FTIR Data
| Functional Group | 4-Acetylbenzonitrile (Precursor) [cm⁻¹] | This compound (Product) [cm⁻¹] | Key Observation |
| O-H Stretch (Alcohol) | Absent | ~3200-3600 (Broad, Strong) | Appearance of a broad peak confirms alcohol formation. |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | Unchanged. |
| C-H Stretch (Aliphatic) | ~2900-3000 | ~2900-3000 | Unchanged. |
| C≡N Stretch (Nitrile) | ~2229 | ~2229 | Unchanged, confirming the nitrile group is intact. |
| C=O Stretch (Ketone) | ~1685 (Strong, Sharp) | Absent | Disappearance confirms reduction of the ketone. |
| C=C Stretch (Aromatic) | ~1605 | ~1605 | Unchanged. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structural Changes
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Proton (¹H) NMR Comparison
In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of the signals reveal the electronic environment and connectivity of each unique proton in the molecule.
-
4-Acetylbenzonitrile (Precursor): The spectrum is relatively simple. It shows a sharp singlet around 2.66 ppm, integrating to three protons, which corresponds to the methyl group (–CH₃) of the acetyl moiety.[8] The aromatic protons appear in the downfield region (7.7-8.1 ppm) as two doublets, characteristic of a 1,4-disubstituted benzene ring.[8]
-
This compound (Product): The spectrum of the product is more complex and informative.
-
The sharp singlet of the acetyl group is gone.
-
A new doublet appears around 1.5 ppm, integrating to three protons. This is the methyl group (–CH₃) adjacent to the newly formed chiral center. It is split into a doublet by the neighboring methine proton.
-
A new quartet appears around 4.9-5.0 ppm, integrating to one proton. This is the methine proton (–CH(OH)–). It is split into a quartet by the three protons of the adjacent methyl group.
-
A broad singlet, which can be exchangeable with D₂O, appears at a variable chemical shift (typically 2.0-4.0 ppm). This signal corresponds to the hydroxyl proton (–OH).
-
The aromatic protons remain in the downfield region (~7.4-7.6 ppm), often showing a slightly different pattern due to the change in the electronic nature of the substituent.
-
Table 2: Comparative ¹H NMR Data (in CDCl₃)
| Proton Environment | 4-Acetylbenzonitrile (Precursor) | This compound (Product) | Key Observation |
| -CH₃ | ~2.66 ppm (singlet, 3H) | ~1.5 ppm (doublet, 3H) | Change from singlet to doublet; upfield shift. |
| -CH(OH)- | Absent | ~4.95 ppm (quartet, 1H) | Appearance of a quartet confirms the new methine group. |
| -OH | Absent | Variable (broad singlet, 1H) | Appearance confirms the hydroxyl group. |
| Aromatic -CH | ~7.7-8.1 ppm (two doublets, 4H) | ~7.4-7.6 ppm (multiplet, 4H) | Slight shift and potential change in pattern. |
Carbon-¹³ (¹³C) NMR Comparison
¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment.
-
4-Acetylbenzonitrile (Precursor): The most downfield signal is the carbonyl carbon (C=O) of the ketone, appearing around 197 ppm. The nitrile carbon (C≡N) appears around 118 ppm, and the methyl carbon is observed upfield at approximately 27 ppm. The aromatic carbons resonate in the 128-138 ppm range.
-
This compound (Product): The key change is the disappearance of the ketone signal and the appearance of a new signal for the carbon bearing the hydroxyl group (the carbinol carbon, –CH(OH)–). This carbinol carbon resonates much further upfield, typically around 70 ppm. The methyl carbon also shifts slightly to around 25 ppm.
Table 3: Comparative ¹³C NMR Data (in CDCl₃)
| Carbon Environment | 4-Acetylbenzonitrile (Precursor) | This compound (Product) | Key Observation |
| C=O (Ketone) | ~197 ppm | Absent | Disappearance confirms reduction. |
| -CH(OH)- | Absent | ~70 ppm | Appearance of the carbinol carbon signal. |
| Aromatic Carbons | ~128-138 ppm | ~126-147 ppm | Shifts due to change in substituent. |
| C≡N (Nitrile) | ~118 ppm | ~119 ppm | Largely unchanged. |
| -CH₃ | ~27 ppm | ~25 ppm | Slight upfield shift. |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
-
4-Acetylbenzonitrile (Precursor): The molecular formula is C₉H₇NO, with a molecular weight of 145.16 g/mol .[9] The electron ionization (EI) mass spectrum will show a molecular ion peak [M]⁺ at m/z = 145. A prominent fragment is often observed at m/z = 130, corresponding to the loss of the methyl group ([M-CH₃]⁺).[9]
-
This compound (Product): The molecular formula is C₉H₉NO, with a molecular weight of 147.17 g/mol .[10] The molecular ion peak [M]⁺ will be observed at m/z = 147. This two-mass-unit increase from the precursor is definitive evidence of the addition of two hydrogen atoms. The fragmentation pattern will also differ significantly, with a characteristic peak at m/z = 132, corresponding to the loss of the methyl group ([M-CH₃]⁺).[10]
Table 4: Comparative Mass Spectrometry Data
| Parameter | 4-Acetylbenzonitrile (Precursor) | This compound (Product) | Key Observation |
| Molecular Formula | C₉H₇NO | C₉H₉NO | Addition of H₂. |
| Molecular Weight | 145.16 g/mol | 147.17 g/mol | Increase of 2.01 g/mol . |
| [M]⁺ Peak | m/z = 145 | m/z = 147 | Shift confirms the reduction. |
| Key Fragment | m/z = 130 ([M-CH₃]⁺) | m/z = 132 ([M-CH₃]⁺) | Fragment also shifts by 2 mass units. |
Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols outline the synthesis and subsequent spectroscopic analysis.
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the reduction of 4-acetylbenzonitrile.[11]
-
Dissolution: Dissolve 4-acetylbenzonitrile (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in an ice bath (0-5 °C).
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding dilute acid (e.g., 1M HCl) or water until the effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: General Spectroscopic Analysis Workflow
Caption: Generalized workflow for the spectroscopic characterization of synthesized compounds.
-
FTIR Spectroscopy:
-
Prepare the sample as either a KBr pellet (for solids) or a thin film on a salt plate (for oils/low-melting solids).
-
Acquire a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
Process the data to identify the positions (cm⁻¹) and relative intensities of the absorption bands.
-
-
NMR Spectroscopy: [12]
-
Dissolve a small amount of the purified sample (~5-10 mg) in a deuterated solvent (~0.6 mL), such as CDCl₃, containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Reference the chemical shifts to TMS at 0.00 ppm.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable method (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or direct infusion for Electrospray Ionization (ESI)).
-
Acquire the mass spectrum, ensuring the detection range covers the expected molecular weights.
-
Analyze the spectrum to identify the molecular ion peak and major fragment ions.
-
Conclusion
The spectroscopic comparison of 4-acetylbenzonitrile and its reduction product, this compound, provides a clear and instructive example of how fundamental analytical techniques are used to verify a chemical transformation. Each method offers a unique and complementary piece of evidence: FTIR confirms the change in functional groups, NMR elucidates the precise structural rearrangement of the molecule's backbone, and Mass Spectrometry validates the change in molecular weight. By systematically applying these techniques and understanding the causal relationships between structural changes and spectral outputs, researchers can proceed with confidence in the identity and purity of their synthesized materials.
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Chemguide. Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Link]
-
OpenOChem Learn. Reduction of Aldehydes and Ketones. [Link]
-
PrepChem.com. Synthesis of 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 4'-Cyanoacetophenone. [Link]
-
NIST WebBook. Benzonitrile, 4-acetyl-. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
NIST WebBook. Benzonitrile, 4-acetyl-. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubChem. (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. [Link]
-
PubChemLite. 4-fluoro-3-(1-hydroxyethyl)benzonitrile (C9H8FNO). [Link]
-
NIST WebBook. Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-. [Link]
-
AOBChem USA. This compound. [Link]
-
PubChem. 3-Acetylbenzonitrile. [Link]
-
ResearchGate. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. [Link]
-
BMRB. bmse000284 Benzonitrile. [Link]
-
MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]
- Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
PubChem. 4-Methoxybenzonitrile. [Link]
Sources
- 1. 4-Acetylbenzonitrile | 1443-80-7 | Benchchem [benchchem.com]
- 2. 4-Acetylbenzonitrile | 1443-80-7 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. 4-Acetylbenzonitrile(1443-80-7) 1H NMR [m.chemicalbook.com]
- 9. Benzonitrile, 4-acetyl- [webbook.nist.gov]
- 10. This compound | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. rsc.org [rsc.org]
A Comparative Guide to the Purity Analysis of 4-(1-Hydroxyethyl)benzonitrile
Introduction: The Analytical Imperative for a Key Chiral Intermediate
4-(1-Hydroxyethyl)benzonitrile is an aromatic organic compound characterized by a benzonitrile core substituted with a 1-hydroxyethyl group.[1] With a molecular formula of C₉H₉NO and a molecular weight of 147.17 g/mol , this molecule serves as a valuable building block in the synthesis of more complex chemical entities, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its structure features a chiral center at the carbon bearing the hydroxyl group, meaning it exists as two non-superimposable mirror images, or enantiomers ((R) and (S)). This chirality is of paramount importance in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
Consequently, the rigorous and accurate determination of purity—both chemical and enantiomeric—is not merely a quality control checkpoint but a fundamental requirement for ensuring the safety, efficacy, and regulatory compliance of any downstream product. This guide provides an in-depth comparison of the principal analytical techniques employed for the comprehensive purity assessment of this compound, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[3][4] It operates by separating components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[5] For a molecule like this compound, HPLC can be adapted for both achiral (chemical purity) and chiral (enantiomeric purity) analysis.
Achiral Purity by Reversed-Phase HPLC (RP-HPLC)
Expertise & Experience: The primary goal of an achiral purity method is to separate the main compound from all potential process-related impurities and degradation products. Reversed-phase chromatography, which separates molecules based on their hydrophobicity, is the logical first choice for this moderately polar molecule. A C18 (octadecylsilyl) stationary phase provides a non-polar surface that effectively retains the analyte and its likely impurities, which can then be eluted by a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. The method's development is guided by the principles of specificity and robustness outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for purpose.[6][7]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Elution: 30% B to 80% B over 20 minutes, hold at 80% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (selected based on the UV absorbance of the benzonitrile chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chemical purity.
Sources
A Senior Application Scientist's Guide to the Cross-Validation of 4-(1-Hydroxyethyl)benzonitrile Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis and validation of key intermediates are paramount to the integrity of the discovery pipeline. 4-(1-Hydroxyethyl)benzonitrile is a valuable building block in the synthesis of various pharmaceutical compounds, making the reliability of its production a critical concern. This guide provides an in-depth technical comparison of common and advanced methodologies for its synthesis, with a focus on cross-validating experimental outcomes through robust analytical techniques.
Introduction to this compound: A Versatile Intermediate
This compound, a derivative of benzonitrile, possesses a chiral center, rendering it a strategic precursor for the asymmetric synthesis of complex molecules. Its synthesis typically involves the reduction of the prochiral ketone, 4-acetylbenzonitrile. The choice of reduction methodology not only influences the yield and purity of the final product but also dictates the stereochemical outcome, a crucial factor in the biological activity of downstream compounds. This guide will explore and compare the experimental results of different synthetic approaches, providing the necessary data and protocols for informed decision-making in your research.
Comparative Analysis of Synthetic Methodologies
The primary route to this compound is the reduction of 4-acetylbenzonitrile. We will compare three distinct and widely applicable methods:
-
Sodium Borohydride Reduction: A common, cost-effective, and chemoselective method for the reduction of ketones.
-
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction: An enantioselective method that allows for the synthesis of a specific enantiomer of the target alcohol.
-
Biocatalytic Reduction: A "green chemistry" approach utilizing enzymes for high stereoselectivity under mild reaction conditions.
The following table summarizes the expected outcomes of these methodologies, providing a high-level comparison of their performance.
| Methodology | Reagent/Catalyst | Expected Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | High | Racemic | Cost-effective, simple procedure, high chemoselectivity for ketones over other functional groups.[1] | Produces a racemic mixture, requiring further resolution if a single enantiomer is needed. |
| CBS Asymmetric Reduction | Chiral Oxazaborolidine Catalyst, Borane source (e.g., BH₃·THF) | Good to High | High (typically >95% ee) | Provides access to a specific enantiomer with high purity.[2] | Higher cost of catalyst and reagents, requires anhydrous conditions.[3] |
| Biocatalytic Reduction | Ketoreductase (e.g., from Candida parapsilosis) | Variable | Excellent (>99% ee) | Environmentally friendly, highly selective, operates under mild conditions.[4][5] | May require specific enzyme screening and optimization of reaction conditions. |
Experimental Workflows and Protocols
To ensure reproducibility and facilitate a direct comparison, detailed experimental protocols for each methodology are provided below. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
Workflow for Synthesis and Analysis
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Protocol 1: Sodium Borohydride Reduction of 4-Acetylbenzonitrile
This protocol describes a standard, reliable method for producing a racemic mixture of this compound. Sodium borohydride is a mild and selective reducing agent, making it ideal for the reduction of ketones in the presence of other functional groups like nitriles.[1]
Materials:
-
4-Acetylbenzonitrile
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-acetylbenzonitrile (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.
Expected Results: This procedure typically yields the racemic product in high yield (>90%).
Protocol 2: CBS Asymmetric Reduction of 4-Acetylbenzonitrile
This protocol utilizes a chiral oxazaborolidine catalyst (CBS catalyst) to achieve the enantioselective reduction of the ketone, yielding a specific enantiomer of the alcohol.[2][3] The choice of the (R)- or (S)-catalyst determines which enantiomer is produced.
Materials:
-
4-Acetylbenzonitrile
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (10 mol%)
-
Borane-tetrahydrofuran complex (BH₃·THF) (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Catalyst Activation: In a flame-dried, three-necked flask under an argon atmosphere, add the CBS catalyst and anhydrous THF. Cool the solution to -20 °C.
-
Borane Addition: Slowly add the borane-THF complex to the catalyst solution and stir for 15 minutes. This step forms the active catalyst-borane complex.
-
Substrate Addition: Add a solution of 4-acetylbenzonitrile in anhydrous THF dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, quench by the slow, dropwise addition of methanol at 0 °C.
-
Workup: Add 1 M HCl and stir for 30 minutes. Separate the layers and extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography.
Expected Results: This method should provide the desired enantiomer of this compound with high enantiomeric excess (ee), typically >95%.
Protocol 3: Biocatalytic Reduction of 4-Acetylbenzonitrile
This protocol employs a ketoreductase enzyme, often from a microorganism like Candida parapsilosis, to perform the asymmetric reduction.[4][5] This method is highly selective and environmentally friendly.
Materials:
-
4-Acetylbenzonitrile
-
Whole cells of Candida parapsilosis or isolated ketoreductase
-
Phosphate buffer (pH 7.0)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Ethyl acetate
Procedure:
-
Biocatalyst Preparation: Prepare a suspension of the whole cells or a solution of the isolated enzyme in the phosphate buffer.
-
Reaction Mixture: In a flask, combine the biocatalyst suspension/solution, 4-acetylbenzonitrile, and glucose.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Reaction Monitoring: Monitor the conversion of the substrate and the formation of the product by GC or HPLC.
-
Extraction: Once the reaction has reached completion, extract the product with ethyl acetate.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purification: Purify the product by column chromatography.
Expected Results: This biocatalytic approach is expected to yield the chiral alcohol with excellent enantiomeric excess (>99% ee).
Cross-Validation of Experimental Results: A Multi-faceted Analytical Approach
The integrity of any synthetic procedure is confirmed through rigorous analytical characterization of the product. The following techniques are essential for the cross-validation of the experimental results for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. Both ¹H and ¹³C NMR should be performed to confirm the identity and purity of the synthesized compound.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.64 (d, J = 8.3 Hz, 2H): Aromatic protons ortho to the nitrile group.
-
δ 7.48 (d, J = 8.3 Hz, 2H): Aromatic protons meta to the nitrile group.
-
δ 4.95 (q, J = 6.5 Hz, 1H): Methine proton of the hydroxyethyl group.
-
δ 2.10 (s, 1H): Hydroxyl proton (this signal may be broad and its chemical shift can vary).
-
δ 1.50 (d, J = 6.5 Hz, 3H): Methyl protons of the hydroxyethyl group.
¹³C NMR (100 MHz, CDCl₃):
-
δ 150.1: Quaternary aromatic carbon attached to the hydroxyethyl group.
-
δ 126.5: Aromatic CH carbons.
-
δ 125.9: Aromatic CH carbons.
-
δ 118.9: Nitrile carbon.
-
δ 111.4: Quaternary aromatic carbon attached to the nitrile group.
-
δ 70.0: Methine carbon of the hydroxyethyl group.
-
δ 25.5: Methyl carbon of the hydroxyethyl group.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected GC-MS Data:
-
Molecular Ion (M⁺): m/z = 147
-
Major Fragments: m/z = 132 (M⁺ - CH₃), 104 (M⁺ - CH₃ - CO)
Chiral Chromatography
For the enantioselective syntheses (CBS and biocatalytic reductions), the enantiomeric excess (ee) of the product must be determined. This is typically achieved using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Illustrative Chiral GC Separation:
Caption: Idealized chiral GC chromatogram showing the separation of the (R) and (S) enantiomers of this compound.
Conclusion and Recommendations
The synthesis of this compound from 4-acetylbenzonitrile can be effectively achieved through various methods, each with its own set of advantages and disadvantages.
-
For applications where a racemic mixture is acceptable, sodium borohydride reduction offers a simple, high-yielding, and cost-effective solution.
-
When a specific enantiomer is required for downstream applications, both CBS asymmetric reduction and biocatalytic reduction are excellent choices, consistently delivering high enantiomeric excess.
-
Biocatalysis represents a more environmentally friendly and often more selective approach, although it may require initial investment in enzyme screening and process optimization.
The cross-validation of experimental results through a combination of NMR, MS, and chiral chromatography is not merely a suggestion but a necessity for ensuring the quality and reproducibility of the synthesis. By carefully selecting the appropriate synthetic methodology and rigorously validating the product, researchers can proceed with confidence in their downstream applications.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
National Center for Biotechnology Information. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. PMC. [Link]
-
ACS Publications. SPECIAL FEATURE SECTION: HYDRIDE REDUCTIONS. Organic Process Research & Development. [Link]
-
PubChem. This compound. [Link]
-
National Center for Biotechnology Information. Candida parapsilosis: A versatile biocatalyst for organic oxidation-reduction reactions. [Link]
-
ResearchGate. Stoichiometric reductions of benzonitrile (4 a). (yields determined by ¹H NMR with hexamethylbenzene as internal standard). [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Taylor & Francis Online. Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. [Link]
-
AWS. Candida parapsilosis: A ersatile biocatalyst for organic oxidation-reduction reactions. [Link]
-
Wikipedia. Enantioselective synthesis. [Link]
-
ACS Publications. SPECIAL FEATURE SECTION: HYDRIDE REDUCTIONS. [Link]
-
ACS Publications. Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]
-
ResearchGate. Biocatalytic deracemization: An efficient one-pot synthesis of (R)-α-methyl-4-pyridinemethanol using whole cells of Candida parapsilosis. [Link]
-
National Center for Biotechnology Information. Catalyzed Enantioselective Organic Synthesis. PMC. [Link]
-
Labinsights. Chiral Oxazaborolidines for Asymmetric Synthesis. [Link]
-
ResearchGate. Reduction Reactions. [Link]
-
MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]
-
ACS Publications. Modern Enantioselective Catalysis in Organic Chemistry. [Link]
-
Chiralpedia. Understanding the Fundamentals of Asymmetric Synthesis. [Link]
-
ResearchGate. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. [Link]
-
ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. [Link]
-
National Center for Biotechnology Information. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. [Link]
-
SciSpace. CBS Oxazaborolidines - Versatile Catalysts for Asymmetric Synthesis. [Link]
-
National Center for Biotechnology Information. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. [Link]
-
Khan Academy. Formation of alcohols using hydride reducing agents. [Link]
-
ResearchGate. Passive inactivation of Candida parapsilosis in model indoor bioaerosol study using the visible photocatalytic activity of synthesized nanocomposite. [Link]
-
Mol-Instincts. Benzonitrile. [Link]
-
MDPI. REVIEW ARTICLE Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. [Link]
-
Beilstein Journals. BJOC - Search Results. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candida parapsilosis: A versatile biocatalyst for organic oxidation-reduction reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Senior Application Scientist's Guide to Benchmarking Catalysts for the Synthesis of 4-(1-Hydroxyethyl)benzonitrile
Introduction: The Strategic Importance of Chiral 4-(1-Hydroxyethyl)benzonitrile
In the landscape of pharmaceutical synthesis, the efficient and stereoselective production of chiral intermediates is paramount. This compound, a molecule featuring a nitrile group and a chiral secondary alcohol on a benzene ring, is a highly valuable building block.[1] Its distinct enantiomers, (R) and (S), serve as key precursors for a range of biologically active compounds, where stereochemistry is critical to therapeutic efficacy and safety. The synthesis of this molecule is effectively an asymmetric reduction of the prochiral ketone, 4-acetylbenzonitrile.
This guide provides an in-depth, objective comparison of the primary catalytic technologies employed for this transformation: transition metal-catalyzed asymmetric (transfer) hydrogenation and biocatalytic reduction using ketoreductases (KREDs). We will dissect the performance of leading catalysts from each class, supported by experimental data, and provide detailed protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.
Comparative Performance Analysis: Chemocatalysis vs. Biocatalysis
The choice between a chemical catalyst and an enzyme is a critical decision point in process development, balancing factors like speed, selectivity, cost, and environmental impact. The following table summarizes key performance indicators for representative catalysts in the asymmetric reduction of aryl ketones, a reaction class to which the synthesis of this compound belongs.
| Parameter | Chemocatalysis (Noyori-type Ru Catalyst) | Biocatalysis (Ketoreductase - KRED) |
| Catalyst | Ru(II) complex with chiral diamine ligand (e.g., TsDPEN)[2][3][4] | Engineered Ketoreductase (KRED) |
| Substrate | 4-Acetylbenzonitrile | 4-Acetylbenzonitrile |
| Product | (R)- or (S)-4-(1-Hydroxyethyl)benzonitrile | (R)- or (S)-4-(1-Hydroxyethyl)benzonitrile |
| Yield (%) | Typically >95%, often quantitative[2] | Typically >95%[5] |
| Enantiomeric Excess (ee %) | 80 - >99% (highly ligand-dependent)[6] | >99% is common with engineered enzymes[7] |
| Reaction Time | 20 minutes to 48 hours[4][6] | 6 to 24 hours[6] |
| Catalyst Loading (mol%) | 0.001 - 1 mol% (S/C ratio up to 100,000)[4][8] | N/A (typically whole cells or purified enzyme w/w) |
| Turnover Number (TON) | Can be exceptionally high, up to 2,400,000[6] | N/A (often measured in space-time yield) |
| Reaction Conditions | Organic solvent, often requires H₂ pressure or a hydrogen donor (e.g., formic acid/triethylamine), may require base or acid.[2][4][6] | Aqueous buffer, ambient temperature & pressure.[5] |
| Cofactor Requirement | No | Yes (NAD(P)H), requires a regeneration system (e.g., glucose/GDH or isopropanol).[9] |
Deep Dive into Catalyst Classes
Chemocatalysis: Precision Engineering with Transition Metals
Transition metal catalysts, particularly those based on Ruthenium, Rhodium, and Iridium, are the workhorses of asymmetric hydrogenation and transfer hydrogenation.[3][10][11] Their success is rooted in the design of chiral ligands that create a precisely defined steric and electronic environment around the metal center, dictating the facial selectivity of hydride delivery to the ketone.
Mechanism of Action: The Noyori Metal-Ligand Bifunctional Catalysis The widely accepted mechanism for catalysts like Ru-TsDPEN involves a concerted, outer-sphere process.[4] In asymmetric transfer hydrogenation (ATH), a hydride is transferred from a donor (e.g., formic acid or isopropanol) to the metal, forming a metal-hydride species. The N-H group on the chiral diamine ligand and the metal-hydride then act synergistically. The N-H protonates the ketone's carbonyl oxygen, increasing its electrophilicity, while the hydride is delivered to the carbonyl carbon in a highly organized, six-membered transition state. This elegant bifunctional mechanism is the source of their high efficiency and enantioselectivity.
Leading Catalyst Systems:
-
Ruthenium-based Catalysts : Pioneered by Noyori, complexes of Ru(II) with chiral N-tosylated diamines (like TsDPEN) or amino alcohols are exceptionally powerful for the ATH of aromatic ketones.[2][3][4] They offer extremely high turnover numbers and operate efficiently in formic acid/triethylamine mixtures or isopropanol.[4]
-
Rhodium-based Catalysts : Chiral Rhodium complexes are also highly effective, particularly for the asymmetric hydrogenation of various functional groups.[12][13] While sometimes requiring higher pressures of H₂, they are a vital tool in the synthetic chemist's arsenal.
-
Iridium-based Catalysts : Iridium complexes modified with chiral tridentate ligands have emerged as a unique class of catalysts due to their extremely high activity and stability.[11][14] They can catalyze hydrogenations under base-free conditions and show excellent enantioselectivity for a range of ketones.[15]
Biocatalysis: Harnessing Nature's Selectivity with Ketoreductases (KREDs)
Biocatalysis offers a "green" and often superior alternative to chemocatalysis, prized for its operational simplicity and unparalleled selectivity.[5] Ketoreductases (KREDs), a class of oxidoreductase enzymes, catalyze the reduction of ketones to alcohols with exquisite stereocontrol.
Mechanism of Action: Cofactor-Mediated Hydride Transfer KREDs utilize a nicotinamide cofactor, typically NADPH or NADH, as the source of the hydride.[9] The enzyme's active site binds both the ketone substrate and the cofactor in a specific orientation. This precise positioning, dictated by the protein's chiral scaffold, ensures that the hydride from the cofactor is delivered to only one face of the prochiral ketone, resulting in the formation of a single alcohol enantiomer. A key practical consideration is cofactor regeneration; since the cofactor is expensive, it is used in catalytic amounts and continuously regenerated in situ. A common method is a coupled system using a cheap sacrificial alcohol like isopropanol and the KRED itself, or a separate enzyme system like glucose dehydrogenase (GDH) with glucose.
Advantages and Considerations:
-
Exceptional Selectivity : Engineered KREDs routinely provide >99.5% ee and can distinguish between sterically similar substrates.[16]
-
Mild Conditions : Reactions are run in aqueous media at or near room temperature and atmospheric pressure, reducing energy consumption and improving safety.[5]
-
Environmental Profile : The use of water as a solvent and biodegradable catalysts makes this a highly sustainable technology.
-
Enzyme Screening : The primary experimental effort lies in screening a library of KREDs to find one with optimal activity and selectivity for the target substrate, 4-acetylbenzonitrile.
Experimental Protocols and Workflows
Reproducibility is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for conducting the asymmetric reduction of 4-acetylbenzonitrile using representative catalysts.
General Experimental Workflow for Catalyst Screening
The process of identifying the optimal catalyst requires a systematic approach, as outlined in the workflow below.
Sources
- 1. This compound | 52067-35-3 | Benchchem [benchchem.com]
- 2. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Rhodium-catalyzed asymmetric transfer hydrogenation of 4-quinolone derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. acs.figshare.com [acs.figshare.com]
A Comparative Guide to the Reactivity of 4-(1-Hydroxyethyl)benzonitrile: A Versatile Chiral Building Block
Introduction: The Strategic Value of 4-(1-Hydroxyethyl)benzonitrile
This compound is a bifunctional aromatic compound that has emerged as a strategically important intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its structure, featuring a benzene ring substituted with a nitrile group and a 1-hydroxyethyl group at the para-position, presents two distinct and highly valuable reactive centers.[1] Furthermore, the secondary alcohol creates a chiral center, allowing for the synthesis of enantiomerically pure compounds where stereochemistry is critical for biological activity.[1]
This guide provides a comparative analysis of the reactivity of this compound. We will explore the chemical behavior of its primary functional groups—the secondary alcohol and the nitrile—under various reaction conditions. By examining the chemoselectivity and comparing the efficacy of different synthetic methodologies, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to effectively utilize this versatile building block. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols for key transformations.
Logical Overview of Synthetic Pathways
The dual functionality of this compound allows for a variety of synthetic transformations. The following diagram illustrates the principal reaction pathways originating from this molecule, which will be discussed in detail throughout this guide.
Caption: Simplified mechanism of Fischer Esterification.
Comparative Reactivity of the Nitrile Group
The cyano group is a versatile functional handle, primarily undergoing reduction to an amine or hydrolysis to a carboxylic acid. These transformations are often more forcing than those involving the hydroxyl group, presenting challenges in chemoselectivity.
Reduction to 4-(1-Hydroxyethyl)benzylamine
The reduction of the nitrile to a primary amine is a high-value transformation, creating a new chiral amine while preserving the original alcohol stereocenter.
Causality of Experimental Choice:
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful, non-selective reducing agent. It will readily reduce both the nitrile and any ketone if the alcohol has been oxidized. It requires strictly anhydrous conditions and a careful workup procedure.
-
Catalytic Hydrogenation (H₂, Pd/C): A widely used industrial method. It offers a cleaner reaction profile than metal hydrides. However, it requires specialized high-pressure equipment. The choice of solvent can significantly impact conversion rates and catalyst lifetime, with protic solvents like ethanol often enhancing activity. [2][3]The catalyst's activity and selectivity can be tuned, but over-reduction leading to hydrogenolysis of the benzylic C-N or C-O bonds is a potential side reaction.
-
Sodium Borohydride (NaBH₄) with Catalyst: NaBH₄ alone is typically not strong enough to reduce a nitrile. However, in the presence of a catalyst like CoCl₂, its reactivity is enhanced, providing a milder alternative to LiAlH₄.
Table 2: Comparison of Nitrile Reduction Methods
| Method | Reducing Agent | Typical Conditions | Yield (%) | Key Advantages | Potential Issues |
| Metal Hydride | LiAlH₄ | Anhydrous THF, 0 °C to Reflux | ~80-90% | High reactivity | Non-selective, hazardous |
| Catalytic Hydrogenation | H₂ (50 psi), 5% Pd/C | Ethanol, Room Temp, 12-24 h | >90% | Clean, scalable | Requires pressure reactor, potential hydrogenolysis [4] |
| Catalyzed Borohydride | NaBH₄, CoCl₂ | Methanol, 0 °C to RT, 4-8 h | ~75-85% | Milder than LiAlH₄ | Catalyst required |
Hydrolysis to 4-(1-Hydroxyethyl)benzoic Acid
Hydrolysis converts the nitrile into a carboxylic acid, another valuable functional group. This can be achieved under either acidic or basic conditions, with the choice often depending on the stability of the rest of the molecule.
-
Acid-Catalyzed Hydrolysis: Typically requires harsh conditions (e.g., concentrated H₂SO₄, high temperatures), which can risk dehydration of the secondary alcohol to form 4-vinylbenzonitrile as a byproduct.
-
Base-Catalyzed Hydrolysis: Often proceeds under slightly milder conditions (e.g., NaOH in aqueous ethanol, reflux). This method avoids the risk of acid-catalyzed dehydration and is generally preferred for this substrate. The reaction initially forms the carboxylate salt, which must be neutralized in a separate acidic workup step to yield the final carboxylic acid.
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, we provide a detailed, self-validating protocol for a key transformation.
Protocol: Swern Oxidation of this compound
This protocol describes the high-yield, low-temperature oxidation of the title compound to 4-acetylbenzonitrile.
Caption: Experimental workflow for Swern oxidation.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (CH₂Cl₂). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator: Slowly add oxalyl chloride (1.1 eq.) to the stirred solvent. After 5 minutes, add anhydrous dimethyl sulfoxide (DMSO, 2.2 eq.) dropwise via syringe. Stir the resulting solution for 15 minutes at -78 °C.
-
Oxidation: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quench: Add triethylamine (Et₃N, 5.0 eq.) to the flask, which will cause the formation of a white precipitate.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add water and transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4-acetylbenzonitrile.
Conclusion
This compound is a highly adaptable synthetic intermediate whose reactivity can be precisely controlled through the judicious selection of reagents and reaction conditions. The secondary alcohol is susceptible to mild oxidation and esterification, while the nitrile group requires more robust conditions for reduction or hydrolysis. This differential reactivity allows for a chemoselective approach, enabling chemists to target one functional group while preserving the other. By understanding the comparative nuances of these transformations, as detailed in this guide, researchers can unlock the full potential of this valuable chiral building block for applications in medicinal chemistry and materials science.
References
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(1-Hydroxyethyl)benzonitrile
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(1-Hydroxyethyl)benzonitrile, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, empowering you to manage this chemical waste stream with confidence and precision.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. This compound, while a valuable intermediate in pharmaceutical synthesis, possesses a specific risk profile that dictates our handling and disposal strategy.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
This toxicological profile firmly categorizes this compound as a hazardous waste. As such, it is imperative that this compound is never disposed of down the drain or in regular trash receptacles.[2][3][4][5] Such actions can lead to the contamination of waterways and pose a significant threat to public health and ecosystems. Our disposal plan is therefore designed to contain these hazards and direct the waste to a licensed and approved treatment, storage, and disposal facility (TSDF).[3][6]
Data Summary: Key Safety and Disposal Parameters
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | PubChem[1] |
| Disposal Classification | Hazardous Waste | EPA Regulations[6][7] |
| Prohibited Disposal Routes | Drain Disposal, General Trash | Multiple SDS and Disposal Guidelines[2][3][4][5] |
| Recommended PPE | Chemical Splash Goggles, Face Shield, Chemical-Resistant Gloves (Nitrile or Neoprene), Lab Coat | General Laboratory Safety Standards |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | General Guidance for Nitriles and Alcohols[8][9] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the collection, storage, and disposal of this compound waste. Adherence to these steps is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste containing this compound, don the following appropriate PPE:
-
Eye and Face Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A properly fastened lab coat is required to protect against skin contact.
Step 2: Waste Collection - Containment is Key
-
Select a Compatible Container:
-
Use a designated hazardous waste container that is compatible with this compound. Glass or polyethylene containers are generally suitable.
-
Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.
-
-
Label the Container:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound Waste." If it is a mixture, list all components and their approximate percentages.
-
Include the date when the first waste was added to the container.
-
-
Segregate the Waste:
Step 3: Temporary Storage - Safe and Secure Accumulation
-
Designated Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA that is at or near the point of generation.
-
The SAA should be a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
-
-
Keep Containers Closed:
-
The waste container must be kept securely closed at all times, except when adding waste.
-
-
Monitor Accumulation:
-
Be mindful of the volume of waste accumulating. Do not overfill containers; a good practice is to fill to no more than 90% capacity to allow for expansion.
-
Step 4: Arranging for Disposal - The Final Step
-
Contact Your Institution's Environmental Health and Safety (EHS) Office:
-
Your EHS department is the primary resource for hazardous waste disposal. They will provide you with specific instructions and arrange for a pickup by a licensed hazardous waste disposal contractor.[5]
-
-
Complete Necessary Paperwork:
-
Accurately fill out any required waste disposal forms or manifests as instructed by your EHS office. This documentation is crucial for tracking the waste from your laboratory to its final disposal destination.[6]
-
-
Prepare for Pickup:
-
Ensure the waste container is properly labeled, sealed, and ready for transport at the scheduled pickup time.
-
Logical Flow for Disposal Decision Making
Caption: Decision workflow for the proper disposal of this compound.
Emergency Procedures: Preparedness for the Unexpected
In the event of a spill or exposure involving this compound, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
By adhering to these detailed procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice. The proper management of chemical waste is a collective responsibility that safeguards our research environment and the world beyond the laboratory.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Pearson. (n.d.). The reaction of a nitrile with an alcohol in the presence of a strong acid. Retrieved from [Link]
-
Angene Chemical. (2026, January 4). Safety Data Sheet. Retrieved from [Link]
-
Risk Management and Safety, University of Georgia. (n.d.). Incompatible Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
University of California, Riverside, Environmental Health & Safety. (n.d.). Substance Incompatibility. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
The Ohio State University, Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]
Sources
- 1. This compound | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. salisbury.edu [salisbury.edu]
Navigating the Safe Handling of 4-(1-Hydroxyethyl)benzonitrile: A Guide for Laboratory Professionals
For researchers and chemists in the fast-paced world of drug development, 4-(1-Hydroxyethyl)benzonitrile is a valuable intermediate. However, its potential hazards demand a meticulous approach to handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for integrating this chemical into your laboratory workflows with the highest degree of safety and efficiency.
Hazard Profile: Understanding the Risks
This compound is classified as a hazardous substance. According to its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification, it presents the following primary hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
The nitrile group (-C≡N) is a key feature of this molecule's reactivity and toxicity. Compounds containing this functional group can be toxic, and it is crucial to prevent exposure through all potential routes: dermal, oral, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement; it is a critical risk mitigation strategy. The following PPE is mandatory when handling this compound.
Core PPE Requirements:
-
Hand Protection: Nitrile gloves are the recommended choice.[4][5] Nitrile, a synthetic rubber, offers excellent resistance to a wide range of chemicals, including many organic solvents and acidic compounds.[4][6][7] Unlike latex, nitrile gloves also eliminate the risk of latex allergies.[4][5] For prolonged work or when handling larger quantities, consider double-gloving.[5] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contaminated.[5][8]
-
Eye and Face Protection: Chemical splash goggles are essential to protect against accidental splashes.[9] When there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[3][10]
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[1][11] For tasks with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advisable. Ensure that lab coats are buttoned and sleeves are not rolled up.
The following table summarizes the recommended PPE for different laboratory scenarios involving this compound:
| Scenario | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing and preparing solutions in a fume hood | Single pair of nitrile gloves | Chemical splash goggles | Standard lab coat |
| Performing reactions and workups | Double pair of nitrile gloves | Chemical splash goggles and face shield | Chemically resistant apron over a standard lab coat |
| Handling spills | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and face shield | Chemically resistant apron over a standard lab coat |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured operational plan minimizes the risk of exposure and ensures a smooth workflow. The following diagram and steps outline a comprehensive procedure for handling this compound from receipt to disposal.
Caption: A workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and any lab-specific Standard Operating Procedures (SOPs) before beginning work.[12]
-
Ensure that a chemical fume hood is available and functioning correctly. All manipulations of solid this compound and its concentrated solutions should be performed in a fume hood to minimize inhalation exposure.[1][11]
-
Don the appropriate PPE as outlined in the table above.[9][13]
-
-
Handling:
-
When weighing the solid, use a weigh boat or weighing paper and handle it carefully to avoid creating dust.[1] If possible, purchase pre-weighed amounts to minimize handling.[1]
-
Prepare solutions by slowly adding the solid to the solvent to avoid splashing.
-
Keep all containers of this compound tightly closed when not in use.[12][13]
-
-
In Case of Exposure (First Aid):
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][13] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8][14] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[3][14] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Chemical Waste: All solid this compound and solutions containing it must be disposed of as hazardous chemical waste.[3][9] Collect this waste in a clearly labeled, sealed container. Do not mix it with other waste streams unless compatible.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered contaminated. These items must be disposed of as hazardous waste.[9][14] It is good practice to collect these in a separate, labeled bag or container within the fume hood.
-
Disposal Protocol: Follow your institution's specific guidelines for hazardous waste disposal. This typically involves arranging for pickup by a licensed hazardous waste disposal company.[3][15] Never dispose of this compound down the drain.
By adhering to these rigorous safety and handling protocols, you can confidently and safely utilize this compound in your research and development endeavors, ensuring the well-being of yourself, your colleagues, and the environment.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Covestro. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]
-
Angene Chemical. (2026). Safety Data Sheet - 2-(4-Hydroxyphenyl)benzonitrile. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary - Benzonitrile. Retrieved from [Link]
-
UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]
-
Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety. Retrieved from [Link]
-
Environment, Health & Safety - Duke University. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. United States Department of Labor. Retrieved from [Link]
-
WellBefore. (2022). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. Retrieved from [Link]
-
Environment, Health & Safety - Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]
-
University of California, Irvine. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. United States Department of Labor. Retrieved from [Link]
-
AIBON SAFETY. (2024). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from [Link]
-
GloveNation. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). OSHA Chemical Hazards And Communication. StatPearls. Retrieved from [Link]
-
HCI Environmental. (2021). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. Retrieved from [Link]
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 5. wellbefore.com [wellbefore.com]
- 6. aibonsafety.com [aibonsafety.com]
- 7. gloves.com [gloves.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. gloves.com [gloves.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. tmi.utexas.edu [tmi.utexas.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 14. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
- 15. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
